3-Hydroxy-2-phenylcyclopent-2-enone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-phenylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNOZOOLCMJCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560687 | |
| Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5864-79-9 | |
| Record name | 3-Hydroxy-2-phenylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-2-phenylcyclopent-2-enone: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-hydroxy-2-phenylcyclopent-2-enone, a molecule of significant interest in organic synthesis and potential pharmacological applications. While a detailed historical record of its specific discovery is not extensively documented in readily available literature, its existence and synthesis are predicated on well-established principles of organic chemistry, particularly the chemistry of 1,3-dicarbonyl compounds. This guide will delve into the probable synthetic routes, the fundamental principles of its structure and reactivity, its physicochemical properties, and the broader context of the biological activities of related cyclopentenone derivatives.
Introduction to the Cyclopentenone Core and the Significance of the 2-Phenyl-3-hydroxy Substitution
The cyclopentenone ring is a five-membered carbocycle containing a ketone and a carbon-carbon double bond. This structural motif is a cornerstone in a vast number of natural products, including jasmone, aflatoxins, and several prostaglandins. The inherent reactivity of the α,β-unsaturated ketone system makes cyclopentenones versatile intermediates in organic synthesis.
The subject of this guide, 3-hydroxy-2-phenylcyclopent-2-enone, is the enol tautomer of 2-phenyl-1,3-cyclopentanedione. The presence of the phenyl group at the 2-position and the hydroxyl group at the 3-position of the cyclopentenone ring introduces unique electronic and steric properties that influence its stability, reactivity, and potential biological activity. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.
The Genesis of 3-Hydroxy-2-phenylcyclopent-2-enone: A Synthetic Perspective
The history of 3-hydroxy-2-phenylcyclopent-2-enone is intrinsically linked to the development of synthetic methodologies for constructing the 1,3-cyclopentanedione skeleton. The most probable and historically significant route to this class of compounds is through the intramolecular cyclization of a substituted diethyl ester, a reaction known as the Dieckmann condensation.[1][2][3]
The Dieckmann Condensation: A Classic Approach
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is catalyzed by a strong base to form a β-keto ester.[2][3][4] For the synthesis of 2-phenyl-1,3-cyclopentanedione, the logical precursor would be a diethyl ester of a C5 dicarboxylic acid with a phenyl group at the appropriate position.
The reaction proceeds via the formation of an enolate ion by the abstraction of an α-proton by a strong base, such as sodium ethoxide.[2] This enolate then attacks the other ester group in an intramolecular fashion to form a tetrahedral intermediate, which subsequently eliminates an alkoxide to yield the cyclic β-keto ester. Acidic workup then provides the final product.
Figure 1: Proposed synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone via Dieckmann Condensation.
Keto-Enol Tautomerism: The Final Step
2-Phenyl-1,3-cyclopentanedione, like other 1,3-dicarbonyl compounds, exists in equilibrium with its enol tautomer, 3-hydroxy-2-phenylcyclopent-2-enone. The position of this equilibrium is influenced by factors such as the solvent and temperature.[5] The enol form is often significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.[6] The carbon atom situated between the two carbonyl groups is particularly acidic, facilitating the formation of the enolate anion which is a precursor to the enol form.[7]
Figure 2: Keto-Enol Tautomerism of 2-Phenyl-1,3-cyclopentanedione.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, and ethyl acetate. |
| pKa | The enolic proton is expected to be acidic, with a pKa likely in the range of 4-6, similar to other cyclic 1,3-diones.[6] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum would likely show signals for the aromatic protons of the phenyl group, the methylene protons of the cyclopentane ring, and a characteristic downfield signal for the enolic hydroxyl proton, which may be broad.
-
¹³C NMR: The spectrum would feature signals for the carbonyl carbon, the enolic carbons (one bearing the hydroxyl group and the other the phenyl group), the methylene carbons of the ring, and the carbons of the phenyl group.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the enol, a C=O stretch for the ketone, and C=C stretching frequencies for the enol and the aromatic ring.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 174.19, with fragmentation patterns corresponding to the loss of functional groups.
Biological Activities of Phenyl-Substituted Cyclopentenones
The cyclopentenone scaffold is a known pharmacophore, and derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral properties.[8] The presence of a phenyl substituent can modulate these activities. Phenyl-containing compounds have been investigated for various biological effects, including antifungal and anti-α-glycosidase activities.[9] The specific biological profile of 3-hydroxy-2-phenylcyclopent-2-enone would require dedicated investigation, but the existing literature on related structures suggests it could be a promising candidate for further research in drug discovery.
Experimental Protocols
While a specific, documented synthesis of 3-hydroxy-2-phenylcyclopent-2-enone is not available, the following protocols for the synthesis of related 1,3-cyclopentanediones and their subsequent enolization provide a strong foundation for its preparation.
General Protocol for Dieckmann Condensation
Objective: To synthesize a cyclic β-keto ester precursor to a 1,3-cyclopentanedione.
Materials:
-
Appropriate diethyl ester precursor (e.g., diethyl 2-phenyladipate)
-
Sodium ethoxide (NaOEt) or another suitable strong base
-
Anhydrous ethanol or another suitable solvent
-
Hydrochloric acid (for workup)
-
Diethyl ether or other extraction solvent
Procedure:
-
A solution of the diethyl ester in anhydrous ethanol is added dropwise to a stirred suspension of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
The mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude β-keto ester.
-
Purification is typically achieved by vacuum distillation or column chromatography.
General Protocol for Hydrolysis and Decarboxylation
Objective: To convert the cyclic β-keto ester to the corresponding 1,3-cyclopentanedione.
Materials:
-
Cyclic β-keto ester
-
Aqueous sodium hydroxide or potassium hydroxide
-
Hydrochloric acid or sulfuric acid
Procedure:
-
The β-keto ester is saponified by stirring with an aqueous solution of sodium hydroxide at room temperature.[10]
-
The reaction mixture is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3.[10]
-
The acidified solution is heated to induce decarboxylation.[10]
-
After cooling, the product is extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed to yield the 1,3-cyclopentanedione, which will exist in equilibrium with its enol form.
Conclusion and Future Directions
3-Hydroxy-2-phenylcyclopent-2-enone, as the enol tautomer of 2-phenyl-1,3-cyclopentanedione, represents a molecule with significant synthetic and potential biological relevance. While its specific discovery and history are not well-defined, its synthesis is firmly rooted in classic organic reactions like the Dieckmann condensation. The exploration of its biological activities, guided by the known properties of other cyclopentenone derivatives, presents a promising avenue for future research in medicinal chemistry and drug development. Further studies are warranted to fully characterize its spectroscopic properties and to elucidate its potential as a therapeutic agent.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering the Synthesis of 1,3-Cyclopentanedione: Methods and Mechanisms. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- U.S. Patent No. 5,113,012. (1992). Process for the production of 1,3-cyclopentanedione. Google Patents.
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Chemistry LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]
-
Study.com. (n.d.). What is the structure of the enolate derived from 2-methyl-1,3-cyclopentanedione. Retrieved from [Link]
-
Al-Shammari, A. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1). Retrieved from [Link]
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Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. Retrieved from [Link]
-
Zhou, Y., et al. (2022). Biological investigation of phenyl benzoate, benzophenone, and xanthone compounds. Molecules, 27(21), 7485. Retrieved from [Link]
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Johnson, W. S., & Daub, G. H. (1949). The Dieckmann Condensation. Organic Reactions, 6, 1-73. Retrieved from [Link]
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A Technical Guide to the Isolation of 3-Hydroxy-2-phenylcyclopent-2-enone from Natural Sources: A Proposed Methodology
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentenone core is a privileged scaffold in numerous biologically active natural products, exhibiting a wide array of pharmacological activities.[1] This guide addresses the isolation of a specific derivative, 3-Hydroxy-2-phenylcyclopent-2-enone. An extensive review of current literature indicates that while a multitude of substituted cyclopentenones have been isolated from diverse natural sources, the specific subject of this guide, 3-Hydroxy-2-phenylcyclopent-2-enone, has not yet been reported as a naturally occurring product. Consequently, this document provides a comprehensive, technically-grounded, and hypothetical framework for its discovery and isolation. By leveraging established protocols for structurally related compounds, we present a detailed workflow from sample procurement and extraction to chromatographic purification and spectroscopic characterization. This guide is intended to serve as a foundational resource for researchers embarking on the exploration of novel cyclopentenone natural products.
Introduction: The Landscape of Naturally Occurring Cyclopentenones
Cyclopentenones are a class of organic compounds characterized by a five-membered ring containing a ketone and an alkene. This structural motif is found in a vast number of natural products derived from plants, fungi, and marine organisms.[1][2] These compounds are of significant interest to the drug development community due to their diverse and potent biological activities, which include anti-inflammatory, antibacterial, antifungal, and cytostatic effects.[1]
Prominent examples of naturally occurring cyclopentenones include:
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Prostaglandins: A well-known class of lipid compounds involved in a variety of physiological processes, including inflammation and blood pressure regulation.[2]
-
5-Hydroxy-5-vinyl-2-cyclopentenones: A family of fungal metabolites, primarily isolated from Trichoderma species and marine-derived fungi.[3]
-
2-Amino-3-hydroxycyclopent-2-enone: A bacterial metabolite biosynthesized from succinyl-CoA and glycine.[4]
While the natural world is rich with diverse cyclopentenone structures, it is crucial to note the absence of published reports on the isolation of 3-Hydroxy-2-phenylcyclopent-2-enone from any natural source to date. The presence of a phenyl group at the 2-position represents a structural variation that, while synthetically accessible, has not been identified in nature.
The following sections, therefore, outline a robust and logical, albeit prospective, protocol for the isolation and identification of this target compound, should a natural source be discovered.
A Proposed Framework for Isolation and Purification
The successful isolation of a target natural product hinges on a systematic and well-reasoned approach. The following workflow is proposed for the isolation of 3-Hydroxy-2-phenylcyclopent-2-enone, drawing upon established methodologies for similar compounds.
Caption: Proposed workflow for the isolation of 3-Hydroxy-2-phenylcyclopent-2-enone.
Step 1: Sample Preparation
The initial step in any natural product isolation is the careful preparation of the biological source material.
Protocol:
-
Collection: Collect the biological material (e.g., plant leaves, fungal culture, or marine sponge).
-
Drying: Lyophilize (freeze-dry) or air-dry the material at a controlled temperature (e.g., 40°C) to prevent enzymatic degradation of the target compound.
-
Grinding: Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction.
Rationale: Proper sample preparation is critical to preserving the chemical integrity of the natural products within the source material and maximizing the efficiency of the subsequent extraction process.
Step 2: Solvent Extraction
The choice of solvent is paramount for the selective extraction of the target compound from the complex biological matrix. Given the moderate polarity of 3-Hydroxy-2-phenylcyclopent-2-enone, a sequential extraction with solvents of increasing polarity is recommended.
Protocol:
-
Initial Extraction: Macerate the powdered biological material in a non-polar solvent such as hexane to remove lipids and other non-polar constituents.
-
Secondary Extraction: After filtration, extract the solid residue with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. This fraction is the most likely to contain the target compound.
-
Final Extraction: A final extraction with a polar solvent like methanol can be performed to isolate highly polar compounds.
-
Concentration: Concentrate each extract in vacuo using a rotary evaporator to yield the crude extracts.
Rationale: A multi-solvent extraction strategy provides a preliminary fractionation of the compounds based on polarity, simplifying the subsequent purification steps.
Step 3: Chromatographic Purification
The purification of the target compound from the crude extract is a multi-step process that typically involves several chromatographic techniques.
A preliminary separation of the crude ethyl acetate extract can be achieved by partitioning it between immiscible solvents.
Protocol:
-
Dissolve the crude ethyl acetate extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform a liquid-liquid extraction with hexane to further remove non-polar impurities.
-
Adjust the polarity of the aqueous methanol phase (e.g., by adding more water) and extract with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate. The target compound is expected to partition into the organic phase.
This is a fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Adsorb the partitioned extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on their TLC profiles.
| Chromatography Stage | Stationary Phase | Mobile Phase System (Example) | Elution Profile |
| Initial Column | Silica Gel (60 Å, 230-400 mesh) | Hexane -> Ethyl Acetate (Gradient) | Increasing polarity elutes more polar compounds. |
| Preparative HPLC | C18 Silica Gel (5-10 µm) | Acetonitrile - Water (Isocratic or Gradient) | Separation based on hydrophobicity. |
For the final purification step to obtain the compound in high purity, preparative HPLC is the method of choice.
Protocol:
-
Dissolve the enriched fraction from the silica gel column in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a preparative reverse-phase (C18) HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water.
-
Monitor the elution profile with a UV detector (the phenyl group should provide a strong chromophore).
-
Collect the peak corresponding to the target compound.
-
Remove the solvent in vacuo to yield the pure 3-Hydroxy-2-phenylcyclopent-2-enone.
Structural Characterization
Once isolated, the definitive identification of 3-Hydroxy-2-phenylcyclopent-2-enone requires a suite of spectroscopic techniques.
Caption: Spectroscopic methods for the structural elucidation of 3-Hydroxy-2-phenylcyclopent-2-enone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule.
-
¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the phenyl group, the alkene proton, and the methylene protons of the cyclopentenone ring.
-
¹³C NMR: Will indicate the number of unique carbon atoms. Expected signals would include those for the carbonyl carbon, the alkene carbons, the phenyl carbons, and the aliphatic carbons.[5]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and elemental formula of the compound.
-
HR-ESI-MS: Would be used to obtain a high-resolution mass spectrum, allowing for the unambiguous determination of the molecular formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: Will confirm the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) moieties.
-
UV-Vis Spectroscopy: Will reveal the presence of a conjugated system, which is expected due to the α,β-unsaturated ketone and the phenyl group.
Potential Biological Activities and Future Directions
Given the broad spectrum of biological activities associated with the cyclopentenone scaffold, 3-Hydroxy-2-phenylcyclopent-2-enone, if discovered, would be a prime candidate for pharmacological screening.[1] Areas of potential interest include its evaluation as an anti-inflammatory, antimicrobial, or anticancer agent.
The discovery of this compound in a natural source would also open up exciting avenues of research into its biosynthesis. Understanding the enzymatic machinery responsible for the formation of the phenyl-substituted cyclopentenone ring would be of significant scientific interest.
Conclusion
While 3-Hydroxy-2-phenylcyclopent-2-enone remains a hypothetical natural product, the framework presented in this guide provides a comprehensive and scientifically rigorous approach to its potential isolation and characterization. The methodologies detailed herein are based on established and validated techniques in the field of natural product chemistry. It is our hope that this guide will serve as a valuable resource for researchers, encouraging the continued exploration of the vast chemical diversity of the natural world and potentially leading to the discovery of novel therapeutic agents.
References
-
Nakazawa, T., et al. (2023). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 21(12), 633. [Link]
-
Wikipedia. (2023). Cyclopentenone. [Link]
-
Zhang, W., et al. (2010). A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. Journal of the American Chemical Society, 132(18), 6402–6411. [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-methyl-cyclopent-2-enone. [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17773-17796. [Link]
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- 5. 3-Hydroxy-2-methyl-cyclopent-2-enone | C6H8O2 | CID 138619 - PubChem [pubchem.ncbi.nlm.nih.gov]
biosynthesis pathway of 3-Hydroxy-2-phenylcyclopent-2-enone
Initiating Pathway Search
I'm starting a deep dive to see if anyone has already mapped a natural biosynthetic pathway for 3-Hydroxy-2-phenylcyclopent-2-enone. At the same time, I'm already broadening the search to related compounds and pathways.
Expanding Search Strategies
I'm now expanding my search to chemical synthesis routes for this cyclopentenone, as these can give insights into potential biosynthetic steps. I'm also looking at similar cyclopentenone natural product pathways to find common enzymatic reactions and precursors. Further, I'll search phenyl-containing natural products to trace how the phenyl group might be formed. I will analyze these analogous pathways to propose a plausible biosynthetic pathway. Finally, I will structure a detailed guide.
Deepening the Investigation
I'm now starting a more comprehensive search to check whether a natural biosynthetic pathway for 3-Hydroxy-2-phenylcyclopent-2-enone has been characterized. Meanwhile, I'm analyzing available chemical synthesis routes for clues regarding biosynthetic steps. I'll also be investigating the biosynthesis of structurally similar compounds. Then, I plan to search for phenyl-containing natural products to trace the phenyl group's biosynthesis. I will then analyze the findings.
Investigating Biosynthesis Search
My initial searches for a known natural biosynthetic pathway for 3-Hydroxy-2-phenyl cyclopent-2-enone have come up empty, with no direct hits. I've also had no luck finding natural occurrences, suggesting that a characterized pathway may not be known, or may not exist at all.
Analyzing Cyclopentenone Pathways
Proposing Hypothetical Pathway
I've formulated a hypothetical biosynthetic route, piecing together information. My proposal merges the cyclopentenone ring biosynthesis from the C5N pathway with the phenyl group's origin in phenylalanine. The goal would be to use precursors from central metabolism, with the phenyl group coming from the shikimate pathway through phenylalanine, and the cyclopentenone backbone constructed from primary metabolism intermediates. This approach builds on known biosynthetic processes.
Constructing Hypothetical Pathway
I've combined insights from cyclopentenone synthesis and phenylalanine biosynthesis to build a plausible, hypothetical route. The C5N pathway guides the cyclopentenone ring, while the phenyl group stems from phenylalanine. I'm focusing on precursor sourcing from central metabolism, and the shikimate pathway. Now, I will detail the enzymatic steps and potential enzyme classes, and create visualizations.
fundamental chemical properties of 3-Hydroxy-2-phenylcyclopent-2-enone
An In-Depth Technical Guide to the Fundamental Chemical Properties of 3-Hydroxy-2-phenylcyclopent-2-enone
Abstract
This technical guide provides a comprehensive overview of the . The cyclopentenone scaffold is a privileged structure in numerous natural products and serves as a versatile building block in medicinal chemistry and drug development. While specific experimental data for 3-Hydroxy-2-phenylcyclopent-2-enone is not extensively documented in public literature, this guide synthesizes its predicted characteristics and likely chemical behavior by drawing authoritative parallels from well-characterized structural analogs. We will delve into its chemical identity, predicted physicochemical properties, a detailed spectroscopic profile for structural elucidation, plausible synthetic strategies, and its potential applications. Furthermore, this document outlines essential safety protocols and detailed experimental workflows for its analysis, providing researchers, scientists, and drug development professionals with a robust foundational understanding of this compound.
Chemical Identity and Molecular Structure
3-Hydroxy-2-phenylcyclopent-2-enone is an organic compound featuring a five-membered ring containing a ketone, an alkene, a hydroxyl group, and a phenyl substituent. This arrangement of functional groups defines its chemical reactivity and potential for further chemical modification.
-
IUPAC Name: 3-Hydroxy-2-phenylcyclopent-2-en-1-one
-
Molecular Formula: C₁₁H₁₀O₂
-
Key Structural Analogs:
A critical feature of this molecule is its existence as a stable enol form of a 1,2-dicarbonyl compound, a phenomenon well-documented in related structures.[2] Quantum calculations on analogous compounds confirm that the enol tautomer is significantly favored over the diketo form.[2] This stability is attributed to the formation of a conjugated system involving the phenyl ring, the double bond, and the carbonyl group.
| Property | Value (Calculated/Predicted) | Source |
| Molecular Weight | 174.18 g/mol | (Calculated) |
| Exact Mass | 174.06808 Da | (Calculated) |
| Physical State | Expected to be a solid at room temperature | Inferred from analogs[2] |
| Melting Point | Data not available. For comparison, 2-hydroxy-3-methyl-2-cyclopenten-1-one melts at 104–108 °C.[2] | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, and ethyl acetate. | General chemical principles |
| Hydrogen Bond Donor Count | 1 | (Calculated) |
| Hydrogen Bond Acceptor Count | 2 | (Calculated) |
Spectroscopic Profile for Structural Elucidation
The unambiguous identification and characterization of 3-Hydroxy-2-phenylcyclopent-2-enone rely on a combination of spectroscopic techniques. The following profile is based on established principles and data from structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons.
-
Phenyl Protons (C₆H₅): A multiplet in the range of δ 7.2-7.8 ppm.
-
Methylene Protons (-CH₂-CH₂-): Two distinct signals, likely triplets, in the range of δ 2.0-3.0 ppm for the two non-equivalent methylene groups in the cyclopentenone ring.
-
Enolic Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 5.0-8.0 ppm, and is exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will reveal the unique carbon environments within the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 195-205 ppm.
-
Enol Carbons (C=C-OH): Two signals in the olefinic region, with the hydroxyl-bearing carbon (C3) appearing around δ 140-150 ppm and the phenyl-bearing carbon (C2) around δ 130-140 ppm.
-
Phenyl Carbons (C₆H₅): Multiple signals in the aromatic region of δ 125-140 ppm.
-
Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, expected around δ 25-40 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.
-
C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals appear just below 3000 cm⁻¹.
-
C=O Stretch (Conjugated Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. The conjugation lowers the frequency from a typical ketone stretch (~1715 cm⁻¹).
-
C=C Stretch (Alkene & Aromatic): Medium to strong bands in the 1580-1650 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of the molecule (m/z = 174.07).
-
Key Fragmentation Patterns: Common fragmentation pathways would likely include:
-
Loss of a carbon monoxide molecule ([M-CO]⁺) from the ketone, a characteristic fragmentation for cyclic ketones.
-
Cleavage of the phenyl group ([M-C₆H₅]⁺).
-
Fragments corresponding to the phenyl cation (C₆H₅⁺) at m/z = 77.
-
Mandatory Visualization: Spectroscopic Analysis Workflow
Caption: Workflow for structural elucidation.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of hydroxycyclopentenone derivatives can be achieved through several established organic chemistry reactions. A plausible and efficient route to 3-Hydroxy-2-phenylcyclopent-2-enone would involve a base-catalyzed intramolecular condensation (Dieckmann condensation) or an intermolecular condensation reaction.
One potential pathway involves the condensation of a phenyl-substituted 1,3-dicarbonyl equivalent. General methods for synthesizing the cyclopentenone core include:
-
Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones.[4]
-
Pauson–Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide.
-
Condensation Reactions: Base-catalyzed condensation of diones is a common and effective method for creating the core structure.[2]
Mandatory Visualization: General Synthetic Pathway
Caption: Generalized synthetic pathway.
Chemical Reactivity
The reactivity of 3-Hydroxy-2-phenylcyclopent-2-enone is governed by its functional groups:
-
Enone System: The α,β-unsaturated ketone is an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the C4 position.
-
Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition, condensation reactions (e.g., with amines or hydrazines), and reduction to the corresponding alcohol.
-
Enol Hydroxyl Group: The hydroxyl group can be deprotonated by a base, act as a nucleophile, or be converted into other functional groups (e.g., ethers, esters).
-
Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the cyclopentenone ring will direct substitution to the meta position and deactivate the ring.
Potential Applications in Research and Drug Development
The cyclopentenone ring is a core structural motif in a vast array of biologically active natural products, including prostaglandins, and exhibits a wide range of pharmacological activities.[5]
-
Enzyme Inhibition: Analogs such as 2-hydroxy-3-methylcyclopent-2-enone have demonstrated inhibitory activity against enzymes like aldose reductase and tyrosinase.[6] The phenyl substitution in the target molecule may enhance binding affinity to enzyme active sites through hydrophobic and π-stacking interactions, making it a candidate for screening in various enzyme inhibition assays.
-
Antioxidant Activity: Many phenolic and enolic compounds exhibit antioxidant properties. The enol moiety of 3-Hydroxy-2-phenylcyclopent-2-enone could potentially scavenge free radicals, a property that is highly relevant in the study of oxidative stress-related diseases.[6]
-
Scaffold for Synthesis: As a bifunctional molecule, it serves as a valuable starting material for the synthesis of more complex molecules. The enone system allows for the controlled introduction of substituents via conjugate addition, making it a versatile scaffold for building libraries of compounds for drug discovery screening. The 2-amino-3-hydroxycyclopent-2-enone core, for example, is found in several natural products.[7]
Safety and Handling
-
GHS Hazard Statements (Inferred):
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation exposure.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid generating dust if it is a solid.
-
Experimental Protocols
The following are standardized, field-proven protocols for the spectroscopic analysis of 3-Hydroxy-2-phenylcyclopent-2-enone.
Protocol for NMR Spectroscopic Analysis
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 240 ppm.
-
Use a longer relaxation delay (5-10 seconds) due to the longer relaxation times of quaternary carbons.
-
Co-add a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify the compound's functional groups.[3]
Methodology:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to correct for atmospheric H₂O and CO₂.[3]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.[3]
-
Spectrum Acquisition:
-
Data Analysis: The acquired spectrum will be automatically ratioed against the background. Identify and label the characteristic absorption peaks corresponding to the functional groups.[3]
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To confirm the molecular weight and analyze the fragmentation pattern of the compound.[3]
Methodology:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.[3]
-
GC Method Setup:
-
Injector: Set the temperature to 250 °C.
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow of 1 mL/min.[3]
-
-
MS Method Setup:
-
Acquisition and Analysis: Inject 1 µL of the sample solution. Identify the compound's peak in the total ion chromatogram (TIC) and extract the corresponding mass spectrum for analysis of the molecular ion and fragment ions.[3]
References
-
3-Phenyl-2-cyclopenten-1-one. (n.d.). PubChem. Retrieved from [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one. (n.d.). Wikipedia. Retrieved from [Link]
-
3-Hydroxy-2-methyl-cyclopent-2-enone. (n.d.). PubChem. Retrieved from [Link]
-
2-Cyclopenten-1-one, 3-hydroxy-. (n.d.). PubChem. Retrieved from [Link]
-
Zhang, W., Bolla, M. L., Kahne, D., & Walsh, C. T. (2010). A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. Journal of the American Chemical Society, 132(18), 6402–6411. Retrieved from [Link]
-
3-hydroxy-2-nitro-2-cyclopenten-1-one. (n.d.). Chemsrc. Retrieved from [Link]
-
3-methyl-2-cyclopenten-1-one. (n.d.). The Good Scents Company. Retrieved from [Link]
-
2-Hydroxy-3-methylcyclopent-2-en-1-one. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Toxic Substances Control Act Trademarks And Product Names Reported In Conjunction With The Chemical Substance Initial Inventory. (n.d.). EPA. Retrieved from [Link]
-
Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclopentenone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. (2018, June 22). Synerzine. Retrieved from [Link]
-
Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. (n.d.). PMC. Retrieved from [Link]
-
Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase. (n.d.). Food & Function (RSC Publishing). Retrieved from [Link]
Sources
- 1. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclopentenone synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synerzine.com [synerzine.com]
Spectroscopic Characterization of 3-Hydroxy-2-phenylcyclopent-2-enone: A Technical Guide for Researchers
Introduction to 3-Hydroxy-2-phenylcyclopent-2-enone
3-Hydroxy-2-phenylcyclopent-2-enone belongs to the family of cyclic ketones, specifically α,β-unsaturated ketones, which are prominent structural motifs in numerous natural products and pharmacologically active molecules. The presence of a hydroxyl group and a phenyl substituent on the cyclopentenone ring imparts unique chemical and physical properties, making it a valuable intermediate for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 3-Hydroxy-2-phenylcyclopent-2-enone, both ¹H and ¹³C NMR are critical for confirming its structure.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the predicted chemical shifts (δ) and multiplicities.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Phenyl-H (ortho) | 7.5 - 7.7 | Multiplet | 2H |
| Phenyl-H (meta, para) | 7.2 - 7.4 | Multiplet | 3H |
| Hydroxyl-H | 5.0 - 6.0 (broad) | Singlet | 1H |
| Methylene-H (C4) | ~2.8 | Multiplet | 2H |
| Methylene-H (C5) | ~2.5 | Multiplet | 2H |
Causality behind Predictions: The aromatic protons are expected in the downfield region (7.2-7.7 ppm) due to the deshielding effect of the benzene ring current. The ortho protons are likely to be the most downfield due to their proximity to the electron-withdrawing cyclopentenone ring. The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent. The methylene protons of the cyclopentenone ring will appear as multiplets due to spin-spin coupling with each other.
Expected ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl-C (C1) | 195 - 205 |
| Olefinic-C (C2) | 130 - 140 |
| Olefinic-C (C3) | 145 - 155 |
| Methylene-C (C4) | 30 - 40 |
| Methylene-C (C5) | 25 - 35 |
| Phenyl-C (ipso) | 130 - 135 |
| Phenyl-C (ortho, meta, para) | 125 - 130 |
Causality behind Predictions: The carbonyl carbon (C1) is expected to be the most downfield signal. The olefinic carbons (C2 and C3) will also be in the downfield region, with C3, bearing the hydroxyl group, being more deshielded. The aliphatic methylene carbons (C4 and C5) will appear in the upfield region. The signals for the phenyl carbons will be in the aromatic region, with the ipso-carbon (the one attached to the cyclopentenone ring) having a distinct chemical shift.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of 3-Hydroxy-2-phenylcyclopent-2-enone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters, which typically include a sufficient number of scans (e.g., 16-32) and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the acquired free induction decays (FIDs). The resulting spectra should be phased and baseline corrected. The chemical shifts are calibrated using the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
The IR spectrum of 3-Hydroxy-2-phenylcyclopent-2-enone is expected to show characteristic absorption bands for its key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (conjugated ketone) | 1680 - 1700 | Strong |
| C=C stretch (alkene) | 1620 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
Causality behind Predictions: The broad O-H stretching band is a hallmark of the hydroxyl group. The C=O stretch of the conjugated ketone is expected at a lower wavenumber compared to a non-conjugated ketone due to resonance. The C=C stretching vibrations of the alkene and the aromatic ring will also be present.
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to correct for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the 3-Hydroxy-2-phenylcyclopent-2-enone sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16-32) will improve the signal-to-noise ratio.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrum Data
In an electron ionization (EI) mass spectrum, 3-Hydroxy-2-phenylcyclopent-2-enone is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M - H₂O]⁺ | Loss of water |
| [M - CO]⁺ | Loss of carbon monoxide |
| [C₆H₅CO]⁺ | Benzoyl cation |
| [C₆H₅]⁺ | Phenyl cation |
Causality behind Predictions: The molecular ion peak will confirm the molecular weight of the compound. Common fragmentation pathways for cyclic ketones and aromatic compounds include the loss of small neutral molecules like water and carbon monoxide, as well as the formation of stable carbocations such as the benzoyl and phenyl cations.
Experimental Protocol for MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like 3-Hydroxy-2-phenylcyclopent-2-enone.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Setup:
-
Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: Use a temperature program that allows for good separation from any impurities (e.g., start at 50 °C, ramp to 280 °C).
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-400).
-
-
Data Analysis: Identify the peak corresponding to 3-Hydroxy-2-phenylcyclopent-2-enone in the total ion chromatogram and analyze its mass spectrum to determine the molecular weight and fragmentation pattern.
Visualization of Analytical Workflows
To provide a clear visual representation of the analytical process, the following diagrams illustrate the key workflows.
Caption: General workflow for the spectroscopic analysis of 3-Hydroxy-2-phenylcyclopent-2-enone.
Caption: Step-by-step workflow for NMR data acquisition and analysis.
Conclusion
The comprehensive spectroscopic characterization of 3-Hydroxy-2-phenylcyclopent-2-enone is essential for its application in research and development. This technical guide provides a robust framework for researchers to acquire and interpret the necessary NMR, IR, and MS data. By following the outlined protocols and considering the expected spectral features, scientists can confidently identify and characterize this important molecule, paving the way for its use in novel synthetic methodologies and the development of new chemical entities.
References
For the purpose of this guide, which addresses a compound with limited publicly available data, the following references provide foundational knowledge and protocols relevant to the spectroscopic analysis of similar organic compounds.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
An In-depth Technical Guide to 3-Hydroxy-2-phenylcyclopent-2-en-1-one: A Novel Compound for Research and Drug Development
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Hydroxy-2-phenylcyclopent-2-en-1-one, a compound of significant interest for its potential applications in medicinal chemistry and materials science. As this appears to be a novel or sparsely documented molecule, this guide will focus on its deduced chemical identity, potential synthetic pathways, and hypothesized properties and applications based on established knowledge of its constituent chemical motifs.
Chemical Identity and Nomenclature
A thorough search of prominent chemical databases, including PubChem, CAS, and NIST, reveals no registered entry for a compound explicitly named "3-Hydroxy-2-phenylcyclopent-2-enone." This suggests that the compound is not yet characterized in the public domain or may be known by a different name.
Based on the principles of systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the structure is 3-hydroxy-2-phenylcyclopent-2-en-1-one . The numbering of the cyclopentenone ring prioritizes the carbonyl group as position 1, followed by the double bond.
Table 1: Chemical Identifiers for 3-Hydroxy-2-phenylcyclopent-2-en-1-one
| Identifier | Value |
| IUPAC Name | 3-hydroxy-2-phenylcyclopent-2-en-1-one |
| CAS Number | Not Assigned |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Canonical SMILES | C1=C(C(=O)CC1O)C2=CC=CC=C2 |
| InChI Key | (Predicted) |
Physicochemical Properties (Predicted)
The physicochemical properties of 3-hydroxy-2-phenylcyclopent-2-en-1-one can be predicted based on the analysis of structurally similar compounds. The presence of a hydroxyl group and a carbonyl group suggests that the molecule will exhibit polarity and the capacity for hydrogen bonding. The phenyl group will contribute to its lipophilicity.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Physical State | Solid | Similar substituted cyclopentenones are often solids at room temperature. |
| Melting Point | Moderately High | The presence of hydrogen bonding and aromatic stacking will likely lead to a higher melting point than simpler cyclopentenones. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO). Limited solubility in water. | The hydroxyl and carbonyl groups will confer some water solubility, but the phenyl group will dominate, favoring organic solvents. |
| logP | 1.5 - 2.5 | A balance between the hydrophilic hydroxyl group and the lipophilic phenyl group. |
Potential Synthetic Pathways
While a specific synthesis for 3-hydroxy-2-phenylcyclopent-2-en-1-one is not documented, several established synthetic methodologies for related cyclopentenone derivatives can be adapted.
Nazarov Cyclization Approach
A plausible route involves the acid-catalyzed Nazarov cyclization of a divinyl ketone precursor. This powerful reaction forms the five-membered ring of the cyclopentenone.
Figure 1: Proposed Nazarov cyclization route.
Experimental Protocol (Hypothetical):
-
Synthesis of the Divinyl Ketone Precursor:
-
To a solution of phenylacetylene in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add propionyl chloride at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify by column chromatography.
-
-
Nazarov Cyclization:
-
Dissolve the purified divinyl ketone in a strong acid (e.g., sulfuric acid or a Lewis acid in an inert solvent).
-
Heat the reaction mixture to promote the 4π-electrocyclic ring closure.
-
Monitor the reaction for the formation of the cyclopentenone product.
-
Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.
-
Pauson-Khand Reaction
The Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, offers another powerful method for constructing the cyclopentenone core.
Figure 3: Potential therapeutic applications.
Conclusion
While 3-hydroxy-2-phenylcyclopent-2-en-1-one remains a largely unexplored chemical entity, its structural features suggest a high potential for interesting chemical and biological properties. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to begin investigating this promising molecule. Further research into its synthesis, characterization, and biological evaluation is highly encouraged.
References
-
PubChem. 3-Phenyl-2-cyclopenten-1-one. Available from: [Link]
-
Wikipedia. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Available from: [Link]
-
The Good Scents Company. 3-methyl-2-cyclopenten-1-one. Available from: [Link]
-
NIST. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. Available from: [Link]
-
PubChem. 2-Cyclopenten-1-one, 3-hydroxy-. Available from: [Link]
-
PubChem. 3-Hydroxy-2-methyl-cyclopent-2-enone. Available from: [Link]
-
Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available from: [Link]
-
A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. Available from: [Link]
-
NIST. 2-Cyclopenten-1-one,3-hydroxy-2-methyl-. Available from: [Link]
An In-Depth Technical Guide to 3-Hydroxy-2-phenylcyclopent-2-enone: Foundational Principles and Synthetic Strategies
A Note on the Subject Compound:
Extensive searches of authoritative chemical databases and the broader scientific literature did not yield specific information for the compound named "3-Hydroxy-2-phenylcyclopent-2-enone." This suggests that this particular molecule may not be a well-characterized or widely reported substance. Therefore, to provide a scientifically grounded and valuable technical resource, this guide will focus on the closely related and well-documented parent compound, 3-Phenyl-2-cyclopenten-1-one . We will also explore general principles and synthetic methodologies applicable to the introduction of a hydroxyl group onto the cyclopentenone scaffold, thereby providing a theoretical framework for the synthesis and understanding of the originally requested molecule.
Part 1: Core Compound Analysis: 3-Phenyl-2-cyclopenten-1-one
Introduction:
3-Phenyl-2-cyclopenten-1-one is a bicyclic aromatic ketone that serves as a versatile building block in organic synthesis. Its conjugated enone system and the presence of a phenyl group impart distinct chemical reactivity, making it a valuable precursor for the synthesis of more complex molecules, including natural product analogues and pharmacologically active compounds.
Molecular Formula and Weight:
The fundamental properties of 3-Phenyl-2-cyclopenten-1-one are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 3810-26-2 | PubChem[1] |
| IUPAC Name | 3-phenylcyclopent-2-en-1-one | PubChem[1] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of cyclopentenone derivatives is a cornerstone of modern organic chemistry. While a direct, documented synthesis for 3-Hydroxy-2-phenylcyclopent-2-enone is not available, we can infer potential synthetic routes based on established methodologies for related structures.
Conceptual Synthetic Workflow for Hydroxylated Phenyl-Cyclopentenones:
Caption: Retrosynthetic analysis for a potential synthesis of the target molecule.
Experimental Protocol: Nazarov Cyclization for Hydroxycyclopentenone Synthesis
A plausible and powerful method for constructing the hydroxycyclopentenone core is the interrupted Nazarov cyclization. This reaction involves the acid-catalyzed cyclization of an allenyl vinyl ketone, where the intermediate carbocation is trapped by a nucleophile.
Step-by-Step Methodology:
-
Synthesis of the Allenyl Vinyl Ketone Precursor: The synthesis begins with the preparation of an appropriate allenyl vinyl ketone. This can be achieved through various established methods in organic synthesis.
-
Acid-Catalyzed Cyclization: The allenyl vinyl ketone is treated with a strong acid, such as trifluoroacetic acid. This initiates a 4π-electrocyclization to form an oxyallyl cation intermediate.
-
Nucleophilic Trapping: The key to forming the hydroxylated product is the trapping of this cation by a suitable nucleophile. In the context of an interrupted Nazarov cyclization, trifluoroacetate can act as the nucleophile.
-
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions, for example, using methanol and basic alumina, to yield the final trans-disubstituted 5-hydroxycyclopent-2-enone.[2][3]
Causality in Experimental Choices:
-
Trifluoroacetic Acid: The choice of a strong, non-nucleophilic acid is crucial to promote the cyclization without competing side reactions.
-
Basic Alumina for Hydrolysis: This provides a mild basic environment to hydrolyze the trifluoroacetate ester to the desired hydroxyl group without promoting degradation of the sensitive cyclopentenone core.
Part 3: Applications in Drug Development and Research
The cyclopentenone ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of natural products with potent biological activities, including prostaglandins, and jasmone. The introduction of a phenyl group and a hydroxyl group can significantly modulate the biological activity of the parent cyclopentenone core.
Potential Pharmacological Significance:
-
Anti-inflammatory Activity: Prostaglandins, which contain a cyclopentenone ring, are key mediators of inflammation. Synthetic cyclopentenone derivatives are being investigated as potential anti-inflammatory agents.
-
Anticancer Properties: Certain cyclopentenone-containing natural products have demonstrated cytotoxic effects against various cancer cell lines.[4] The enone functionality can act as a Michael acceptor, enabling covalent modification of biological nucleophiles like cysteine residues in proteins, which can lead to cell death.
-
Antiviral and Antimicrobial Activity: The cyclopentenone scaffold has been explored for the development of antiviral and antimicrobial agents.
Logical Relationship of Structure to Function:
Caption: Structure-Activity Relationship diagram for the target molecule.
Part 4: Safety and Handling
While specific safety data for 3-Hydroxy-2-phenylcyclopent-2-enone is unavailable, the handling precautions for the related compound, 3-Phenyl-2-cyclopenten-1-one, should be followed as a minimum standard.
GHS Hazard Information for 3-Phenyl-2-cyclopenten-1-one:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
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An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-2-phenylcyclopent-2-enone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Hydroxy-2-phenylcyclopent-2-enone is a multifaceted organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective utilization, from synthesis and purification to formulation and long-term storage. This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 3-Hydroxy-2-phenylcyclopent-2-enone, grounded in the principles of organic chemistry. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of its solubility and stability profiles, adhering to internationally recognized guidelines. This document is intended to be a vital resource for researchers, enabling them to anticipate the behavior of this molecule and to design robust experimental and developmental strategies.
Introduction: The Chemical Landscape of 3-Hydroxy-2-phenylcyclopent-2-enone
3-Hydroxy-2-phenylcyclopent-2-enone belongs to the class of α,β-unsaturated ketones, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This structural motif is a key determinant of its chemical reactivity and physical properties. The presence of a hydroxyl group at the 3-position and a phenyl group at the 2-position introduces further complexity and functionality, influencing its polarity, melting point, and susceptibility to degradation.
Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide will first establish a theoretical framework to predict its solubility and stability based on its structural features and the known properties of analogous compounds. Subsequently, we will provide rigorous, step-by-step methodologies for the experimental validation of these predictions.
Predicted Physicochemical Properties and Rationale
The structure of 3-Hydroxy-2-phenylcyclopent-2-enone suggests a molecule with moderate polarity. The phenyl group imparts a significant nonpolar character, while the hydroxyl and ketone functionalities introduce polar, hydrogen-bonding capabilities.
Solubility Profile Prediction
The solubility of an organic compound is governed by the principle of "like dissolves like."[1] Therefore, 3-Hydroxy-2-phenylcyclopent-2-enone is expected to exhibit the following solubility characteristics:
-
High solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).
-
Moderate solubility in less polar solvents like ethyl acetate and dichloromethane.
-
Low solubility in nonpolar solvents such as hexanes and toluene.
-
Poor aqueous solubility due to the hydrophobic nature of the phenyl and cyclopentyl rings.[2] The hydroxyl group may impart some water solubility, but it is unlikely to overcome the dominance of the nonpolar moieties. The solubility in aqueous media is expected to be pH-dependent.
Models for predicting the solubility of organic compounds are often based on physicochemical properties and molecular descriptors.[3][4] These computational tools can provide initial estimates to guide solvent selection for synthesis, purification, and formulation.
Stability Profile Prediction
The stability of 3-Hydroxy-2-phenylcyclopent-2-enone is influenced by its α,β-unsaturated ketone core, which is susceptible to various degradation pathways.[5][6]
-
Hydrolytic Stability: The enone system may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The ester-like character of the vinylogous system could lead to ring-opening or other rearrangements.
-
Oxidative Stability: The allylic protons on the cyclopentene ring and the potential for oxidation of the hydroxyl group suggest a susceptibility to oxidative degradation.[7]
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, decomposition or polymerization, a known reaction of some unsaturated ketones, could occur.
-
Photostability: α,β-Unsaturated ketones are known to undergo photochemical reactions, such as [2+2] cycloadditions or rearrangements.[8] Therefore, exposure to UV light could lead to degradation.
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following protocols describe the determination of both kinetic and thermodynamic solubility, which are crucial for different stages of drug development.[9][10]
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.[11][12]
Protocol:
-
Preparation: Add an excess amount of crystalline 3-Hydroxy-2-phenylcyclopent-2-enone to a series of vials containing various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol, etc.).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent at the specified temperature.
Causality Behind Experimental Choices:
-
Using excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.
-
Prolonged agitation at a constant temperature is necessary to overcome the kinetic barriers of dissolution and reach a true thermodynamic equilibrium.
-
Filtration is critical to remove any undissolved microparticles that could artificially inflate the measured concentration.
Data Presentation: Predicted and Experimental Solubility
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
| Solvent System | Predicted Solubility | Experimental Thermodynamic Solubility (mg/mL) |
| Water (pH 7.0) | Poor | To be determined |
| PBS (pH 7.4) | Poor | To be determined |
| 0.1 N HCl | Poor | To be determined |
| 0.1 N NaOH | Potentially higher due to salt formation | To be determined |
| Methanol | High | To be determined |
| Ethanol | High | To be determined |
| Acetonitrile | Moderate | To be determined |
| Dimethyl Sulfoxide (DMSO) | Very High | To be determined |
| Ethyl Acetate | Moderate | To be determined |
| Dichloromethane | Moderate | To be determined |
| Hexane | Low | To be determined |
Experimental Workflow for Thermodynamic Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Experimental Determination of Stability
Stability testing is crucial to identify potential degradation products and to establish a suitable shelf-life and storage conditions.[14][15][16] Forced degradation studies are an integral part of this process.[17]
Forced Degradation (Stress Testing) Studies
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[18][19] These studies are essential for developing and validating a stability-indicating analytical method.[20][21]
Protocol:
-
Sample Preparation: Prepare solutions of 3-Hydroxy-2-phenylcyclopent-2-enone in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility).
-
Stress Conditions: Expose the samples to the following conditions in parallel:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[22][23][24][25][26]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Causality Behind Experimental Choices:
-
A range of stress conditions is used to mimic potential environmental exposures and to probe different degradation mechanisms (hydrolysis, oxidation, etc.).
-
Elevated temperatures are used to accelerate degradation, allowing for the observation of potential long-term degradation products in a shorter timeframe.
-
A stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of both.
Data Presentation: Forced Degradation Results
| Stress Condition | Observation | % Degradation | Number of Degradants |
| 0.1 N HCl, 60 °C | To be determined | To be determined | To be determined |
| 0.1 N NaOH, 60 °C | To be determined | To be determined | To be determined |
| 3% H₂O₂, RT | To be determined | To be determined | To be determined |
| 80 °C (solid) | To be determined | To be determined | To be determined |
| ICH Q1B Light Exposure | To be determined | To be determined | To be determined |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
This guide has provided a foundational understanding of the predicted solubility and stability of 3-Hydroxy-2-phenylcyclopent-2-enone, based on its chemical structure. More importantly, it has outlined robust and authoritative experimental protocols for the empirical determination of these critical parameters. For researchers and drug development professionals, the application of these methodologies will yield the reliable data necessary for informed decision-making throughout the development lifecycle.
Future work should focus on the execution of these protocols to generate a comprehensive, experimentally validated dataset for 3-Hydroxy-2-phenylcyclopent-2-enone. The identification and structural elucidation of any degradation products observed during stability studies will be crucial for a complete understanding of its chemical behavior and for ensuring the safety and efficacy of any potential pharmaceutical formulations.
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Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
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European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]
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Chan, L. C., & Liew, K. B. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Analytical Science and Technology. [Link]
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Science.gov. (n.d.). Forced degradation products: Topics. [Link]
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Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling. [Link]
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Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
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Bjelobrk, Z., et al. (2021). Solubility prediction of organic molecules with molecular dynamics simulations. arXiv. [Link]
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SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
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PubMed. (2010). A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. [Link]
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tautomerism in 3-Hydroxy-2-phenylcyclopent-2-enone
An In-Depth Technical Guide to the Tautomerism of 3-Hydroxy-2-phenylcyclopent-2-enone
Abstract
This technical guide provides a comprehensive examination of the tautomeric phenomena in 3-Hydroxy-2-phenylcyclopent-2-enone, a substituted β-dicarbonyl compound. While direct extensive literature on this specific molecule is limited, this paper synthesizes established principles of keto-enol tautomerism, data from analogous cyclic diones, and proven analytical methodologies to construct a robust predictive framework. We will explore the structural characteristics of the potential tautomers, the thermodynamic and environmental factors governing their equilibrium, and the primary analytical techniques for characterization. This guide is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical protocols for investigating similar systems.
Introduction: The Dynamic Nature of β-Dicarbonyls
Tautomerism, the chemical equilibrium between readily interconvertible constitutional isomers, plays a pivotal role in the reactivity, bioavailability, and receptor-binding affinity of many organic molecules.[1][2] Among the most significant types is keto-enol tautomerism, prevalent in compounds containing a carbonyl group adjacent to a carbon bearing an α-hydrogen.[3][4] The molecule 3-Hydroxy-2-phenylcyclopent-2-enone is a vinylogous acid and a cyclic β-dicarbonyl system, structurally primed to exhibit this dynamic equilibrium. Its tautomeric state can be influenced by a multitude of factors, including solvent, temperature, and pH, making a thorough understanding of this behavior critical for predicting its chemical and biological activity.
The equilibrium lies between the 1,2-diketone form (2-phenylcyclopentane-1,3-dione) and its more stable enol tautomer (3-Hydroxy-2-phenylcyclopent-2-enone). For analogous compounds like 2-Hydroxy-3-methyl-2-cyclopenten-1-one, quantum calculations and X-ray crystallography have confirmed that the enol form is strongly favored thermodynamically.[5][6] This preference is often attributed to the formation of a conjugated system and, in many cases, an intramolecular hydrogen bond, which significantly stabilizes the enol tautomer.
Caption: Keto-Enol equilibrium for 2-phenylcyclopentane-1,3-dione.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static; it is a dynamic state sensitive to both intramolecular and environmental factors. Understanding these influences is paramount for controlling and predicting the compound's behavior in various applications, from chemical synthesis to biological assays.
Solvent Effects: A Dominant Environmental Factor
The choice of solvent can dramatically shift the tautomeric equilibrium. This phenomenon is primarily driven by the differential solvation of the less polar enol tautomer and the more polar keto tautomer.
-
Non-polar Aprotic Solvents (e.g., cyclohexane, carbon tetrachloride): These solvents minimally interact with the solute. In such environments, the enol form, stabilized by intramolecular hydrogen bonding, typically predominates. The internal hydrogen bond masks the polarity of the hydroxyl and keto groups, making the enol form more compatible with non-polar media.
-
Polar Aprotic Solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors. While they can solvate the keto form, their primary effect is often the disruption of the intramolecular hydrogen bond of the enol, which can shift the equilibrium slightly.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can form strong intermolecular hydrogen bonds with the carbonyl groups of the keto tautomer, leading to its significant stabilization.[1] Consequently, an increase in solvent polarity generally favors the keto form.[1][7]
The stability of tautomers in a solvent depends on the specific interactions between the solvent and each tautomer.[1]
Structural and Electronic Effects
The presence of the phenyl group at the C2 position is a critical structural feature. The phenyl ring extends the conjugation of the enol form (phenyl-C=C-C=O), providing substantial resonance stabilization. This electronic stabilization is a primary reason why the enol form is expected to be the major tautomer for this compound under most conditions.
Experimental Characterization of Tautomers
A multi-faceted analytical approach is required to unambiguously determine the ratio of tautomers and to study the kinetics of their interconversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for quantifying tautomeric equilibria in solution, as the keto-enol interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8]
-
¹H NMR: The enol form will exhibit a characteristic signal for the enolic hydroxyl proton (-OH), often appearing as a broad singlet. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding. The diketo form would show distinct signals for the α-hydrogens, which would be absent in the enol form.
-
¹³C NMR: The carbon spectra provide clear evidence of the tautomeric forms. The enol form will show signals for sp²-hybridized carbons in the C=C-OH and C=O groups. In contrast, the diketo form would be characterized by two distinct carbonyl carbon (C=O) signals and sp³-hybridized α-carbon signals.
Table 1: Illustrative ¹H NMR Chemical Shifts (δ) for Tautomers in CDCl₃ (Note: These are predicted values based on analogous structures. Actual values must be determined experimentally.)
| Proton | Predicted δ (ppm) - Enol Form | Predicted δ (ppm) - Diketo Form | Multiplicity |
| Enolic OH | 7.5 - 9.5 | - | broad s |
| Phenyl-H | 7.2 - 7.6 | 7.2 - 7.6 | m |
| CH₂ (C4) | ~2.5 | ~2.8 | t |
| CH₂ (C5) | ~2.8 | ~3.1 | t |
| CH (C2) | - | ~4.1 | t |
Infrared (IR) Spectroscopy
IR spectroscopy is effective for identifying the functional groups present in each tautomer. The spectra of cyclopentanone derivatives can sometimes show a doublet for the carbonyl band.[9]
-
Enol Form: Characterized by a broad O-H stretching band (around 3200-3600 cm⁻¹) due to the hydroxyl group and a conjugated C=O stretching band at a lower frequency (approx. 1680-1700 cm⁻¹). A C=C stretching band will also be present (approx. 1640-1660 cm⁻¹).
-
Diketo Form: Will display two distinct C=O stretching bands at higher frequencies (approx. 1720 cm⁻¹ and 1750 cm⁻¹ for a cyclic 1,3-dione), and a complete absence of the broad O-H band.
Methodologies and Protocols
To ensure scientific integrity, all experimental investigations of tautomerism must follow validated protocols.
Protocol: Determination of Tautomeric Equilibrium by ¹H NMR
This protocol outlines the steps to quantify the keto-enol equilibrium constant (K_eq) in various solvents.
-
Sample Preparation: a. Accurately weigh 5-10 mg of 3-Hydroxy-2-phenylcyclopent-2-enone. b. Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube. c. Add a known quantity of an internal standard (e.g., tetramethylsilane (TMS) or a compound with a singlet in a clear region of the spectrum) for precise integration.
-
NMR Spectrum Acquisition: a. Allow the sample to equilibrate at a constant temperature (e.g., 298 K) in the NMR spectrometer for at least 10 minutes. b. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration. c. Process the spectrum (phasing, baseline correction).
-
Data Analysis: a. Integrate the area of a well-resolved signal unique to the enol form (e.g., the enolic OH proton or a vinyl proton if present). Let this be A_enol. b. Integrate the area of a well-resolved signal unique to the keto form (e.g., the α-proton at C2). Let this be A_keto. c. Normalize the integrals by the number of protons they represent. For instance, if A_keto corresponds to one proton, its normalized value is A_keto/1. d. Calculate the mole fraction (χ) of each tautomer:
-
χ_enol = Normalized A_enol / (Normalized A_enol + Normalized A_keto)
-
χ_keto = Normalized A_keto / (Normalized A_enol + Normalized A_keto) e. Calculate the equilibrium constant: K_eq = [Enol] / [Keto] = χ_enol / χ_keto.
-
Caption: Workflow for NMR-based determination of tautomeric equilibrium.
Computational Analysis
In conjunction with experimental data, computational chemistry provides profound insights into the thermodynamics of tautomerism.[1] Density Functional Theory (DFT) calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d)), can be employed to:
-
Optimize Geometries: Determine the lowest energy conformations of both keto and enol tautomers.
-
Calculate Relative Energies: Compute the electronic energies (ΔE) and Gibbs free energies (ΔG) of the tautomers to predict the equilibrium position in the gas phase.
-
Simulate Solvent Effects: By using a polarizable continuum model (PCM), the influence of different solvents on the relative stabilities of the tautomers can be simulated, allowing for a direct comparison with experimental results.[10]
Conclusion and Implications for Drug Development
The tautomerism of 3-Hydroxy-2-phenylcyclopent-2-enone is a critical determinant of its physicochemical properties. Based on established principles and data from analogous structures, the enol form is predicted to be the dominant species, stabilized by an extended conjugated system. However, the exact position of the equilibrium is highly susceptible to solvent polarity. A comprehensive understanding and quantification of this tautomeric relationship are essential for drug development professionals. The specific tautomer present can affect solubility, membrane permeability, and, most importantly, the specific three-dimensional shape and hydrogen bonding pattern available for interaction with a biological target. Therefore, the analytical and computational workflows detailed in this guide serve as a foundational approach for characterizing this and other dynamic molecular systems.
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Forsén, S., & Nilsson, M. (1964). Spectroscopic Studies on Enols. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. Acta Chemica Scandinavica, 18, 1208-1220. Retrieved from [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
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Bureiko, S. F., & Filarowski, A. (2011). Manifestation of enol–enol tautomerism in IR spectra of 2-acetylcyclopentanone-d1. Journal of Solution Chemistry, 40, 1159-1170. Retrieved from [Link]
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LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Retrieved from [Link]
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Blandamer, M. J., et al. (2004). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 2(4), 512-518. Retrieved from [Link]
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Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105–2109. Retrieved from [Link]
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Al-Majidi, S. M. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Inorganics, 11(2), 58. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]
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Earl, M. R. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(4), 701. Retrieved from [Link]
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Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. Retrieved from [Link]
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Britannica. (n.d.). Keto-enol tautomerism. Retrieved from [Link]
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Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. Retrieved from [Link]
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American Chemical Society. (2024). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilicity of the 3-Hydroxy-2-phenylcyclopent-2-enone Core
Introduction: The Cyclopentenone Motif in Modern Chemistry
The cyclopentenone ring system is a ubiquitous and highly valuable scaffold in organic chemistry, forming the core of numerous natural products with significant biological activity, including the prostaglandins and jasmone.[1][2] Its prevalence stems from a unique combination of stereochemical richness and electronic properties. The inherent strain of the five-membered ring and the conjugated enone system render cyclopentenones susceptible to a variety of chemical transformations, making them versatile intermediates in synthetic chemistry.
This guide focuses specifically on the 3-hydroxy-2-phenylcyclopent-2-enone core. This substitution pattern introduces a fascinating interplay of electronic and steric effects that modulate the inherent electrophilicity of the parent cyclopentenone. The presence of the hydroxyl group and the phenyl ring significantly influences the reactivity of the enone system, creating a nuanced chemical personality that is of great interest to researchers in medicinal chemistry and materials science. Understanding the electrophilic character of this core is paramount for predicting its reactivity, designing novel synthetic routes, and developing new molecules with tailored properties.
Electronic Structure and Electrophilicity: A Tale of Two Substituents
The electrophilicity of the 3-hydroxy-2-phenylcyclopent-2-enone core is primarily dictated by the electron-withdrawing effect of the carbonyl group, which polarizes the α,β-unsaturated system and creates electrophilic centers at the carbonyl carbon and the β-carbon (C4). Nucleophilic attack can therefore occur at either of these positions, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (at C4), also known as the Michael addition.
The substituents at the C2 and C3 positions, however, play a crucial role in modulating this inherent reactivity.
The Phenyl Group at C2: The phenyl group at the C2 position is in direct conjugation with the enone system. Its effect on electrophilicity is twofold:
-
Inductive Effect: The sp2-hybridized carbons of the phenyl ring are electron-withdrawing, which can enhance the electrophilicity of the enone system.
-
Resonance Effect: The phenyl ring can donate electron density into the enone system via resonance, which would decrease its electrophilicity.
The net effect of the phenyl group is a subtle balance of these opposing forces.
The Hydroxyl Group at C3: The hydroxyl group at the C3 position has a more pronounced effect on the electronic landscape of the molecule. It can exist in tautomeric equilibrium with its corresponding diketone form, 3-phenylcyclopentane-1,2-dione. However, for many hydroxy-cyclopentenones, the enol form is the more thermodynamically stable tautomer.[3][4]
The hydroxyl group exerts a strong electron-donating effect through resonance, pushing electron density into the double bond and towards the carbonyl group. This donation of electron density significantly reduces the partial positive charge at the β-carbon, thereby decreasing the susceptibility of the core to Michael addition.
Computational Insights into Electrophilicity
Reactivity Profile: A Focus on Nucleophilic Additions
The electrophilic nature of the 3-hydroxy-2-phenylcyclopent-2-enone core is best illustrated by its reactions with nucleophiles. The primary modes of reaction are Michael additions and reactions at the carbonyl group.
Michael Addition Reactions
The Michael addition is a cornerstone reaction for the functionalization of α,β-unsaturated carbonyl compounds.[6] In the case of the 3-hydroxy-2-phenylcyclopent-2-enone core, the propensity for Michael addition is attenuated by the electron-donating hydroxyl group. However, with sufficiently strong and soft nucleophiles, conjugate addition can still be achieved.
Thia-Michael Addition: The addition of thiols to enones is a highly efficient reaction, often proceeding under mild conditions.[6] The reaction of 3-hydroxy-2-phenylcyclopent-2-enone with a thiol, such as thiophenol, in the presence of a base catalyst (e.g., triethylamine) is expected to yield the corresponding 4-thio-substituted cyclopentanone.
Experimental Protocol: Thia-Michael Addition of Thiophenol
-
Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-phenylcyclopent-2-enone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Nucleophile: Add thiophenol (1.1 equivalents) to the solution.
-
Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactions at the Carbonyl Group
Strong, hard nucleophiles, such as organolithium reagents or Grignard reagents, are more likely to attack the carbonyl carbon in a 1,2-addition fashion. This would lead to the formation of a tertiary alcohol.
Reactions of the Hydroxyl Group
The hydroxyl group itself is a site of reactivity. It can be deprotonated with a suitable base to form an enolate, which can then participate in various reactions. Furthermore, the hydroxyl group can undergo etherification or esterification reactions under appropriate conditions.[7]
Synthesis of the 3-Hydroxy-2-phenylcyclopent-2-enone Core
Several synthetic strategies can be envisioned for the construction of the 3-hydroxy-2-phenylcyclopent-2-enone core. A common and effective method is the Nazarov cyclization.[2][8] This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.
Proposed Synthetic Workflow: Nazarov Cyclization
Caption: Proposed synthetic workflow for 3-Hydroxy-2-phenylcyclopent-2-enone.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.5 ppm).- Vinylic proton (singlet or narrow multiplet).- Methylene protons of the cyclopentane ring (multiplets).- A broad singlet for the hydroxyl proton (can be exchangeable with D₂O). |
| ¹³C NMR | - Carbonyl carbon (~190-200 ppm).- Olefinic carbons of the enone system.- Aromatic carbons of the phenyl group.- Methylene carbons of the cyclopentane ring. |
| IR Spectroscopy | - A strong absorption band for the C=O stretch (~1680-1710 cm⁻¹).- A broad absorption for the O-H stretch (~3200-3500 cm⁻¹).- Absorption bands for the C=C stretch and aromatic C-H stretches. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Conclusion and Future Outlook
The 3-hydroxy-2-phenylcyclopent-2-enone core represents a synthetically accessible and chemically intriguing scaffold. Its electrophilicity is finely tuned by the interplay of the electron-withdrawing carbonyl group and the electron-donating hydroxyl and phenyl substituents. This nuanced reactivity profile makes it an attractive target for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of its reactions with a wider range of nucleophiles, particularly in the context of asymmetric catalysis, will undoubtedly unlock new avenues for the synthesis of complex and valuable molecules. The continued investigation of substituted cyclopentenones will be crucial for understanding the structure-activity relationships that govern their biological effects and for the rational design of new therapeutic agents.
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Methodological & Application
Application Note: Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone via Piancatelli Rearrangement
Introduction: The Strategic Value of Cyclopentenones
The 4-hydroxycyclopentenone motif is a cornerstone in the synthesis of numerous pharmacologically active compounds and natural products, most notably prostaglandins and their analogues.[1][2][3] Its versatile functionality allows for a wide array of subsequent chemical transformations. Among the methods to construct this valuable scaffold, the Piancatelli rearrangement stands out for its elegance, efficiency, and stereochemical control.[4][5]
Discovered by Giovanni Piancatelli in 1976, this acid-catalyzed rearrangement transforms readily available 2-furylcarbinols into 4-hydroxycyclopentenones.[2][6] The reaction proceeds under simple experimental conditions and, crucially, establishes a trans relationship between the substituents at the 4 and 5 positions of the newly formed ring, offering a high degree of stereocontrol.[1] This application note provides a detailed exploration of the synthesis of a specific, valuable derivative, 3-Hydroxy-2-phenylcyclopent-2-enone, through this powerful rearrangement, offering mechanistic insights, a step-by-step protocol, and expert guidance for successful execution.
Mechanistic Deep Dive: A Cascade of Controlled Transformations
The Piancatelli rearrangement is a sophisticated cascade reaction that proceeds through several distinct, well-understood stages. Its high stereoselectivity is not accidental but a direct consequence of the reaction's pericyclic nature.[2][3]
-
Activation and Carbocation Formation: The reaction is initiated by an acid catalyst (Brønsted or Lewis acid), which protonates the hydroxyl group of the 2-furylcarbinol starting material. This converts the hydroxyl into a good leaving group (water).
-
Formation of the Oxocarbenium Ion: Departure of the water molecule generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is key to the subsequent steps.[3][6]
-
Nucleophilic Attack and Ring Opening: A water molecule, acting as a nucleophile, attacks the C5 position of the furan ring. This attack leads to the opening of the furan ring, yielding a crucial pentadienyl cation intermediate.[1][6]
-
4π-Electrocyclization: The final, stereochemistry-defining step is a 4π-conrotatory electrocyclization of the pentadienyl cation, analogous to the Nazarov cyclization.[2][7] This concerted, thermal ring-closure proceeds in a specific rotational manner that forces the substituents into a thermodynamically stable trans configuration in the final cyclopentenone product.[1]
The following diagram illustrates this elegant mechanistic pathway.
Caption: Mechanism of the Piancatelli Rearrangement.
Experimental Guide: From Precursor to Product
This section details the complete workflow, from the synthesis of the requisite starting material to the purification and characterization of the final product.
Part I: Synthesis of Starting Material: (Furan-2-yl)(phenyl)methanol
The 2-furylcarbinol precursor is conveniently synthesized via a Grignard reaction.[2]
Materials:
-
Magnesium turnings
-
Iodine (catalytic crystal)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Furfural
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings. Add a single crystal of iodine. Slowly add a solution of bromobenzene in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
Reaction with Furfural: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C. Add a solution of furfural in anhydrous diethyl ether dropwise with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Part II: Piancatelli Rearrangement to 3-Hydroxy-2-phenylcyclopent-2-enone
Materials:
-
(Furan-2-yl)(phenyl)methanol (from Part I)
-
Acetone
-
Deionized Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve (Furan-2-yl)(phenyl)methanol (1.0 eq) in a 4:1 mixture of acetone and water.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 eq). Rationale: p-TsOH is a strong Brønsted acid that is effective at initiating the initial protonation-dehydration sequence without being overly harsh, which could lead to side products.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-70 °C). Rationale: Heating provides the necessary activation energy for the rearrangement, particularly the electrocyclization step. The acetone/water solvent system ensures all components remain in solution while providing the necessary nucleophile (water).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting material is more nonpolar than the di-hydroxylated product. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the acetone under reduced pressure. Extract the remaining aqueous residue with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield 3-Hydroxy-2-phenylcyclopent-2-enone as a solid.
Key Reaction Parameters & Optimization
Successful execution of the Piancatelli rearrangement hinges on the careful control of several key variables.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Catalyst | Brønsted Acids (p-TsOH, H₂SO₄) or Lewis Acids (ZnCl₂, Dy(OTf)₃) | For simple substrates, Brønsted acids are sufficient. For more sensitive or less reactive substrates, milder Lewis acids can prevent side reactions like dehydration.[1] Dysprosium(III) triflate (Dy(OTf)₃) has proven highly effective in related aza-Piancatelli reactions and can be a good choice for optimization.[8] |
| Solvent | Acetone/Water or Dioxane/Water (typically 3:1 to 5:1 ratio) | Water is a required nucleophile. The organic co-solvent ensures solubility of the starting material. The ratio can be adjusted to control reaction rate. |
| Temperature | 40 °C to Reflux | Higher temperatures accelerate the reaction but may increase the formation of polymeric byproducts.[9] Start at a moderate temperature (e.g., 50 °C) and adjust as needed based on TLC monitoring. |
| Substrate | 2-furylcarbinols | Alkyl groups on the carbinol carbon can stabilize the starting material, leading to longer reaction times.[1] Electron-withdrawing groups on the furan ring (e.g., 5-nitro) can completely shut down the reaction.[1][5] |
| pH Control | Acidic (for rearrangement), Neutral/Basic (for work-up) | The reaction requires an acidic environment (pH 3.5–5.8 is often optimal).[1] It is critical to neutralize the acid during work-up to prevent product degradation during purification. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Decomposition of product/starting material. | Ensure the catalyst is active. Try a milder Lewis acid catalyst if decomposition is suspected. Monitor reaction closely and quench as soon as the starting material is consumed. |
| Formation of Brown/Black Polymer | Overly harsh acidic conditions or excessive heat. | Reduce the reaction temperature. Use a weaker or catalytic amount of acid. Consider using a buffered aqueous solution to maintain a specific pH.[1] |
| Dehydration Side Product | The intermediate carbocation is trapped by elimination instead of cyclization. | This is more common with tertiary carbinols.[1] Using milder conditions and ensuring sufficient water is present can favor the desired pathway. |
| Isomerization of Product | The 4-hydroxy group can migrate to the 2-position on the cyclopentenone ring. | This isomerization can be promoted by basic or even neutral alumina during chromatography.[1] Use silica gel for purification and avoid prolonged exposure to basic conditions. |
Overall Synthesis Workflow
The entire process, from common starting materials to the final purified product, can be visualized as a linear workflow.
Caption: Synthetic workflow for 3-Hydroxy-2-phenylcyclopent-2-enone.
Conclusion
The Piancatelli rearrangement offers a direct, stereoselective, and highly effective route to 4-hydroxycyclopentenones from simple furan-based precursors. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can reliably synthesize valuable building blocks like 3-Hydroxy-2-phenylcyclopent-2-enone. This protocol and the accompanying insights provide a solid foundation for the successful application of this powerful reaction in synthetic chemistry, aiding in the development of new therapeutics and the exploration of complex molecular architectures.
References
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Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 18(10), 12290-12312. [Link]
-
Wikipedia contributors. (2023). Piancatelli rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Schnell, L., & Schneider, C. (2024). Organocatalytic enantioselective oxa-Piancatelli rearrangement. Chemical Science, 15(10), 3663-3668. [Link]
-
Ferdinand, F., & Menéndez, M. (2021). The Piancatelli reaction and its variants: recent applications to high added-value chemicals and biomass valorization. Organic & Biomolecular Chemistry, 19(3), 459-475. [Link]
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Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. ResearchGate. [Link]
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Reddy, B. V. S., et al. (2013). Importance of Off-Cycle Species in the Acid-Catalyzed Aza-Piancatelli Rearrangement. The Journal of Organic Chemistry, 78(24), 12527–12536. [Link]
-
Zhang, Y., et al. (2020). Nature of polymeric condensates during furfural rearrangement to cyclopentanone and cyclopentanol over Cu-based catalysts. New Journal of Chemistry, 44(2), 555-562. [Link]
-
Organic Syntheses. (n.d.). Aza-Piancatelli Rearrangement: Synthesis of trans-4-Amino-5-phenylcyclopent-2-enone. Organic Syntheses, 92, 254-265. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone via a Nazarov-Type Cyclization Protocol
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone, a valuable scaffold in organic synthesis. This document outlines a robust, multi-step protocol, delving into the mechanistic underpinnings of each transformation and offering detailed, field-proven experimental procedures.
Introduction: The Significance of Hydroxylated Cyclopentenones
Cyclopentenone moieties are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their inherent reactivity and stereochemical richness make them versatile intermediates for the synthesis of complex molecular architectures. The introduction of a hydroxyl group, as in 3-Hydroxy-2-phenylcyclopent-2-enone, further enhances their synthetic utility, providing a handle for subsequent functionalization and diversification. This guide focuses on a Nazarov-type cyclization approach, a powerful tool for the construction of five-membered rings, to access this important class of molecules. While the classical Nazarov cyclization involves the acid-catalyzed 4π-electrocyclization of divinyl ketones, this protocol explores a variation involving the intramolecular rearrangement of a chalcone-derived epoxide.[1]
Overall Synthetic Strategy
The synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone is proposed to proceed through a three-step sequence, commencing with readily available starting materials. This pathway offers a logical and scalable approach to the target molecule.
Caption: Overall synthetic workflow for 3-Hydroxy-2-phenylcyclopent-2-enone.
PART 1: Synthesis of Chalcone (1,3-Diphenyl-2-propen-1-one)
The initial step involves the base-catalyzed Claisen-Schmidt condensation of benzaldehyde and acetophenone. This classic reaction is a reliable method for the formation of the α,β-unsaturated ketone core of the chalcone.
Mechanism of Claisen-Schmidt Condensation
The reaction proceeds via an aldol condensation mechanism. The hydroxide base deprotonates the α-carbon of acetophenone to generate an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated system of chalcone.
Experimental Protocol: Synthesis of Chalcone
Materials:
-
Benzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (2.5 g, 62.5 mmol) in a mixture of deionized water (25 mL) and ethanol (20 mL).
-
Cool the solution to room temperature and then add acetophenone (5.8 mL, 50 mmol).
-
While stirring vigorously, slowly add benzaldehyde (5.1 mL, 50 mmol) to the mixture.
-
Continue stirring at room temperature for 2-3 hours. A yellow precipitate of chalcone will form.
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude chalcone by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the washings are neutral to litmus paper.
-
Further wash the product with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of chalcone.
-
Dry the purified chalcone in a desiccator.
Expected Yield: 85-95%
Characterization (Expected):
-
Appearance: Pale yellow solid
-
Melting Point: 55-57 °C
PART 2: Synthesis of Chalcone Epoxide (2,3-Epoxy-1,3-diphenylpropan-1-one)
The second step is the epoxidation of the carbon-carbon double bond of the chalcone. This is typically achieved using an alkaline solution of hydrogen peroxide.
Mechanism of Epoxidation
Under basic conditions, hydrogen peroxide is deprotonated to form the hydroperoxide anion (HOO⁻). This potent nucleophile attacks the electron-deficient β-carbon of the α,β-unsaturated ketone in a Michael-type addition. The resulting enolate then undergoes an intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion and forming the epoxide ring.
Experimental Protocol: Synthesis of Chalcone Epoxide
Materials:
-
Chalcone (from Part 1)
-
Hydrogen peroxide (30% solution)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve the purified chalcone (4.16 g, 20 mmol) in methanol (60 mL).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a 2 M aqueous solution of sodium hydroxide (10 mL) to the flask.
-
While maintaining the temperature below 10 °C, add 30% hydrogen peroxide (5 mL, ~50 mmol) dropwise.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A white precipitate of the chalcone epoxide will form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Recrystallize the crude epoxide from methanol or ethanol to yield fine, white crystals.
-
Dry the purified chalcone epoxide.
Expected Yield: 70-85%
Characterization (Expected):
-
Appearance: White crystalline solid
-
Melting Point: 89-91 °C
PART 3: Nazarov-Type Cyclization to 3-Hydroxy-2-phenylcyclopent-2-enone
This final step involves the intramolecular rearrangement of the chalcone epoxide to the target hydroxycyclopentenone. This transformation is proposed to proceed via a base-catalyzed mechanism that can be considered a variation of the Nazarov cyclization manifold.
Proposed Mechanism of Cyclization
The proposed mechanism involves a base-mediated intramolecular cyclization. The base abstracts a proton from the α-carbon to the carbonyl group, generating an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on one of the epoxide carbons, leading to the formation of a five-membered ring. Subsequent rearrangement and tautomerization yield the stable 3-hydroxy-2-phenylcyclopent-2-enone.
Caption: Proposed mechanism for the base-catalyzed cyclization.
Experimental Protocol: Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
Materials:
-
Chalcone Epoxide (from Part 2)
-
Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chalcone epoxide (2.24 g, 10 mmol) and anhydrous THF (50 mL).
-
Add a strong base, such as potassium hydroxide (1.12 g, 20 mmol) or sodium methoxide (1.08 g, 20 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain 3-Hydroxy-2-phenylcyclopent-2-enone.
Expected Yield: Moderate to good yields are anticipated, though optimization may be required.
Characterization (Expected):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.2-7.5 (m, 5H, Ar-H), ~6.0 (br s, 1H, OH), ~2.5-2.8 (m, 4H, CH₂CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~205 (C=O), ~145 (C-OH), ~135 (C-Ph), ~130, ~129, ~128 (Ar-C), ~35 (CH₂), ~30 (CH₂).
-
IR (ATR, cm⁻¹): ~3400 (br, O-H), ~1700 (C=O, conjugated), ~1650 (C=C).
-
Mass Spectrometry (EI): m/z (%) = 188 [M]⁺.
Alternative Synthetic Route: From Benzil and Acetone
An alternative and validated method for the synthesis of hydroxylated cyclopentenones involves the base-catalyzed condensation of an α-diketone (benzil) with a ketone possessing α-hydrogens (acetone).
Experimental Protocol: Synthesis from Benzil and Acetone
Materials:
-
Benzil
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil (2.10 g, 10 mmol) in a mixture of acetone (20 mL) and ethanol (20 mL).
-
While stirring at room temperature, slowly add a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (10 mL).
-
Continue stirring at room temperature for 24 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the solvents under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary
| Compound | Starting Materials | Key Reagents | Solvent | Yield (%) | Melting Point (°C) |
| Chalcone | Benzaldehyde, Acetophenone | NaOH | Ethanol/Water | 85-95 | 55-57 |
| Chalcone Epoxide | Chalcone | H₂O₂, NaOH | Methanol | 70-85 | 89-91 |
| 3-Hydroxy-2-phenylcyclopent-2-enone | Chalcone Epoxide | KOH or NaOMe | THF | - | - |
| 3-Hydroxy-2-phenylcyclopent-2-enone (Alternative) | Benzil, Acetone | KOH | Ethanol/Acetone | - | - |
Conclusion
This guide provides a detailed framework for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone through a Nazarov-type cyclization of a chalcone epoxide intermediate. The protocols are designed to be robust and reproducible, offering researchers a clear pathway to this valuable synthetic building block. The inclusion of an alternative synthetic route from benzil and acetone provides additional flexibility. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve optimal yields and purity.
References
Sources
Application Note: A Strategic Approach to the Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone via Intramolecular Aldol Condensation
Abstract
This technical guide provides a comprehensive strategy for the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone, a valuable cyclopentenone derivative. The core of this synthetic route is a base-catalyzed intramolecular aldol condensation of a 1,4-dicarbonyl precursor. This document outlines the retrosynthetic analysis, a detailed experimental protocol, and a discussion of the underlying reaction mechanism. Furthermore, it provides expected characterization data and troubleshooting guidance to support researchers in the successful synthesis and validation of the target compound. The cyclopentenone ring is a significant structural motif in numerous natural products with diverse biological activities, making this synthetic protocol relevant for medicinal chemistry and drug discovery programs.[1]
Introduction and Significance
Cyclopentenones are a class of organic compounds that feature a five-membered ring containing a ketone and an alkene. This structural unit is a key component in a wide array of biologically active natural products, including several prostaglandins and the antitumor agent jasmone.[2] The unique electronic and steric properties of the cyclopentenone ring system make it a versatile building block in organic synthesis. The title compound, 3-hydroxy-2-phenylcyclopent-2-enone, is of particular interest due to the presence of a phenyl group, which can be further functionalized, and a hydroxyl group, which is characteristic of the stable enol tautomer of the cyclic dicarbonyl system.
The intramolecular aldol condensation is a powerful and efficient method for the formation of cyclic compounds, particularly five- and six-membered rings.[3][4][5] This reaction involves the formation of an enolate from a dicarbonyl compound, which then undergoes an intramolecular nucleophilic attack to form a new carbon-carbon bond, leading to the cyclic product.[6] This application note will detail a robust strategy for the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone utilizing this key transformation.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of 3-hydroxy-2-phenylcyclopent-2-enone reveals a straightforward and logical synthetic pathway. The target molecule, an α,β-unsaturated cyclic ketone, can be disconnected at the C4-C5 bond, which is formed during the intramolecular aldol condensation. This disconnection leads to the precursor, a 1,4-dicarbonyl compound. Specifically, to obtain the desired substitution pattern, the required precursor is 1-phenylpentane-1,4-dione .
The forward synthesis, therefore, involves the base-catalyzed intramolecular cyclization of 1-phenylpentane-1,4-dione. The choice of base is crucial to facilitate the formation of the enolate at the appropriate α-carbon. The reaction proceeds through a cyclic intermediate which, upon dehydration (in this case, tautomerization to the stable enol form), yields the final product.
Caption: Retrosynthetic analysis of 3-hydroxy-2-phenylcyclopent-2-enone.
Detailed Experimental Protocol
This protocol describes a representative method for the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone via the intramolecular aldol condensation of 1-phenylpentane-1,4-dione.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration | Supplier | Notes |
| 1-Phenylpentane-1,4-dione | C₁₁H₁₂O₂ | 176.21 | >95% | Major Chemical Supplier | Starting material |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Pellets, >97% | Major Chemical Supplier | Base catalyst |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Major Chemical Supplier | Solvent |
| Deionized Water | H₂O | 18.02 | - | - | For workup |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Major Chemical Supplier | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Major Chemical Supplier | Drying agent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | Major Chemical Supplier | For neutralization |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenylpentane-1,4-dione (5.0 g, 28.4 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (1.7 g, 42.5 mmol) in deionized water (10 mL). Slowly add the sodium hydroxide solution to the stirred solution of the dione in ethanol at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).
-
Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 50 mL of deionized water. Carefully neutralize the mixture to pH ~7 by the dropwise addition of 1 M HCl.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to yield the pure 3-hydroxy-2-phenylcyclopent-2-enone.
Reaction Mechanism
The base-catalyzed intramolecular aldol condensation of 1-phenylpentane-1,4-dione proceeds through a series of well-established steps:
-
Enolate Formation: The hydroxide ion (⁻OH) acts as a base and abstracts an acidic α-hydrogen from the carbon adjacent to the C4-ketone, forming an enolate. This enolate is a potent nucleophile.[7]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the C1-ketone within the same molecule, leading to the formation of a five-membered ring and a cyclic alkoxide intermediate.[5][7][8]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield a β-hydroxy ketone.
-
Tautomerization to the Enol: The resulting cyclic β-diketone is in equilibrium with its more stable enol tautomer, 3-hydroxy-2-phenylcyclopent-2-enone. This enol form is stabilized by conjugation of the double bond with the carbonyl group and the phenyl ring.
Caption: Mechanism of intramolecular aldol condensation.
Characterization and Expected Results
The final product, 3-hydroxy-2-phenylcyclopent-2-enone, should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the vinylic proton, and the methylene protons of the cyclopentenone ring. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon, the enol carbons, the carbons of the phenyl ring, and the aliphatic carbons of the cyclopentenone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) typically in the range of 1680-1710 cm⁻¹, and a broad band for the hydroxyl group (O-H) around 3200-3500 cm⁻¹. Absorptions corresponding to C=C stretching and aromatic C-H bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₀O₂ = 174.19 g/mol ).
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield is low, ensure the complete dissolution of the starting material before adding the base. The reaction time may also be extended, with careful monitoring by TLC to avoid the formation of side products.
-
Incomplete Reaction: If the starting material is still present after the recommended reaction time, a stronger base or a higher concentration of the base can be considered. However, this may also lead to the formation of undesired byproducts.
-
Purification Challenges: If the crude product is an oil or difficult to crystallize, purification by column chromatography is the recommended method. Careful selection of the eluent system is critical for good separation.
-
Side Reactions: The formation of intermolecular aldol condensation products is a potential side reaction. This can be minimized by using dilute reaction conditions.
Conclusion
The intramolecular aldol condensation provides an efficient and reliable strategy for the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone from 1-phenylpentane-1,4-dione. The protocol detailed in this application note, along with the mechanistic insights and troubleshooting guide, offers a solid foundation for researchers to successfully synthesize this valuable cyclopentenone derivative for applications in organic synthesis and medicinal chemistry.
References
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.6 Intramolecular Aldol Reactions. In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Cyclopentenone. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenyl-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, August 2). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.6 Intramolecular Aldol Reactions. In Organic Chemistry. Retrieved from [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Lewis Acid Catalysts in the Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
Introduction: The Significance of 3-Hydroxy-2-phenylcyclopent-2-enone and the Role of Lewis Acid Catalysis
The 3-hydroxy-2-phenylcyclopent-2-enone scaffold is a valuable structural motif in organic synthesis, serving as a versatile intermediate in the preparation of a wide array of biologically active molecules and complex natural products. Its inherent functionality, featuring a reactive enone system and a hydroxyl group, allows for diverse chemical transformations, making it a sought-after building block for drug discovery and development professionals. The strategic placement of the phenyl group further provides a key anchor for tuning the steric and electronic properties of derivative compounds.
Traditional methods for the synthesis of cyclopentenone rings, such as the Pauson-Khand reaction and Nazarov cyclization, are powerful but can sometimes require harsh conditions or complex pre-catalyst preparations.[1] An alternative and often more direct route is the intramolecular aldol condensation of 1,4-diketones.[2][3] This approach offers the potential for high atom economy and the direct installation of the desired hydroxyphenylcyclopentenone core.
The efficiency and selectivity of this intramolecular cyclization can be significantly enhanced through the use of Lewis acid catalysts. Lewis acids activate the carbonyl group of the 1,4-diketone, facilitating the enolization and subsequent intramolecular nucleophilic attack to form the five-membered ring. This catalytic approach often proceeds under milder conditions and can offer improved control over the reaction outcome compared to traditional base-mediated aldol condensations. This application note will delve into the practical application of Lewis acid catalysts, with a focus on titanium(IV) chloride (TiCl₄) and scandium(III) triflate (Sc(OTf)₃), for the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone. We will explore the mechanistic rationale behind catalyst selection and provide detailed protocols for both the synthesis of the 1-phenyl-1,4-pentanedione precursor and its subsequent Lewis acid-catalyzed cyclization.
Strategic Approach: The Intramolecular Aldol Condensation Pathway
The synthesis of 3-hydroxy-2-phenylcyclopent-2-enone via a Lewis acid-catalyzed intramolecular aldol condensation involves a two-step sequence:
-
Synthesis of the 1,4-Diketone Precursor: The initial step is the preparation of the key intermediate, 1-phenyl-1,4-pentanedione. This can be achieved through various established synthetic methodologies.
-
Lewis Acid-Catalyzed Intramolecular Aldol Cyclization: The synthesized 1,4-diketone is then subjected to cyclization in the presence of a suitable Lewis acid catalyst to yield the target 3-hydroxy-2-phenylcyclopent-2-enone.
This strategic disconnection provides a convergent and flexible route to the desired product, allowing for the potential to introduce structural diversity in both the aromatic ring and the cyclopentenone core.
Caption: Proposed mechanism for TiCl₄-catalyzed intramolecular aldol cyclization.
Scandium(III) Triflate (Sc(OTf)₃): A Water-Tolerant and Versatile Catalyst
Sc(OTf)₃ is another effective Lewis acid catalyst for various organic transformations, including aldol-type reactions and cyclizations. [4][5]A key advantage of Sc(OTf)₃ is its tolerance to small amounts of water, which can simplify experimental procedures by obviating the need for strictly anhydrous conditions. Its catalytic activity arises from the coordination of the scandium ion to the carbonyl oxygen, similar to TiCl₄, thereby activating the substrate.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1,4-pentanedione
This protocol describes a general method for the synthesis of the 1,4-diketone precursor.
Materials:
-
Benzaldehyde
-
Methyl vinyl ketone
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiamine-derived N-heterocyclic carbene (NHC) precursor)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) and methyl vinyl ketone (2.5 equiv) in anhydrous DMSO, add the NHC catalyst (0.3 equiv) and triethylamine (0.5 equiv). [6]2. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford 1-phenyl-1,4-pentanedione.
Protocol 2: TiCl₄-Catalyzed Intramolecular Aldol Cyclization
This protocol details the cyclization of 1-phenyl-1,4-pentanedione using titanium(IV) chloride.
Materials:
-
1-Phenyl-1,4-pentanedione
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, oven-dried
-
Magnetic stirrer
-
Syringe
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-phenyl-1,4-pentanedione (1.0 equiv) in anhydrous dichloromethane in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of TiCl₄ in dichloromethane (1.1 equiv) dropwise to the stirred solution via syringe. [7]4. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-hydroxy-2-phenylcyclopent-2-enone.
Protocol 3: Sc(OTf)₃-Catalyzed Intramolecular Aldol Cyclization
This protocol outlines the use of scandium(III) triflate as the catalyst for the cyclization.
Materials:
-
1-Phenyl-1,4-pentanedione
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-phenyl-1,4-pentanedione (1.0 equiv) in anhydrous dichloromethane, add Sc(OTf)₃ (0.1 equiv). [4]2. Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times may vary depending on the specific substrate and catalyst loading.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-hydroxy-2-phenylcyclopent-2-enone.
Data Presentation: Comparative Analysis of Lewis Acid Catalysts
The following table summarizes typical reaction parameters and outcomes for the TiCl₄ and Sc(OTf)₃ catalyzed cyclization of 1-phenyl-1,4-pentanedione. Please note that these are representative values and may require optimization for specific experimental setups.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) |
| TiCl₄ | 110 | Dichloromethane | 0 to RT | 30 min | 85-95 |
| Sc(OTf)₃ | 10 | Dichloromethane | RT | 1-4 h | 80-90 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For the TiCl₄-catalyzed reaction, maintaining strictly anhydrous conditions is crucial, as TiCl₄ is highly sensitive to moisture. Oven-drying of glassware and the use of anhydrous solvents are recommended.
-
Catalyst Loading: While Sc(OTf)₃ can be used in catalytic amounts, TiCl₄ is often used in stoichiometric or slight excess to ensure complete activation of the substrate.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Silica gel column chromatography is generally effective for the purification of the final product. The choice of eluent system should be optimized based on TLC analysis.
Conclusion
The Lewis acid-catalyzed intramolecular aldol condensation of 1-phenyl-1,4-pentanedione provides an efficient and direct route to the valuable synthetic intermediate, 3-hydroxy-2-phenylcyclopent-2-enone. Both TiCl₄ and Sc(OTf)₃ have demonstrated their utility as effective catalysts for this transformation. The choice between these two Lewis acids may depend on the specific requirements of the synthesis, with TiCl₄ offering rapid reaction times and Sc(OTf)₃ providing the convenience of a more water-tolerant system. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and drug development professionals in their efforts to synthesize this important class of molecules.
References
Sources
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- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 11. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone: A Detailed Experimental Guide for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone, a valuable cyclopentenone derivative with applications in organic synthesis and as a potential scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction and Significance
Cyclopentenone moieties are prevalent in a wide array of natural products and pharmacologically active compounds. The introduction of hydroxyl and phenyl substituents, as in 3-Hydroxy-2-phenylcyclopent-2-enone, offers unique electronic and steric properties, making it an attractive building block for the synthesis of more complex molecular architectures. This guide outlines a robust and reproducible two-step synthetic sequence, commencing with the synthesis of the key intermediate, 2-phenyl-1,3-cyclopentanedione, followed by its inherent tautomerization to the desired enol product.
Reaction Mechanism and Rationale
The synthetic strategy hinges on the well-established Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] In this protocol, diethyl 2-phenyladipate is subjected to a base-catalyzed cyclization to yield ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate. Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions furnishes 2-phenyl-1,3-cyclopentanedione.
Crucially, 1,3-dicarbonyl compounds, such as 2-phenyl-1,3-cyclopentanedione, exist in equilibrium with their enol tautomers.[3] For 1,3-cyclopentanedione, the enol form is known to be the predominant and more stable tautomer.[4] This principle is leveraged in the final step of the synthesis, where the diketone spontaneously enolizes to the more stable, conjugated 3-Hydroxy-2-phenylcyclopent-2-enone. The stability of the enol is attributed to the formation of a conjugated system involving the phenyl ring, the carbon-carbon double bond, and the carbonyl group, as well as potential intramolecular hydrogen bonding.
Experimental Protocol
This protocol is divided into two primary stages: the synthesis of diethyl 2-phenyladipate and its subsequent conversion to 3-Hydroxy-2-phenylcyclopent-2-enone.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| Diethyl phenylmalonate | Reagent | Sigma-Aldrich | 83-13-6 |
| Ethyl acrylate | Reagent | Alfa Aesar | 140-88-5 |
| Sodium ethoxide | Reagent | Acros Organics | 141-52-6 |
| Anhydrous Ethanol | ACS Grade | Fisher Scientific | 64-17-5 |
| Diethyl ether | ACS Grade | VWR | 60-29-7 |
| Hydrochloric acid | 37% | J.T. Baker | 7647-01-0 |
| Sodium sulfate (anhydrous) | ACS Grade | EMD Millipore | 7757-82-6 |
| Toluene | ACS Grade | Macron | 108-88-3 |
Step 1: Synthesis of Diethyl 2-Phenyladipate
This procedure is adapted from standard Michael addition protocols.
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).
-
To the freshly prepared sodium ethoxide solution, add diethyl phenylmalonate (23.6 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, add ethyl acrylate (10.0 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude diethyl 2-phenyladipate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone via Dieckmann Condensation and Enolization
This procedure is based on established Dieckmann condensation protocols.[5][6][7]
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place sodium ethoxide (6.8 g, 0.1 mol) and anhydrous toluene (150 mL).
-
Heat the suspension to reflux with vigorous stirring.
-
Add a solution of diethyl 2-phenyladipate (29.4 g, 0.1 mol) in anhydrous toluene (50 mL) dropwise over a period of 1 hour.
-
Continue refluxing for an additional 2 hours after the addition is complete. A thick precipitate will form.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2).
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water (100 mL) and brine (100 mL), and then dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the crude 2-phenyl-1,3-cyclopentanedione.
-
The crude product is then refluxed in a mixture of glacial acetic acid (50 mL), concentrated hydrochloric acid (25 mL), and water (25 mL) for 4 hours to ensure complete hydrolysis and decarboxylation.
-
After cooling, the reaction mixture is poured into ice water (200 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. This solid is the target compound, 3-Hydroxy-2-phenylcyclopent-2-enone, which exists predominantly as the enol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified product.
Expected Yield: The overall yield for this two-step process is typically in the range of 50-60%.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| ¹H NMR | Signals corresponding to the phenyl protons, the cyclopentenone ring protons, and the enolic hydroxyl proton. The enol hydroxyl proton may be broad and its chemical shift can be concentration-dependent. |
| ¹³C NMR | Resonances for the carbonyl carbon, the enol double bond carbons, the phenyl carbons, and the aliphatic carbons of the cyclopentenone ring. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C=O stretch (conjugated ketone), and C=C stretch of the enone system, as well as aromatic C-H and C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 3-Hydroxy-2-phenylcyclopent-2-enone (C₁₁H₁₀O₂). |
Experimental Workflow and Logic
The following diagram illustrates the logical flow of the synthetic procedure.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Theoretical Study of HOCl-Catalyzed Keto-Enol Tautomerization of β-Cyclopentanedione in an Explicit Water Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 6. fiveable.me [fiveable.me]
- 7. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
Application Notes and Protocols for the Derivatization of 3-Hydroxy-2-phenylcyclopent-2-enone at the Hydroxyl Group
Introduction: Unlocking the Potential of a Versatile Scaffold
3-Hydroxy-2-phenylcyclopent-2-enone is a fascinating and versatile molecular scaffold. Its structure, featuring a reactive hydroxyl group conjugated with a ketone within a five-membered ring, makes it a valuable starting material in synthetic organic chemistry and a key intermediate in the development of novel pharmacologically active compounds. The strategic modification, or derivatization, of the hydroxyl group is a critical step in modulating the molecule's physicochemical properties, such as lipophilicity, and in introducing new functionalities to explore its structure-activity relationship (SAR) in drug discovery programs.
This comprehensive guide provides detailed application notes and step-by-step protocols for the two primary methods of derivatizing the hydroxyl group of 3-Hydroxy-2-phenylcyclopent-2-enone: O-alkylation to form ethers and O-acylation to form esters. We will delve into the mechanistic underpinnings of these transformations, offer practical insights into reaction optimization, and provide detailed characterization data for the resulting derivatives.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of the hydroxyl group of 3-Hydroxy-2-phenylcyclopent-2-enone primarily revolves around two fundamental organic reactions: Williamson ether synthesis for O-alkylation and esterification for O-acylation. Understanding the mechanisms of these reactions is paramount for troubleshooting and adapting the protocols to specific research needs.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the hydroxyl group of 3-Hydroxy-2-phenylcyclopent-2-enone by a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the desired ether.
The choice of base is critical. Strong bases such as sodium hydride (NaH) are often employed to ensure complete deprotonation of the alcohol.[3] The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
O-Acylation via Esterification
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative. For the purposes of this guide, we will focus on two common and effective methods: acylation with an acid anhydride and the Steglich esterification.
-
Acylation with an Acid Anhydride: This is a straightforward method where the hydroxyl group attacks one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a base, such as pyridine or sodium bicarbonate, which serves to activate the alcohol and neutralize the carboxylic acid byproduct.[4][5]
-
Steglich Esterification: This powerful method allows for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[6][7] It utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization of reaction times, temperatures, and stoichiometry may be necessary depending on the specific substrate and desired scale.
Protocol 1: O-Methylation of 3-Hydroxy-2-phenylcyclopent-2-enone (Williamson Ether Synthesis)
This protocol describes the synthesis of 3-Methoxy-2-phenylcyclopent-2-enone.
Materials:
-
3-Hydroxy-2-phenylcyclopent-2-enone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Hydroxy-2-phenylcyclopent-2-enone (1.0 eq).
-
Add anhydrous DMF (approximately 0.1 M concentration of the substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH is a flammable solid and reacts violently with water. Handle with care.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C. Caution: Dimethyl sulfate is a potent carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Methoxy-2-phenylcyclopent-2-enone.
dot
Caption: O-Methylation Workflow
Protocol 2: O-Acetylation of 3-Hydroxy-2-phenylcyclopent-2-enone
This protocol describes the synthesis of 3-Acetoxy-2-phenylcyclopent-2-enone.
Materials:
-
3-Hydroxy-2-phenylcyclopent-2-enone
-
Acetic anhydride ((CH₃CO)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Hydroxy-2-phenylcyclopent-2-enone (1.0 eq) in a mixture of dichloromethane and pyridine (e.g., 4:1 v/v, approximately 0.1 M concentration of the substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Acetoxy-2-phenylcyclopent-2-enone.
dot
Caption: O-Acetylation Workflow
Characterization of Derivatives: Spectroscopic Data
Thorough characterization of the synthesized derivatives is essential to confirm their structure and purity. The following tables summarize the expected spectroscopic data for the methylated and acetylated products based on analogous compounds and general principles of spectroscopy.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-Methoxy-2-phenylcyclopent-2-enone | ~3.8 (s, 3H, OCH₃), ~2.4-2.8 (m, 4H, CH₂CH₂), ~7.2-7.5 (m, 5H, Ar-H) | ~200 (C=O), ~170 (C-O), ~140 (C-Ph), ~128-130 (Ar-C), ~56 (OCH₃), ~30-35 (CH₂) | ~1710 (C=O), ~1620 (C=C), ~1250 (C-O) | M⁺ expected |
| 3-Acetoxy-2-phenylcyclopent-2-enone | ~2.2 (s, 3H, COCH₃), ~2.5-2.9 (m, 4H, CH₂CH₂), ~7.2-7.5 (m, 5H, Ar-H) | ~198 (C=O, enone), ~168 (C=O, ester), ~165 (C-O), ~142 (C-Ph), ~128-130 (Ar-C), ~21 (COCH₃), ~30-35 (CH₂) | ~1760 (C=O, ester), ~1715 (C=O, enone), ~1625 (C=C), ~1200 (C-O) | M⁺ expected |
Note: The exact chemical shifts and coupling constants may vary slightly. It is recommended to acquire and interpret the full spectra for unambiguous structure elucidation.
Expert Insights and Troubleshooting
-
Incomplete Reactions: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider increasing the reaction temperature or adding a slight excess of the alkylating or acylating agent. For the Williamson ether synthesis, ensure the sodium hydride is fresh and the solvent is anhydrous, as moisture will quench the base.
-
Side Reactions: In the Williamson ether synthesis, elimination can be a competing side reaction, especially with more sterically hindered alkyl halides. Using primary alkyl halides is generally preferred.[1] In the Steglich esterification, the formation of N-acylurea byproduct can occur. Using DMAP as a catalyst helps to minimize this side reaction.[7]
-
Purification: The products of these reactions are typically purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the derivative. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Conclusion
The derivatization of the hydroxyl group of 3-Hydroxy-2-phenylcyclopent-2-enone is a key strategy for modifying its properties and exploring its potential in various applications, particularly in drug discovery. The protocols for O-alkylation and O-acylation provided in this guide are robust and versatile, allowing researchers to synthesize a wide range of derivatives. By understanding the underlying reaction mechanisms and following the detailed procedures, scientists can confidently and efficiently generate novel compounds for their research endeavors.
References
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one - PMC. (2022-11-29). Retrieved from [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - NIH. (2023-12-09). Retrieved from [Link]
-
2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem. Retrieved from [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate - MDPI. Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Retrieved from [Link]
-
Short synthesis of a new cyclopentene-1,3-dione derivative isolated from Piper carniconnectivum - SciELO. Retrieved from [Link]
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Visible-light-promoted selective O-alkylation of 2-pyridones with α-aryldiazoacetates - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
3-Hydroxy-2-methyl-cyclopent-2-enone | C6H8O2 | CID 138619 - PubChem. Retrieved from [Link]
-
Cyclopentenone synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021-10-06). Retrieved from [Link]
-
Steglich esterification - Wikipedia. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018-05-01). Retrieved from [Link]
-
2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618 - PubChem. Retrieved from [Link]
-
Base catalyzed sustainable synthesis of phenyl esters from carboxylic acids using diphenyl carbonate - RSC Publishing. Retrieved from [Link]
- US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate - Google Patents.
-
Carboxylic Acid to Ester in Acid: Intramolecular Esesterification - YouTube. (2020-04-06). Retrieved from [Link]
-
Propose a mechanism for methylation of any one of the hydroxy gro... - Pearson. Retrieved from [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Retrieved from [Link]
-
3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem. Retrieved from [Link]
-
Williamson Ether synthesis : r/OrganicChemistry - Reddit. (2025-02-27). Retrieved from [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia. Retrieved from [Link]
-
Steglich Esterification - Organic Chemistry Portal. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 3-Methoxycyclopent-2-en-1-one | C6H8O2 | CID 643476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Few layer 2D pnictogens catalyze the alkylation of soft nucleophiles with esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-2-phenylcyclopent-2-enone as a Versatile Synthon in Organic Chemistry
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 3-hydroxy-2-phenylcyclopent-2-enone, a multifaceted synthon for organic synthesis. While direct literature on this specific molecule is not abundant, this guide leverages established principles of organic chemistry and proven protocols for structurally and electronically similar compounds to present a robust framework for its use. We will explore its preparation via intramolecular aldol condensation, its reactivity as a Michael acceptor and an electrophile in aldol reactions, and its potential in cycloaddition reactions. The protocols herein are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, catering to researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Potential of a Disubstituted Cyclopentenone
The cyclopentenone core is a privileged scaffold in a vast array of natural products and pharmaceutical agents, prized for its versatile reactivity. The introduction of substituents at the C2 and C3 positions, as in 3-hydroxy-2-phenylcyclopent-2-enone, creates a synthon with a unique electronic and steric profile, offering multiple avenues for molecular elaboration.
The key structural features of this synthon are:
-
An α,β-Unsaturated Ketone: This functional group is a classical Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles at the C5 position. The carbonyl group also allows for 1,2-additions and aldol-type reactions.
-
A Phenyl Group at C2: The phenyl ring extends the conjugation of the system, influencing its electronic properties and providing a site for further functionalization. It also introduces steric bulk that can direct the stereochemical outcome of reactions.
-
A Hydroxyl Group at C3: This enolic hydroxyl group is acidic and can be deprotonated to form an enolate, which can act as a nucleophile. It can also be alkylated or acylated to introduce a variety of functional groups, effectively acting as a masked ketone.
This guide will provide a theoretical yet practical foundation for the synthesis and application of this promising, albeit under-documented, building block.
Proposed Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
A reliable method for the synthesis of substituted cyclopentenones is the intramolecular aldol condensation of a 1,4-dicarbonyl compound.[1] This approach offers a convergent and often high-yielding route to the desired cyclic enone. For the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone, a plausible precursor would be a 1-phenyl-1,4-pentanedione derivative.
Synthetic Pathway: Intramolecular Aldol Condensation
The proposed synthesis involves the base-catalyzed cyclization of a 1,4-dicarbonyl precursor. The choice of base is critical to favor the desired 5-membered ring formation over other potential side reactions.
Sources
Application Notes & Protocols: Unlocking the Anticancer Potential of 3-Hydroxy-2-phenylcyclopent-2-enone and Its Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Scaffolds
The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A significant challenge in oncology is the emergence of multidrug resistance (MDR) and the severe side effects associated with conventional chemotherapy.[1] This has catalyzed the exploration of novel chemical scaffolds with potent and selective anticancer properties. Among these, the cyclopentenone ring system, a five-membered ring containing a ketone and a carbon-carbon double bond, has emerged as a privileged scaffold in medicinal chemistry.
This guide focuses on the anticancer applications of compounds centered around the 3-Hydroxy-2-phenylcyclopent-2-enone core. These molecules, belonging to the broader class of chalcones and related phenolic compounds, have demonstrated significant potential in preclinical studies.[2] Their mechanism of action is often multifaceted, involving the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and death. We will delve into the mechanistic basis of their activity and provide detailed, field-tested protocols for evaluating their efficacy in a laboratory setting.
Section 1: Mechanistic Insights into Cyclopentenone-Mediated Anticancer Activity
The therapeutic potential of 3-Hydroxy-2-phenylcyclopent-2-enone derivatives stems from their ability to interact with and modulate multiple intracellular targets, leading to a cascade of events that culminate in cancer cell death.
Disruption of Pro-Survival Signaling Pathways
A primary mechanism by which these compounds exert their effects is through the inhibition of key signaling pathways that are aberrantly activated in cancer cells.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[3] Certain enmein-type diterpenoid derivatives, which share structural motifs with cyclopentenones, have been shown to exert their anticancer effects by directly inhibiting the phosphorylation of PI3K, Akt, and mTOR.[3] This inhibition blocks downstream signaling, leading to a halt in cell proliferation and the induction of apoptosis.[3]
-
The NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Some polyphenolic compounds have been found to suppress tumor growth by inhibiting NF-κB activation.[4] This can occur through the suppression of IκB-α phosphorylation, which prevents NF-κB from translocating to the nucleus and activating its target genes.[4]
Induction of Cell Cycle Arrest and Apoptosis
By interfering with the cellular machinery, cyclopentenone derivatives can force cancer cells into a state of programmed cell death (apoptosis) or halt their division (cell cycle arrest).
-
Cell Cycle Arrest: Many anticancer agents function by disrupting the normal progression of the cell cycle, which consists of G₁, S, G₂, and M phases.[5] Compounds can induce arrest at specific checkpoints, preventing the cell from replicating its DNA or dividing. For instance, some chalcone derivatives have been shown to cause cell cycle arrest at the G2/M phase, while hydroxyphenyl butanone can induce G1-S phase arrest in colorectal cancer cells.[2][6] This provides a window for DNA repair mechanisms to activate or, if the damage is too severe, for apoptosis to be initiated.
-
Apoptosis Induction: Apoptosis is a regulated process essential for removing damaged or unwanted cells. 3-Hydroxy-2-phenylcyclopent-2-enone derivatives can trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (MMP), and activation of caspase cascades.[3] The translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is a key early indicator of apoptosis.
The following diagram illustrates the convergence of these mechanisms.
Caption: Key anticancer mechanisms of cyclopentenone compounds.
Section 2: Experimental Protocols for Efficacy Evaluation
This section provides detailed, step-by-step protocols for assessing the anticancer activity of 3-Hydroxy-2-phenylcyclopent-2-enone compounds in vitro.
Protocol 2.1: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS, 1% Penicillin-Streptomycin)
-
3-Hydroxy-2-phenylcyclopent-2-enone compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" blanks.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9]
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or placing on a plate shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Derivative 9 | Canine Lymphoma | 9.76 - 40.83 | [2] |
| Chalcone Derivative 10 | Canine Lymphoma | 9.18 - 46.11 | [2] |
| Chalcone Derivative 11 | TNBC | 3.94 - 9.22 | [2] |
| Compound 7h | A549 (Lung) | 2.16 | [3] |
| Compound 22 | COLO205 (Colon) | 0.32 | [11] |
Protocol 2.2: Apoptosis Detection via Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent protein, binds with high affinity to phosphatidylserine (PS) exposed on the surface of apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12]
Materials:
-
Flow cytometer
-
Cancer cells treated with the compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Treat cells in 6-well plates with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[13]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample, aiming for a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the 100 µL cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15] Be sure to set up compensation controls (unstained, PI only, Annexin V only).
Data Interpretation: The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol 2.3: Cell Cycle Analysis
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M). Cells are fixed and stained with a fluorescent dye like Propidium Iodide (PI) that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for analysis by flow cytometry.
Materials:
-
Cancer cells treated with the compound and vehicle control
-
Cold 70-75% Ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture & Treatment: Seed cells (e.g., 1 x 10⁶) in a 6-well plate and treat with the test compound for the desired time (e.g., 24 or 48 hours).
-
Harvesting: Collect and centrifuge cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add the cells dropwise into ice-cold 75% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at 4°C.[6]
-
Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the samples using a flow cytometer.
Data Interpretation: The data is presented as a histogram of cell count versus fluorescence intensity.
-
First Peak (2n DNA content): Cells in the G0/G1 phase.
-
Region between peaks: Cells in the S phase (DNA synthesis).
-
Second Peak (4n DNA content): Cells in the G2/M phase. An accumulation of cells in a specific peak compared to the control indicates cell cycle arrest in that phase.
Section 3: Concluding Remarks and Future Directions
The 3-Hydroxy-2-phenylcyclopent-2-enone scaffold represents a promising starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the in vitro characterization of these compounds, from initial cytotoxicity screening to mechanistic elucidation of their effects on apoptosis and cell cycle progression.
Future work should focus on optimizing the structure of these lead compounds to enhance their potency and selectivity. Promising candidates identified through these in vitro assays should be advanced to in vivo studies, such as xenograft models in mice, to evaluate their efficacy and safety in a whole-organism context.[16] Furthermore, combining these agents with existing chemotherapies could present a synergistic strategy to overcome drug resistance and improve patient outcomes.[1]
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Pavan, A. R., da S. Maia, A., Leite, V. R., de Faria, C. M. D. R., & Ribeiro, A. O. (2020). Triphenylphosphine Derivatives of Allylbenzenes Express Antitumor and Adjuvant Activity When Solubilized with Cyclodextrin-Based Formulations. MDPI. [Link]
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Wang, Y., Xiang, L., Chen, Y., He, D., & Wang, K. (2023). Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. National Institutes of Health. [Link]
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Li, Y., Liu, Y., Li, S., Wang, Y., Zhang, J., & Li, J. (2021). 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PubMed Central. [Link]
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Oancea, A., Stoia, M., Gligor, F., Biriș, C., Oșvat, A., & Dehelean, C. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. MDPI. [Link]
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Unlocking the Antiviral Potential of Substituted 2-Cyclopentenones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapeutics. Substituted 2-cyclopentenones, a class of organic compounds characterized by a five-membered ring with a ketone and a carbon-carbon double bond, have garnered significant attention for their broad-spectrum antiviral activities. This guide provides an in-depth exploration of their antiviral potential, detailing their mechanisms of action, synthesis methodologies, and comprehensive protocols for in vitro evaluation.
The Scientific Rationale: Why 2-Cyclopentenones Exhibit Antiviral Activity
The antiviral properties of substituted 2-cyclopentenones, particularly the well-studied cyclopentenone prostaglandins (cyPGs), are not merely a matter of serendipity. Their efficacy is rooted in their ability to modulate host cellular pathways that are often hijacked by viruses for their replication.
Mechanism of Action: A Multi-pronged Attack
Substituted 2-cyclopentenones exert their antiviral effects through several key mechanisms:
-
Inhibition of Viral Protein Synthesis and Transcription: A primary mode of action is the suppression of viral gene expression. For instance, cyclopentenone prostaglandins have been shown to dramatically reduce HIV-1 mRNA levels and subsequent viral protein synthesis in acutely infected cells.[1] This transcriptional block is a critical blow to the viral replication cycle.
-
Induction of Cellular Stress Responses: These compounds can trigger the host cell's own defense mechanisms. A notable example is the induction of heat-shock proteins (HSPs), which are cellular chaperones that can interfere with viral protein folding and assembly.[2] This activation of an intracellular defense response creates an inhospitable environment for the virus.
-
Modulation of Inflammatory Pathways: Viral infections often trigger a cascade of inflammatory responses, which can contribute to disease pathology. Cyclopentenone prostanoids can control the activation of NF-κB, a key regulator of inflammation, thereby mitigating the harmful effects of virus-induced inflammation.[2]
The following diagram illustrates the proposed antiviral mechanisms of substituted 2-cyclopentenones, highlighting their impact on both viral and host cellular processes.
Caption: Proposed antiviral mechanisms of substituted 2-cyclopentenones.
Synthesis of Substituted 2-Cyclopentenones: Building the Antiviral Arsenal
The ability to synthesize a diverse library of substituted 2-cyclopentenones is crucial for structure-activity relationship (SAR) studies and the development of potent antiviral agents. Several powerful synthetic strategies can be employed.[3][4]
Key Synthetic Methodologies
-
Pauson-Khand Reaction: This formal [2+2+1] cycloaddition reaction is a cornerstone for cyclopentenone synthesis, combining an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex, to construct the cyclopentenone core in a single step.[5][6]
-
Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of divinyl ketones provides a direct route to cyclopentenones.[7][8] The regioselectivity of this reaction can be influenced by the substituents on the divinyl ketone backbone.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclopentenones, from acyclic diene precursors.[1]
-
From Furans: Furan derivatives can serve as versatile starting materials for the synthesis of substituted cyclopentenones through various rearrangement reactions.
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The following diagram provides a conceptual overview of these key synthetic pathways.
Caption: Key synthetic routes to substituted 2-cyclopentenones.
In Vitro Antiviral Screening: Protocols for Efficacy and Toxicity Assessment
A critical step in the evaluation of novel compounds is the determination of their antiviral efficacy and cytotoxicity in cell culture models. The following protocols provide a standardized framework for these assessments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. This is essential to ensure that any observed antiviral effect is not due to the death of the host cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed host cells (e.g., Vero, HeLa, MDCK) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the substituted 2-cyclopentenone compounds in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours, corresponding to the duration of the planned antiviral assay.[9]
-
MTT Addition: After incubation, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is the concentration of the compound that reduces cell viability by 50%.[10]
Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.
Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer (typically 1-2 days of incubation).
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the substituted 2-cyclopentenone compound in a serum-free medium. Mix a standardized amount of virus (e.g., 100 plaque-forming units, PFU) with an equal volume of each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cell monolayer with a medium containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits plaque formation by 50%.[11]
The following workflow diagram illustrates the key steps in the in vitro evaluation of substituted 2-cyclopentenones.
Caption: In Vitro Antiviral Screening Workflow.
Data Interpretation and Presentation
Key Parameters
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a compound that causes a 50% reduction in cell viability. A higher CC₅₀ value indicates lower cytotoxicity.[10]
-
EC₅₀ (50% Effective Concentration): The concentration of a compound that inhibits viral replication by 50%. A lower EC₅₀ value indicates greater antiviral potency.[11]
-
SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). The SI is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI greater than 10 is considered promising for further development.
Tabular Data Summary
The following table provides a template for summarizing the antiviral activity and cytotoxicity data for a series of hypothetical substituted 2-cyclopentenone derivatives against a specific virus.
| Compound ID | Target Virus | CC₅₀ (µM) on Host Cells | EC₅₀ (µM) | Selectivity Index (SI) |
| CPE-001 | Influenza A (H1N1) | >100 | 15.2 | >6.6 |
| CPE-002 | Influenza A (H1N1) | 85.4 | 5.8 | 14.7 |
| CPE-003 | Herpes Simplex Virus 1 (HSV-1) | >100 | 22.1 | >4.5 |
| CPE-004 | Herpes Simplex Virus 1 (HSV-1) | 92.7 | 8.3 | 11.2 |
| Control Drug | [Specify Virus] | [Value] | [Value] | [Value] |
Conclusion and Future Directions
Substituted 2-cyclopentenones represent a promising class of compounds with significant potential for the development of novel antiviral agents. Their multifaceted mechanisms of action, targeting both viral and host cellular processes, offer a potential advantage in overcoming viral resistance. The synthetic methodologies and in vitro screening protocols detailed in this guide provide a robust framework for researchers to explore the vast chemical space of substituted 2-cyclopentenones and identify lead candidates for further preclinical and clinical development. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their precise molecular targets, and evaluating their efficacy in in vivo models of viral infection.
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Mechanism of Action of 3-Hydroxy-2-phenylcyclopent-2-enone in Biological Systems: Application Notes and Protocols
An in-depth guide for researchers, scientists, and drug development professionals.
Prepared by a Senior Application Scientist
Introduction: The Cyclopentenone Ring as a Privileged Scaffold
The cyclopentenone moiety is a recurring structural motif in a diverse range of biologically active natural products, including the well-studied cyclopentenone prostaglandins (cyPGs) such as Prostaglandin A and J series.[1][2] These molecules are known to possess potent anti-inflammatory, anti-viral, and anti-neoplastic properties.[1][2] The biological activity of these compounds is largely attributed to the presence of an α,β-unsaturated carbonyl group within the five-membered ring. This electrophilic center acts as a Michael acceptor, enabling covalent adduction with nucleophilic residues (primarily cysteine thiols) on key cellular proteins, thereby modulating their function.
While extensive research exists for naturally occurring cyPGs, specific mechanistic data for synthetic derivatives like 3-Hydroxy-2-phenylcyclopent-2-enone is less prevalent. However, based on its core chemical structure, we can postulate its mechanism of action and design a robust experimental framework for its validation. This guide provides a comprehensive overview of the likely biological pathways affected by 3-Hydroxy-2-phenylcyclopent-2-enone and detailed protocols to investigate these mechanisms. The presence of the phenyl group at the 2-position and a hydroxyl group at the 3-position will influence the molecule's reactivity, steric hindrance, and overall pharmacological profile compared to natural cyPGs, making experimental validation essential.
Part 1: Postulated Core Mechanisms of Action
The central hypothesis is that 3-Hydroxy-2-phenylcyclopent-2-enone exerts its biological effects through covalent modification of key signaling proteins. This interaction can trigger multiple downstream pathways, primarily revolving around the cellular stress response, inflammation, and apoptosis.
Covalent Adduction via Michael Addition
The α,β-unsaturated ketone in the cyclopentenone ring is a classic Michael acceptor. It can react with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. This irreversible covalent modification can lead to either loss-of-function or gain-of-function of the target protein, disrupting cellular signaling cascades.
Inhibition of the NF-κB Pro-Inflammatory Pathway
A primary and well-documented target of cyclopentenone-containing molecules is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation.[1][3]
-
Mechanism: Cyclopentenones are thought to directly inhibit the IκB kinase (IKK) complex by forming a covalent bond with a critical cysteine residue in the activation loop of the kinase. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p50/p65 dimer) in the cytoplasm. Consequently, NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like COX-2, iNOS, and various cytokines.[3]
Caption: NF-κB signaling and inhibition by 3-Hydroxy-2-phenylcyclopent-2-enone.
Activation of the Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. Electrophilic compounds are potent activators of this pathway.
-
Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and proteasomal degradation. Keap1 is a cysteine-rich protein. Electrophiles like 3-Hydroxy-2-phenylcyclopent-2-enone can form covalent adducts with specific sensor cysteines on Keap1.[4] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and drives the expression of a battery of cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
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Application Notes and Protocols: The Strategic Use of 3-Hydroxy-2-phenylcyclopent-2-enone in Prostaglandin Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Prostaglandin Synthesis
Prostaglandins, a class of physiologically active lipid compounds, play a crucial role in a myriad of cellular and physiological processes.[1] Their complex and stereochemically rich structures have made them a longstanding challenge and a landmark achievement in the field of organic synthesis. The development of efficient and stereoselective synthetic routes to prostaglandins and their analogues is of paramount importance for the pharmaceutical industry, with applications ranging from anti-inflammatory agents to treatments for glaucoma and ulcers.[2]
A cornerstone of modern prostaglandin synthesis is the convergent approach, which involves the construction of the cyclopentanone core followed by the sequential addition of the α- and ω-side chains. Among the various precursors for the cyclopentanone core, functionalized cyclopentenones have emerged as versatile and powerful building blocks. This guide focuses on a promising, albeit less conventionally documented, starting material: 3-hydroxy-2-phenylcyclopent-2-enone . We will explore its strategic potential in the stereoselective synthesis of prostaglandins, particularly analogues of the PGE series.
The presence of the 2-phenyl group offers a unique handle for influencing the stereochemical outcome of key reactions, while the 3-hydroxy group provides a crucial functionality for further transformations. This document outlines a proposed synthetic strategy, grounded in established chemical principles, and provides detailed protocols for the key transformations involved.
Proposed Synthetic Strategy: A Convergent and Stereocontrolled Approach
Our proposed pathway for the synthesis of a prostaglandin E1 (PGE1) analogue from 3-hydroxy-2-phenylcyclopent-2-enone is a multi-step process that leverages well-established reactions in prostaglandin chemistry. The overall strategy is depicted in the workflow diagram below.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-Hydroxy-2-phenylcyclopent-2-enone Synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize your product yield. My approach is rooted in established chemical principles and field-proven insights to ensure you have a self-validating system for your experiments.
The synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone is typically achieved through a two-step process: first, the formation of a 1,4-diketone precursor, 1-phenyl-1,4-pentanedione, followed by an intramolecular aldol condensation to yield the desired cyclopentenone. This guide is structured to address potential challenges in both stages of this synthetic route.
Troubleshooting Workflow Overview
Here is a general workflow to diagnose and resolve issues during your synthesis.
Caption: General troubleshooting workflow for the synthesis.
Part 1: Synthesis of the 1,4-Diketone Precursor (1-Phenyl-1,4-pentanedione)
The successful synthesis of your target molecule is critically dependent on the quality and yield of the 1,4-diketone precursor. A common method for synthesizing 1-phenyl-1,4-pentanedione is through the reaction of ethyl acetoacetate with 2-bromo-1-phenylethanone, followed by hydrolysis and decarboxylation.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Question 1: My yield of 1-phenyl-1,4-pentanedione is consistently low. What are the likely causes?
Answer:
Low yields in this multi-step synthesis can stem from several factors. Let's break down the common culprits:
-
Inefficient Enolate Formation: The first step involves the deprotonation of ethyl acetoacetate to form an enolate. If your base is not strong enough or if there is moisture in your reaction, the enolate concentration will be low, leading to a poor yield.
-
Troubleshooting:
-
Ensure your sodium ethoxide or other chosen base is fresh and of high purity.
-
Use anhydrous solvents to prevent quenching of the enolate.
-
-
-
Incomplete Hydrolysis and Decarboxylation: The final steps involve the saponification of the ester and subsequent decarboxylation. Incomplete hydrolysis will result in the loss of product during workup, while incomplete decarboxylation will leave you with a β-keto acid intermediate.
-
Troubleshooting:
-
Ensure sufficient reaction time and temperature for both the hydrolysis and decarboxylation steps. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.
-
-
Question 2: I am having difficulty purifying the 1-phenyl-1,4-pentanedione. What are the recommended methods?
Answer:
Purification of 1,4-diketones can be challenging due to their polarity and potential for enolization. Here are some effective purification strategies:
| Purification Method | Key Considerations |
| Column Chromatography | This is the most common and effective method. Use a silica gel stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. |
| Distillation | If your product is thermally stable, vacuum distillation can be a viable option for purification, especially for larger scales.[1] |
| Recrystallization | If your crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique. |
Part 2: Intramolecular Aldol Condensation to 3-Hydroxy-2-phenylcyclopent-2-enone
This is the key ring-forming step. The 1,4-diketone is treated with a base to induce an intramolecular aldol reaction, forming a five-membered ring.[2][3][4] This is followed by dehydration to yield the final α,β-unsaturated ketone.
Reaction Mechanism Overview
Caption: Mechanism of the intramolecular aldol condensation.
Frequently Asked Questions (FAQs) - Cyclization and Dehydration
Question 3: The cyclization of my 1,4-diketone is not going to completion. How can I drive the reaction forward?
Answer:
Incomplete cyclization is a common issue and can often be addressed by optimizing the reaction conditions. The intramolecular aldol reaction is a reversible process, so we need to favor the formation of the more stable five-membered ring product.[2][4]
-
Choice of Base: The strength and concentration of the base are critical.
-
Stronger Bases: Using a stronger base like sodium hydroxide or potassium hydroxide can increase the rate of enolate formation and subsequent cyclization.
-
Concentration: Increasing the concentration of the base can also shift the equilibrium towards the product. However, be cautious of potential side reactions at very high base concentrations.
-
-
Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization and, importantly, promote the subsequent dehydration step, which is often irreversible and drives the entire process to completion.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Protic solvents like ethanol or methanol are commonly used.
Question 4: I am observing the formation of an unexpected side product. What could it be and how can I avoid it?
Answer:
The most likely side product arises from an alternative enolization pathway. While the formation of a five-membered ring is thermodynamically favored, it's possible to form a three-membered ring under certain conditions, although this is generally less stable and less likely.[2][4]
A more probable scenario is intermolecular aldol condensation, where two molecules of the diketone react with each other. This is more likely to occur at higher concentrations of the starting material.
-
Troubleshooting:
-
Controlled Addition: Slowly adding the diketone to the base solution can help maintain a low concentration of the starting material, favoring the intramolecular pathway.
-
Reaction Monitoring: Use TLC or GC-MS to monitor the reaction progress and identify the formation of any side products early on.
-
Question 5: My final product is the aldol addition product (the β-hydroxy ketone), but the dehydration to the enone is not occurring. How can I promote this elimination?
Answer:
The dehydration of the aldol adduct to the α,β-unsaturated ketone is typically promoted by heat and/or a stronger base.
-
Thermal Promotion: Increasing the reaction temperature is the most straightforward way to encourage dehydration.
-
Acid Catalysis (as a workup step): While the initial cyclization is base-catalyzed, an acidic workup can sometimes facilitate the dehydration. However, be mindful of any acid-labile functional groups in your molecule.
-
Dean-Stark Trap: If the reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to remove the water formed during the dehydration, thereby driving the equilibrium towards the enone product.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-1,4-pentanedione
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl acetoacetate (1 equivalent) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Dissolve 2-bromo-1-phenylethanone (1 equivalent) in anhydrous ethanol and add it dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis and Decarboxylation: Add an aqueous solution of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid until the pH is acidic.
-
Heat the mixture to reflux for another 1-2 hours to ensure complete decarboxylation (monitor CO₂ evolution).
-
Workup and Purification: Cool the mixture, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Aldol Condensation
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-phenyl-1,4-pentanedione (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise with stirring.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture, neutralize with dilute hydrochloric acid, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield 3-Hydroxy-2-phenylcyclopent-2-enone.
References
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Leah4sci. (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. Retrieved from [Link]
-
Karakuş, S., & Çetin, A. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega, 8(15), 14035–14046. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
Study.com. (n.d.). Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-Pentanedione, 1-phenyl-. Retrieved from [Link]
-
Gawroński, J., & Yousef, W. R. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(8), 5074–5133. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]
- Google Patents. (n.d.). US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
OpenStax. (2023). 23.6 Intramolecular Aldol Reactions. In Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Reddy, G. S. R., & Kumar, P. (2018). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 83(15), 8086–8094. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Diketone synthesis by C-C coupling. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-1,4-pentanedione. Retrieved from [Link]
Sources
avoiding byproduct formation in Nazarov cyclization
Welcome to the technical support center for the Nazarov cyclization. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful five-membered ring synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome common challenges and minimize byproduct formation in your experiments.
Introduction to the Nazarov Cyclization
The Nazarov cyclization is a robust method for synthesizing cyclopentenones through the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[1][2] The reaction proceeds through the formation of a pentadienyl cation, which undergoes a conrotatory ring closure to form an oxyallyl cation intermediate.[1][3] This intermediate then typically eliminates a proton to yield the final cyclopentenone product.[3] While highly effective, the reaction is sensitive to substrate structure and reaction conditions, often leading to undesired byproducts. This guide provides detailed insights into the mechanistic origins of these side reactions and offers validated strategies to suppress them.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Nazarov cyclization in a practical question-and-answer format.
Issue 1: Formation of Regioisomeric Double Bond Mixtures
Q: My reaction is producing a mixture of cyclopentenone isomers with the double bond in different positions. How can I control the regioselectivity of the elimination step?
A: This is a classic challenge in Nazarov cyclizations, stemming from the non-selective elimination of a proton from the oxyallyl cation intermediate when multiple β-hydrogens are available. [1] The product distribution often follows Zaitsev's rule, favoring the more thermodynamically stable, highly substituted alkene, but mixtures are common.[4]
Root Cause Analysis: The oxyallyl cation intermediate can lose a proton from either of the two adjacent carbon atoms (the β and β' positions). Without a directing group, the deprotonation is often unselective, leading to a mixture of constitutional isomers that can be difficult to separate.[1]
Solutions & Protocols:
-
Silicon-Directed Elimination (The Denmark Protocol): The most reliable method for controlling regioselectivity is to install a trialkylsilyl group (e.g., -SiMe₃) at a β-position of the divinyl ketone. The β-silicon effect stabilizes the developing positive charge during elimination, directing the exclusive formation of the double bond where the silyl group was located. The silyl group is tracelessly removed during the reaction.[5][6]
-
Mechanism of Control: The C-Si σ-bond stabilizes the adjacent carbocation through hyperconjugation, effectively lowering the energy of the transition state for elimination of the silyl group over a proton.[6] This effect is strong enough to override the thermodynamic preference for the Zaitsev product.[4]
Illustrative Workflow: Silicon-Directed Nazarov Cyclization
Caption: Workflow for achieving regiocontrol using a β-silyl directing group.
-
-
Substrate Polarization: By installing an electron-donating group (EDG) on one vinyl moiety and an electron-withdrawing group (EWG) on the other, you can polarize the pentadienyl cation.[5] This electronic bias facilitates cyclization under milder conditions and can direct the elimination to form a single regioisomer.[7]
-
Causality: The polarization lowers the activation energy of the cyclization, allowing the use of weaker Lewis acids like Cu(OTf)₂.[3] The electronic nature of the substituents influences the stability of the resulting enolate, thereby controlling the site of protonation and final double bond placement.
Table 1: Effect of Promoter on Polarized Nazarov Cyclization
Catalyst (mol%) Temperature (°C) Time (h) Yield (%) Regioisomeric Ratio Cu(OTf)₂ (2%) 25 2 95 >98:2 FeCl₃ (100%) 0 to 25 4 88 90:10 | BF₃·OEt₂ (100%) | 0 | 6 | 75 | 85:15 |
-
Issue 2: Low Yield and Reaction Stalling
Q: My Nazarov cyclization starts but appears to stall, resulting in low conversion and recovery of starting material. What could be the cause?
A: Low yields or incomplete reactions can often be attributed to catalyst deactivation (product inhibition), insufficient promoter strength for the specific substrate, or substrate decomposition.
Root Cause Analysis:
-
Product Inhibition: The cyclopentenone product, being a Lewis base, can coordinate strongly to the Lewis acid catalyst.[8] This sequestration of the catalyst can be more significant than the initial substrate-catalyst binding, leading to slow or incomplete turnover.[8] This is a particular challenge in developing catalytic asymmetric versions.
-
Insufficient Activation: Some substrates, especially those that are not electronically polarized, require strong Lewis or Brønsted acids to initiate cyclization.[2] Using a mild catalyst with an "unactivated" substrate will result in poor conversion.
-
Substrate Polymerization: The highly reactive cationic intermediates generated can be susceptible to intermolecular reactions, leading to oligomerization or polymerization, especially at higher concentrations or temperatures. While not extensively documented specifically for the Nazarov cyclization, it is a known side reaction in processes involving carbocations.
Solutions & Protocols:
-
Optimize Catalyst Choice and Loading:
-
For unactivated substrates, stoichiometric amounts of strong Lewis acids like TiCl₄, SnCl₄, or BF₃·OEt₂ are often necessary.[1]
-
For polarized or activated substrates, catalytic amounts (2-10 mol%) of milder Lewis acids like Cu(OTf)₂, Yb(OTf)₃, or even molecular iodine can be effective and may reduce side reactions.[3][9]
-
If product inhibition is suspected, using a stoichiometric amount of the promoter is the most straightforward solution, although this reduces atom economy.
-
-
Control Reaction Parameters to Minimize Polymerization:
-
Concentration: Run the reaction at high dilution (e.g., 0.01-0.05 M) to favor the intramolecular cyclization over intermolecular polymerization.
-
Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start reactions at low temperatures (e.g., -78 °C or 0 °C) and allow them to warm slowly.
-
Slow Addition: Add the Lewis acid dropwise to a cooled solution of the substrate. This keeps the concentration of reactive cationic intermediates low at any given time, suppressing polymerization.
General Protocol for a Robust SnCl₄-Mediated Cyclization:
-
Dissolve the divinyl ketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M in a flame-dried, argon-purged flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add SnCl₄ (1.1-2.0 equiv, as a 1.0 M solution in DCM) dropwise over 10-15 minutes.[10]
-
Stir the reaction at 0 °C and monitor by TLC. Allow it to warm to room temperature if the reaction is sluggish.
-
Upon completion, quench the reaction by pouring it into a vigorously stirred, cold, saturated aqueous solution of NaHCO₃ or NH₄Cl.[10]
-
Separate the layers, extract the aqueous layer with DCM, combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[10]
-
Issue 3: Formation of Rearranged Products (Wagner-Meerwein Rearrangement)
Q: I am observing a significant amount of a spirocyclic or other rearranged byproduct instead of my expected cyclopentenone. What is causing this?
A: The formation of rearranged products is characteristic of a Wagner-Meerwein[1][11]-shift. [2] This occurs when the oxyallyl cation intermediate can rearrange to a more stable carbocation before the final elimination step. This pathway is particularly common when the cyclization generates a strained ring system or a quaternary carbon center.[12]
Root Cause Analysis & Mechanism: The oxyallyl cation is a carbocation. If a substituent (alkyl, aryl, or even a C-C bond from an adjacent ring) can migrate to the cationic center to form a more stable (e.g., tertiary or resonance-stabilized) carbocation, this rearrangement can compete with or even outpace the desired proton elimination. The choice of Lewis acid and solvent can significantly influence the lifetime of the oxyallyl cation and thus its propensity to rearrange.
Mechanism: Nazarov vs. Wagner-Meerwein Pathway
Caption: Competing pathways for the oxyallyl cation intermediate.
Solutions:
-
Choice of Lewis Acid and Solvent: The rearrangement pathway is often favored by conditions that extend the lifetime of the oxyallyl cation.
-
Favoring Elimination: Using strong Brønsted acids or Lewis acids in the presence of a coordinating solvent (like the ether in BF₃·OEt₂ ) or a basic counter-ion can facilitate rapid proton transfer, favoring the standard Nazarov product.
-
Favoring Rearrangement: Weakly coordinating Lewis acids (e.g., Cu(II) complexes with SbF₆⁻ counter-ions) in non-coordinating solvents (like DCM) tend to suppress proton transfer, allowing time for the Wagner-Meerwein rearrangement to occur.[5]
-
-
Use of Milder, Catalytic Systems: For substrates prone to rearrangement, switching to a milder catalytic system can sometimes suppress the side reaction.
-
Iodine Catalysis: Molecular iodine (I₂) has emerged as a mild, metal-free catalyst for the Nazarov cyclization.[5] It is believed to activate the carbonyl through a halogen bond.[9] This milder activation may be less likely to promote skeletal rearrangements compared to strong Lewis acids.
Protocol Outline: Iodine-Catalyzed Nazarov Cyclization
-
To a solution of the divinyl ketone (1.0 equiv) in a suitable solvent (e.g., DCE or MeCN), add molecular iodine (I₂) (10-20 mol%).
-
Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a standard aqueous workup.
-
References
-
Nazarov Cyclization. Organic Chemistry Portal.[Link]
-
Nazarov cyclization reaction. Wikipedia.[Link]
-
Iodine-Catalyzed Nazarov Cyclizations. ResearchGate.[Link]
-
Nazarov Cyclization. NROChemistry.[Link]
-
New Twists in Nazarov Cyclization Chemistry. Accounts of Chemical Research.[Link]
-
Chapter 1: The Nazarov Cyclization. ScholarSpace - University of Hawai'i at Manoa.[Link]
-
Chapter 1: The Nazarov Cyclization. University of Illinois Urbana-Champaign.[Link]
-
Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing.[Link]
-
Nazarov Cyclization. YouTube.[Link]
-
1 THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.[Link]
-
Asymmetric Nazarov Cyclizations. PMC - NIH.[Link]
-
Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence. PMC - NIH.[Link]
-
Polarizing the Nazarov Cyclization: Efficient Catalysis under Mild Conditions. ResearchGate.[Link]
-
Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. ACS Publications.[Link]
-
Polarizing the Nazarov cyclization: the impact of dienone substitution pattern on reactivity and selectivity. PubMed.[Link]
Sources
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Nazarov Cyclization [organic-chemistry.org]
- 6. thieme.de [thieme.de]
- 7. Polarizing the Nazarov cyclization: the impact of dienone substitution pattern on reactivity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Hydroxy-2-phenylcyclopent-2-enone
Welcome to the technical support center for the purification of 3-Hydroxy-2-phenylcyclopent-2-enone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this molecule. Our approach is grounded in established chemical principles and field-tested expertise to ensure the integrity and success of your experimental outcomes.
Introduction to Purification Challenges
3-Hydroxy-2-phenylcyclopent-2-enone is a substituted cyclic enone, a class of compounds that can present unique purification challenges. The presence of a hydroxyl group, a conjugated ketone, and a phenyl ring on a five-membered ring system introduces several potential issues during purification, including:
-
Product Instability: The enone system can be susceptible to degradation under harsh pH or temperature conditions.
-
Tautomerization: The presence of the hydroxyl group adjacent to the ketone can lead to keto-enol tautomerism, potentially resulting in multiple species in solution.
-
Byproduct Formation: Synthesis of the target compound may yield structurally similar byproducts that are difficult to separate.
-
Solubility Issues: The polarity of the molecule, influenced by both the hydroxyl and phenyl groups, can lead to challenging solubility profiles in common organic solvents.
This guide will provide a structured approach to overcoming these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product appears as a dark oil, not the expected solid. What could be the cause?
A1: The appearance of a dark oil suggests the presence of impurities or degradation products. This can arise from several factors during the synthesis or work-up:
-
Incomplete Reaction: Starting materials may persist in the crude mixture.
-
Side Reactions: The reaction conditions may have promoted the formation of polymeric or other high molecular weight byproducts.
-
Thermal Degradation: Excessive heat during solvent removal can lead to decomposition.
-
Oxidation: The enone system or other functional groups may be sensitive to air oxidation.
Initial Troubleshooting Steps:
-
Analyze the Crude Mixture: Before attempting purification, obtain a ¹H NMR or LC-MS of the crude product to identify the major components and assess the extent of impurity.
-
Re-evaluate the Work-up: Ensure that the work-up procedure is optimized to remove as many impurities as possible before purification. This may include aqueous washes to remove salts and water-soluble impurities.
-
Avoid Excessive Heat: When removing solvent, use a rotary evaporator at a moderate temperature and pressure to prevent thermal degradation.
Q2: I am having difficulty achieving good separation of my product from a closely-related impurity using column chromatography. What can I do?
A2: Co-elution of impurities is a common challenge, especially with structurally similar byproducts. Here are several strategies to improve separation:
-
Optimize the Solvent System: A systematic approach to solvent selection is crucial.
-
Start with a Polarity Gradient: Begin with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Utilize Different Solvent Selectivities: If a hexane/ethyl acetate system is ineffective, try a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.
-
-
Adjust the Stationary Phase:
-
Silica Gel: Standard silica gel is the most common choice. Ensure it is properly packed and of a suitable particle size for your column dimensions.
-
Alumina: For certain compounds, alumina (basic, neutral, or acidic) may offer better separation.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase (e.g., C18) chromatography, which separates compounds based on hydrophobicity.
-
-
Modify the Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution.
-
Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, often improving separation.
-
Q3: My product seems to be degrading on the silica gel column. How can I prevent this?
A3: Degradation on silica gel is often due to its acidic nature.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase silica (e.g., diol-bonded silica).
-
Flash Chromatography: Minimize the time the compound spends on the column by using flash chromatography with optimized conditions.
Q4: I am attempting to recrystallize my product, but it either oils out or the crystals are very impure. What are the best practices for recrystallization?
A4: Successful recrystallization depends heavily on solvent selection and technique.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Single Solvent System: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane).
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent at its boiling point, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination is ethyl acetate/hexane.
-
-
Technique for Crystal Growth:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can trap impurities.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to troubleshooting common issues encountered during the column chromatography of 3-Hydroxy-2-phenylcyclopent-2-enone.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system polarity. - Column overloading. - Poorly packed column. | 1. Optimize Mobile Phase: Perform TLC analysis with various solvent mixtures to find a system that gives a good separation (Rf of the product ~0.3). 2. Reduce Sample Load: The amount of crude material should typically be 1-5% of the weight of the stationary phase. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Product Tailing on the Column | - Compound is too polar for the solvent system. - Interaction with acidic sites on silica. | 1. Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. 2. Add a Modifier: Add a small amount of a polar solvent like methanol or a base like triethylamine to the mobile phase to reduce tailing. |
| No Elution of the Product | - Solvent system is too non-polar. - Strong adsorption to the stationary phase. | 1. Increase Polarity Drastically: If the product is not eluting, significantly increase the polarity of the mobile phase (e.g., switch to a higher percentage of ethyl acetate or add methanol). 2. Consider a Different Stationary Phase: If the compound is irreversibly adsorbed, a less active stationary phase like celite or a different purification technique may be necessary. |
| Product Degradation on the Column | - Acidity of the silica gel. - Sensitivity of the enone system. | 1. Neutralize Silica: As mentioned in the FAQs, add a small amount of triethylamine to the mobile phase. 2. Use Neutral Alumina: Switch to neutral alumina as the stationary phase. 3. Work Quickly: Minimize the time the compound is on the column by using flash chromatography. |
Guide 2: Recrystallization Troubleshooting
This guide addresses common difficulties in obtaining pure crystals of 3-Hydroxy-2-phenylcyclopent-2-enone.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated. - Melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that inhibit crystallization. | 1. Add More Solvent: If an oil forms, add more of the "good" solvent, heat to redissolve, and allow to cool more slowly. 2. Use a Lower Boiling Point Solvent: Select a solvent with a lower boiling point. 3. Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization. |
| Poor Crystal Yield | - Compound is too soluble in the chosen solvent at low temperatures. - Insufficient concentration of the product. | 1. Change Solvent System: Find a solvent in which the product has lower solubility at cold temperatures. 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product before cooling. 3. Cool to a Lower Temperature: After initial cooling, place the solution in a freezer for an extended period. |
| Crystals are Colored or Appear Impure | - Impurities are co-crystallizing with the product. - Incomplete removal of colored impurities. | 1. Perform a Second Recrystallization: A second recrystallization from a different solvent system can often remove trapped impurities. 2. Use Activated Carbon: If the color is due to highly conjugated impurities, add a small amount of activated carbon to the hot solution, heat for a few minutes, and then filter hot to remove the carbon and adsorbed impurities before cooling. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of 3-Hydroxy-2-phenylcyclopent-2-enone using flash column chromatography.
Materials:
-
Silica gel (40-63 µm particle size)
-
Glass column with a stopcock
-
Sand
-
Appropriate solvents (e.g., hexane, ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Select the Solvent System: Use TLC to determine an appropriate solvent system that provides good separation of the target compound from impurities (Rf of the product should be around 0.3).
-
Pack the Column: a. Add a small plug of cotton or glass wool to the bottom of the column. b. Add a layer of sand (approx. 1 cm). c. Prepare a slurry of silica gel in the initial, least polar mobile phase. d. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. e. Add another layer of sand on top of the silica gel.
-
Load the Sample: a. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). b. Carefully add the sample to the top of the column.
-
Elute the Column: a. Begin eluting with the mobile phase, collecting fractions. b. Gradually increase the polarity of the mobile phase as needed to elute the compounds.
-
Monitor the Fractions: a. Spot each fraction on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.
-
Combine and Evaporate: a. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a step-by-step guide for the recrystallization of 3-Hydroxy-2-phenylcyclopent-2-enone.
Materials:
-
Crude 3-Hydroxy-2-phenylcyclopent-2-enone
-
Erlenmeyer flasks
-
Hot plate
-
Selected recrystallization solvent(s)
-
Filter paper and funnel (for hot filtration if necessary)
-
Buchner funnel and filter flask (for collecting crystals)
Procedure:
-
Dissolve the Crude Product: a. Place the crude solid in an Erlenmeyer flask. b. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. c. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorize (if necessary): a. If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. b. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): a. If activated carbon or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: a. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of cold solvent.
-
Dry the Crystals: a. Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: A flowchart illustrating the troubleshooting process for column chromatography.
Diagram 2: Recrystallization Decision Workflow
Caption: A decision-making workflow for troubleshooting recrystallization.
References
Sources
- 1. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives - Google Patents [patents.google.com]
- 3. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Phenyl-2-cyclopenten-1-one | C11H10O | CID 77422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-Cyclopenten-1-one, 2-hydroxy-3-methyl- (CAS 80-71-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Hydroxycyclohex-2-enone | C6H8O2 | CID 535779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-3-methylcyclopent-2-en-1-one | SIELC Technologies [sielc.com]
- 11. 2-Hydroxy-3-methylcyclopent-2-enone hydrate | C6H10O3 | CID 45048929 - PubChem [pubchem.ncbi.nlm.nih.gov]
column chromatography techniques for purifying 3-Hydroxy-2-phenylcyclopent-2-enone
Welcome to the technical support guide for the column chromatography purification of 3-Hydroxy-2-phenylcyclopent-2-enone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this polar, enolic compound. Our guidance is grounded in established chromatographic principles and extensive field experience to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Purifying 3-Hydroxy-2-phenylcyclopent-2-enone
3-Hydroxy-2-phenylcyclopent-2-enone presents a unique set of purification challenges primarily due to its high polarity and the presence of a reactive α,β-unsaturated ketone system.[1] Key difficulties include strong adsorption to silica gel, potential for peak tailing, and possible degradation under certain chromatographic conditions.[1][2][3] This guide will provide a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 3-Hydroxy-2-phenylcyclopent-2-enone, offering probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor or No Elution of the Compound | 1. High Polarity: The compound is strongly adsorbed to the polar stationary phase (e.g., silica gel).[1] 2. Incorrect Mobile Phase: The solvent system is not polar enough to displace the compound from the stationary phase. | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). 2. Incorporate a Stronger Solvent: Consider adding a small percentage of methanol or isopropanol to the mobile phase to enhance elution. 3. Alternative Stationary Phase: If the compound is still retained, consider using a less active stationary phase like alumina or a bonded-phase silica.[2] |
| Compound Streaking or Tailing | 1. Strong Analyte-Stationary Phase Interaction: The acidic nature of silica gel can lead to strong interactions with the hydroxyl group of the enone.[3] 2. Column Overloading: Too much sample has been loaded onto the column. 3. Keto-Enol Tautomerism: The compound may exist in equilibrium between its keto and enol forms on the column, leading to band broadening.[4][5] | 1. Deactivate Silica Gel: Add a small amount of a polar modifier like triethylamine (0.1-1%) to the mobile phase to mask active silanol groups. 2. Reduce Sample Load: Ensure the sample load is appropriate for the column dimensions. 3. Optimize Mobile Phase: A more polar mobile phase can sometimes mitigate the effects of tautomerism by ensuring a more consistent interaction with the stationary phase. |
| Compound Degradation on the Column | 1. Acid-Sensitivity: The enone system can be susceptible to degradation on acidic silica gel.[2] 2. Prolonged Exposure: Long residence times on the column can lead to decomposition. | 1. Use Neutralized Silica: Employ silica gel that has been washed with a neutral buffer or use deactivated silica.[2] 2. Expedite Elution: Use a slightly more polar solvent system to reduce the time the compound spends on the column. 3. Consider Alternative Techniques: For highly sensitive compounds, techniques like flash chromatography can minimize contact time with the stationary phase.[6] |
| Co-elution with Impurities | 1. Inadequate Separation: The chosen mobile phase does not provide sufficient resolution between the target compound and impurities. 2. Similar Polarity of Components: Impurities may have polarities very close to that of 3-Hydroxy-2-phenylcyclopent-2-enone. | 1. Optimize Solvent System: Systematically vary the mobile phase composition, testing different solvent ratios and combinations. Thin-layer chromatography (TLC) is an excellent tool for this optimization.[3][7] 2. Gradient Elution: Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can improve the separation of compounds with similar polarities.[3] 3. Change Stationary Phase: Consider a different stationary phase with alternative selectivity, such as alumina or a cyano-bonded phase. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-Hydroxy-2-phenylcyclopent-2-enone?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[7] However, given the polar nature of the target compound, you might encounter strong adsorption.[1] If issues like streaking or degradation arise, consider using deactivated silica gel or neutral alumina.[2]
Q2: How do I select an appropriate mobile phase?
A2: The selection of the mobile phase is critical and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[3] A common starting point for compounds of moderate polarity like 3-Hydroxy-2-phenylcyclopent-2-enone is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[8] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[7]
Q3: Should I use isocratic or gradient elution?
A3: For simple purifications with well-separated impurities, isocratic elution (a constant mobile phase composition) can be sufficient. However, if your crude mixture contains impurities with a wide range of polarities, a gradient elution is often more effective.[3] A shallow gradient, where the polarity of the mobile phase is increased slowly over time, can significantly improve the resolution between your target compound and closely eluting impurities.
Q4: My compound appears as multiple spots on the TLC plate even after purification. What could be the cause?
A4: This could be due to keto-enol tautomerism. 3-Hydroxy-2-phenylcyclopent-2-enone exists as an enol, but it can be in equilibrium with its diketo tautomer.[4][9] This equilibrium can be influenced by the solvent and the stationary phase, potentially leading to the appearance of multiple spots on a TLC plate or broadened peaks during column chromatography.[5][10]
Q5: Can I use reversed-phase chromatography for this purification?
A5: While normal-phase chromatography is more common for this type of compound, reversed-phase chromatography can be a viable alternative, especially for highly polar impurities. In reversed-phase, you would use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[11][12][13] This technique can be particularly useful if normal-phase chromatography fails to provide adequate separation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the purification of 3-Hydroxy-2-phenylcyclopent-2-enone using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[1]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
2. Sample Loading:
-
Dissolve the crude 3-Hydroxy-2-phenylcyclopent-2-enone in a minimal amount of a suitable solvent (dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in an organized manner (e.g., in test tubes or vials).
-
Monitor the elution process using TLC to identify the fractions containing the purified product.[1]
4. Product Isolation:
-
Combine the fractions that contain the pure 3-Hydroxy-2-phenylcyclopent-2-enone.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Visualization of the Purification Workflow
The following diagram illustrates the key decision points and steps in the column chromatography purification of 3-Hydroxy-2-phenylcyclopent-2-enone.
Caption: Workflow for the purification of 3-Hydroxy-2-phenylcyclopent-2-enone.
References
- Benchchem. Technical Support Center: Purification of Polar Hydroxycyclopentenones. Benchchem. Accessed January 22, 2026.
- University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. Accessed January 22, 2026.
- Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Chrom Tech. November 20, 2024.
- Columbia University. Column chromatography. Columbia University. Accessed January 22, 2026.
- Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- PubMed. Novel stationary phases for high-performance liquid chromatography analysis of cyclodextrin derivatives. PubMed. Accessed January 22, 2026.
- Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. January 29, 2023.
- PubChem. 3-Phenyl-2-cyclopenten-1-one. PubChem. Accessed January 22, 2026.
-
Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses. Accessed January 22, 2026. [Link]
- RSC Publishing. Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives. RSC Publishing. December 9, 2020.
-
Organic Chemistry Portal. Cyclopentenone synthesis. Organic Chemistry Portal. Accessed January 22, 2026. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. August 7, 2012. [Link]
- SIELC Technologies. 2-Hydroxy-3-methylcyclopent-2-en-1-one. SIELC Technologies. February 16, 2018.
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Accessed January 22, 2026. [Link]
-
Reddit. What compounds are unstable in a silica gel column (chromatography). Reddit. Accessed January 22, 2026. [Link]
- SIELC Technologies. Separation of Cyclopentanone on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 22, 2026.
-
Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. June 21, 2022. [Link]
-
MDPI. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. MDPI. Accessed January 22, 2026. [Link]
-
PMC. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. PMC. November 29, 2022. [Link]
-
ResearchGate. Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. August 8, 2025. [Link]
-
Chromatography Online. Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Chromatography Online. August 13, 2024. [Link]
-
PubMed. A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. PubMed. May 12, 2010. [Link]
-
Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Accessed January 22, 2026. [Link]
-
MDPI. Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Accessed January 22, 2026. [Link]
-
NASA Technical Reports Server. Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. NASA. July 12, 2018. [Link]
-
ResearchGate. SIlica gel column becomes black while packing with cyclohexane. Why?. ResearchGate. June 3, 2016. [Link]
-
Waters. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters. Accessed January 22, 2026. [Link]
-
Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Accessed January 22, 2026. [Link]
-
PubMed. The Keto-Enol Tautomerism of Biliverdin in Bacteriophytochrome: Could it Explain the Bathochromic Shift in the Pfr Form?†. PubMed. Accessed January 22, 2026. [Link]
- Google Patents. Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
Wikipedia. 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Wikipedia. Accessed January 22, 2026. [Link]
Sources
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- 3. chromtech.com [chromtech.com]
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- 5. Emission behavior, enol–keto tautomerism and bioactivity of hydroxy-substituted cyclic chalcone derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Separation of Cyclopentanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low conversion rates in aldol condensation for cyclopentenones
< Welcome to the Technical Support Center for Cyclopentenone Synthesis via Aldol Condensation. As Senior Application Scientists, we understand the nuances and challenges of synthetic organic chemistry. This guide is designed to provide you with in-depth, actionable solutions to common issues encountered during the synthesis of cyclopentenones, a critical structural motif in many natural products and pharmaceuticals.
Core Principles: The Intramolecular Aldol Condensation
The formation of a five-membered ring to create a cyclopentenone is typically achieved through an intramolecular aldol condensation of a 1,4-dicarbonyl compound.[1] The reaction proceeds by forming an enolate at one alpha-carbon, which then attacks the second carbonyl group. Subsequent dehydration (condensation) yields the α,β-unsaturated cyclopentenone.[2][3][4] This process is governed by thermodynamic stability, favoring the formation of less-strained five- or six-membered rings.[1][4]
Low conversion or yield is a frequent challenge. The following sections address specific problems you might be facing in a question-and-answer format.
FAQ 1: My reaction is not proceeding, or the yield of the cyclopentenone is very low. What are the most likely causes?
Several factors can lead to poor conversion rates in an aldol condensation. These can be broadly categorized into issues with reaction equilibrium, catalyst activity, and reaction conditions.[5]
Answer:
Low conversion is often due to an unfavorable equilibrium for the initial aldol addition step, inappropriate catalyst selection or concentration, or suboptimal reaction conditions such as temperature and reaction time.[5]
In-depth Analysis and Solutions:
-
Reversibility of the Aldol Addition: The initial aldol addition to form the β-hydroxy ketone is a reversible process.[1][2] If the equilibrium favors the starting materials, the overall yield will be low. To drive the reaction forward, the subsequent dehydration (condensation) step is crucial as it is often irreversible and removes the aldol addition product from the equilibrium.[5]
-
Catalyst Selection and Concentration: The choice and amount of acid or base catalyst are critical.
-
Base-Catalyzed Reactions: For base-catalyzed reactions, the strength of the base must be sufficient to generate the enolate, but not so strong as to promote side reactions. Common bases include hydroxides (NaOH, KOH) and alkoxides (NaOEt, KOtBu).[7] The concentration of the base is also important; too little may result in slow or incomplete reaction, while too much can lead to undesired side reactions.[8]
-
Acid-Catalyzed Reactions: Acid-catalyzed reactions proceed through an enol intermediate.[2] Common acid catalysts include mineral acids (H₂SO₄, HCl) and Lewis acids.
-
Acid-Base Bifunctional Catalysts: Recent research has shown that acid-base bifunctional catalysts can be highly effective for aldol condensations, including those for cyclopentenone synthesis.[7] These catalysts can facilitate both the enolization and the carbonyl activation steps.
-
Solution: Screen different catalysts (both acid and base) and optimize the catalyst loading. For base-catalyzed reactions, start with catalytic amounts and incrementally increase if necessary. Consider using a stronger, non-nucleophilic base like LDA to pre-form the enolate if other methods fail.[5]
-
-
Temperature and Reaction Time: Temperature plays a significant role. Higher temperatures generally favor the condensation product.[2][6][7] However, excessively high temperatures can lead to decomposition or side reactions.[7] Reaction time also needs to be optimized to ensure the reaction goes to completion without forming significant byproducts.
-
Solution: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal temperature and time. A systematic approach, such as running the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) and taking aliquots at various time points, can be effective. For the self-condensation of cyclopentanone, temperatures around 150°C have been shown to be effective.[7]
-
Experimental Protocol: General Procedure for a Base-Catalyzed Intramolecular Aldol Condensation
-
Reactant Preparation: Dissolve the 1,4-dicarbonyl starting material in a suitable solvent (e.g., ethanol, THF, or in some cases, the reaction can be run neat).[7]
-
Catalyst Addition: To the stirred solution, add the base catalyst (e.g., a solution of NaOH in water or an alkoxide in its corresponding alcohol) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Allow the reaction to stir and monitor its progress by TLC or GC. If the reaction is sluggish, gradually increase the temperature.
-
Workup: Once the reaction is complete, neutralize the catalyst with an acid (e.g., dilute HCl).[5] Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.[5]
FAQ 2: I am observing the formation of multiple products. How can I improve the selectivity for the desired cyclopentenone?
The formation of multiple products in an intramolecular aldol condensation can arise from different enolates forming or from competing intermolecular reactions.
Answer:
Side product formation is often due to a lack of regioselectivity in enolate formation or competing intermolecular condensation. Controlling the reaction conditions and, in some cases, the order of reagent addition can significantly improve selectivity.
In-depth Analysis and Solutions:
-
Regioselectivity of Enolate Formation: If the 1,4-dicarbonyl is unsymmetrical, two different enolates can potentially form, leading to different cyclization products.
-
Solution: The formation of five- and six-membered rings is thermodynamically favored over smaller or larger rings.[2][4] In most cases, the reaction will selectively form the more stable five-membered cyclopentenone ring.[1] If you are still observing other products, consider using a directed aldol approach with a pre-formed enolate using a strong, sterically hindered base like LDA.[5]
-
-
Intermolecular Self-Condensation: If the concentration of the starting material is too high, intermolecular aldol condensation can compete with the desired intramolecular reaction, leading to polymeric byproducts.
-
Solution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the dicarbonyl substrate to a solution of the catalyst. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.
-
Data Presentation: Optimizing Reaction Conditions
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Range | Considerations |
| Temperature | 0 °C to Reflux | Lower temperatures may favor the aldol addition product, while higher temperatures promote condensation.[2] Optimal temperature depends on the substrate and catalyst.[7] |
| Concentration | 0.01 M to 1 M | High dilution favors intramolecular reactions. |
| Catalyst Loading | 0.05 eq to 1.1 eq | Start with catalytic amounts and increase if necessary. Stoichiometric amounts of strong bases may be needed for difficult substrates. |
| Solvent | Protic or Aprotic | The choice of solvent can influence enolate formation and solubility. Common solvents include ethanol, methanol, THF, and toluene. |
Visualization of Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting low conversion rates in cyclopentenone synthesis.
Caption: Troubleshooting workflow for low conversion rates.
FAQ 3: My starting material is a ketone, and the reaction is very slow. How can I improve the reaction rate?
Ketones are generally less reactive electrophiles than aldehydes, and their enolates can also be less nucleophilic.[2][8]
Answer:
The lower reactivity of ketones can be overcome by using more forcing reaction conditions, such as a stronger base, higher temperature, or a more active catalyst.
In-depth Analysis and Solutions:
-
Steric Hindrance: Ketones are more sterically hindered than aldehydes, which can slow down both enolate formation and nucleophilic attack.[2]
-
Electronic Effects: The additional alkyl group on a ketone is electron-donating, which makes the carbonyl carbon less electrophilic compared to an aldehyde.[8]
-
Solutions:
-
Stronger Base: Using a stronger base, such as LDA or NaH, can help to generate a higher concentration of the ketone enolate.
-
Higher Temperature: As mentioned previously, increasing the temperature will increase the reaction rate.
-
Catalyst Choice: For cross-condensations involving a ketone and an aldehyde, the ketone will preferentially form the enolate and attack the more reactive aldehyde.[5][8] For self-condensation of a ketone like cyclopentanone, specialized catalysts like acid-base bifunctional catalysts have shown good activity.[7]
-
Visualization of the Intramolecular Aldol Condensation Mechanism
The following diagram outlines the key steps in the base-catalyzed intramolecular aldol condensation of a 1,4-diketone.
Caption: Base-catalyzed intramolecular aldol mechanism.
We hope this technical guide provides valuable insights and practical solutions for your cyclopentenone synthesis. For further assistance, please do not hesitate to contact our technical support team.
References
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
-
Chad's Prep. (2021, April 21). 21.5 Aldol Reactions | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 9). Aldol Condensation Worked Practice Questions + TRICK! [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
-
Murzin, D. Y., et al. (2018). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. ResearchGate. Retrieved from [Link]
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- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
impact of solvent and temperature on 3-Hydroxy-2-phenylcyclopent-2-enone synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis, with a particular focus on the critical roles of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for 3-Hydroxy-2-phenylcyclopent-2-enone?
A1: The synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone and its derivatives often involves an intramolecular cyclization reaction. A common and effective method is the Nazarov cyclization, which is an acid-catalyzed electrocyclic ring closure of a divinyl ketone.[1][2][3] The reaction proceeds through a pentadienyl cation intermediate, which then cyclizes to form the cyclopentenone ring.[3] Alternative routes may include intramolecular aldol condensation of a suitable diketone precursor.[4]
Q2: Why are solvent and temperature such critical parameters in this synthesis?
A2: Solvent and temperature are pivotal because they directly influence the reaction kinetics, the stability of intermediates, and the solubility of reactants and catalysts. The choice of solvent can affect the rate of reaction and the formation of byproducts. Temperature control is crucial; insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause decomposition of the starting material or product and promote undesirable side reactions.[5]
Q3: I'm observing a low yield. What are the most likely causes related to solvent and temperature?
A3: Low yields can often be attributed to several factors.[5] Suboptimal temperature is a primary suspect; the reaction may require a specific temperature range to proceed efficiently. The solvent choice is also critical. If the reactants are not fully soluble at the reaction temperature, the reaction will be slow and incomplete. Furthermore, the presence of impurities, especially water, can interfere with the reaction, particularly if water-sensitive catalysts or intermediates are involved.[5]
Q4: Can the choice of solvent affect the purity of the final product?
A4: Absolutely. The solvent can influence the reaction's selectivity. Some solvents may favor the formation of side products. For instance, in reactions involving charged intermediates, a polar solvent might stabilize these intermediates, potentially leading to different reaction pathways. Additionally, the solvent's boiling point is a practical consideration for purification; a high-boiling point solvent can be difficult to remove completely from the product.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Suboptimal Temperature: The activation energy for the cyclization is not being met. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to exceed the decomposition temperature of your starting materials or product. |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation. | Consider switching to a solvent with a different polarity or a higher boiling point. For acid-catalyzed reactions, aprotic solvents like toluene or dichloromethane are often good choices. | |
| Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in insufficient quantity. | Use a fresh batch of catalyst. If using a Lewis acid, ensure it is handled under anhydrous conditions. An increase in catalyst loading may also be beneficial, but be mindful of potential side reactions. | |
| Formation of Multiple Byproducts | Temperature Too High: Excessive heat can lead to decomposition or the formation of undesired side products. | Reduce the reaction temperature. It's often a trade-off between reaction rate and selectivity. Running the reaction at a lower temperature for a longer duration can sometimes improve purity. |
| Incorrect Solvent Polarity: The solvent may be promoting side reactions. | Experiment with solvents of varying polarities. For instance, if you are using a polar aprotic solvent, try a nonpolar solvent like hexane or toluene to see if it suppresses byproduct formation. | |
| Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the degradation of the desired product. | Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products. | |
| Product Isolation Difficulties | High-Boiling Point Solvent: The solvent is difficult to remove under vacuum. | If possible, choose a solvent with a lower boiling point. If a high-boiling point solvent is necessary for the reaction, consider purification methods such as column chromatography or recrystallization to separate the product from the solvent. |
| Product is an Oil: The product does not crystallize, making purification by recrystallization challenging. | Attempt to purify by column chromatography. If the product is still impure, consider converting it to a solid derivative for purification, followed by regeneration of the desired product. |
Experimental Protocols
Below are two representative protocols for the synthesis of a 3-hydroxy-2-phenylcyclopent-2-enone derivative via a Nazarov-type cyclization, illustrating the impact of different solvent and temperature conditions.
Protocol 1: Synthesis in a Non-Polar, High-Boiling Point Solvent (Toluene)
This protocol is suitable for reactions that require elevated temperatures to proceed at a reasonable rate.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Reaction Setup: To a solution of the divinyl ketone precursor (1.0 eq) in anhydrous toluene (0.1 M), add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at room temperature under a nitrogen atmosphere.[6]
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis in a Halogenated, Lower-Boiling Point Solvent (Dichloromethane)
This protocol is advantageous when the reaction can proceed at a lower temperature, simplifying solvent removal.
-
Preparation: Use oven-dried glassware and maintain an inert atmosphere (nitrogen or argon).
-
Reaction Setup: Dissolve the divinyl ketone precursor (1.0 eq) in anhydrous dichloromethane (0.1 M). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., boron trifluoride etherate, 1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C and gradually warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching and Work-up: Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Follow steps 5-7 as described in Protocol 1.
Data Summary: Impact of Solvent and Temperature
The following table summarizes the expected impact of different solvent and temperature conditions on the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone.
| Solvent | Temperature | Typical Reaction Time | Expected Yield | Potential Issues |
| Toluene | Reflux (~110°C) | 2-6 hours | Moderate to High | Difficult solvent removal; potential for thermal degradation. |
| Dichloromethane | 0°C to Room Temp | 4-12 hours | Moderate | Slower reaction rate; requires strictly anhydrous conditions with Lewis acids. |
| Acetonitrile | Room Temp to 60°C | 6-18 hours | Variable | Can coordinate with some Lewis acids, potentially inhibiting the reaction. |
| Tetrahydrofuran (THF) | Room Temp | 12-24 hours | Low to Moderate | Can be too coordinating for some catalysts; slower reaction times. |
Visualizing the Workflow
To successfully optimize the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone, a systematic approach is essential. The following workflow diagram illustrates the key decision-making steps.
Caption: A decision-making workflow for the optimization of 3-Hydroxy-2-phenylcyclopent-2-enone synthesis.
The relationship between solvent properties, temperature, and the reaction outcome can be further visualized as follows:
Caption: The interplay between solvent, temperature, and key reaction outcomes.
References
-
Cyclopentenone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization. Organic Chemistry Portal. [Link]
- Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Center for Biotechnology Information. [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. [Link]
-
Chapter 1: The Nazarov Cyclization. ScholarSpace. [Link]
-
A Three Enzyme Pathway for 2-Amino-3-Hydroxycyclopent-2-Enone Formation and Incorporation in Natural Product Biosynthesis. National Center for Biotechnology Information. [Link]
-
Nazarov cyclization reaction. Wikipedia. [Link]
-
Nazarov Cyclization. YouTube. [Link]
-
Cyclopentenone. Wikipedia. [Link]
-
Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. ResearchGate. [Link]
-
A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. PubMed. [Link]
-
2-Hydroxy-3-methyl-2-cyclopenten-1-one. Wikipedia. [Link]
-
Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. ResearchGate. [Link]
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- 6. Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
Welcome to the technical support center for the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthesis. Our goal is to equip you with the expertise to identify and mitigate common impurities, ensuring the integrity and purity of your final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of 3-hydroxy-2-phenylcyclopent-2-enone, a valuable intermediate in medicinal chemistry, is most commonly achieved through an intramolecular base-catalyzed cyclization of a 1,4-dicarbonyl precursor. This reaction, a variant of the aldol or Dieckmann condensation, is elegant in its simplicity but can be prone to the formation of several impurities.[1][2][3] The nature and quantity of these impurities are highly dependent on reaction conditions such as base strength, temperature, and reaction time. Understanding the potential side reactions is paramount to developing a robust and reproducible synthetic protocol.
This guide will delve into the common impurities encountered, their mechanisms of formation, and detailed analytical and chromatographic methods for their identification and remediation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-hydroxy-2-phenylcyclopent-2-enone and what are the immediate precursors?
A1: The most prevalent and efficient route is the intramolecular aldol condensation of a 1,4-dicarbonyl compound, specifically a substituted keto-ester or a 1,4-diketone. In the context of 3-hydroxy-2-phenylcyclopent-2-enone, a logical precursor would be an ester of 4-benzoylbutanoic acid or a related derivative. The base-catalyzed cyclization leads to the formation of the five-membered ring.[1][2]
Q2: I am observing a significant amount of a higher molecular weight species in my crude product analysis. What could this be?
A2: A common side reaction in aldol-type condensations is intermolecular condensation, leading to the formation of dimeric or even trimeric structures.[4] This is especially prevalent at higher concentrations or if the intramolecular cyclization is slow. These self-condensation products will have significantly higher molecular weights than the desired product.
Q3: My final product seems to have residual starting material, even after prolonged reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors. The base may not be strong enough to efficiently deprotonate the α-carbon, the reaction temperature might be too low, or the base may be consumed by side reactions. It is also possible that the reverse reaction, a retro-aldol or retro-Dieckmann cleavage, is occurring, leading to an equilibrium mixture.[2]
Q4: I've isolated my product, but it appears to be unstable and decomposes over time. Why is this happening?
A4: The 3-hydroxy-2-phenylcyclopent-2-enone structure contains a β-hydroxy ketone motif, which can be susceptible to dehydration, especially under acidic or basic conditions, or upon heating. This would lead to the formation of a more conjugated cyclopentadienone derivative, which may be colored and potentially unstable.
Troubleshooting Guide: Identifying and Mitigating Impurities
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of 3-hydroxy-2-phenylcyclopent-2-enone.
Logical Flow for Impurity Identification
Caption: Workflow for impurity identification.
Common Impurities and Their Characteristics
| Impurity Name | Structure | Formation Mechanism | Key Analytical Signatures |
| Unreacted Starting Material | Varies (e.g., ester of 4-benzoylbutanoic acid) | Incomplete reaction. | Presence of characteristic starting material signals in ¹H NMR and a corresponding mass peak in LC-MS. |
| Intermolecular Self-Condensation Product | Dimeric or polymeric structures | Aldol condensation between two molecules of the starting material.[4] | Higher molecular weight peaks in LC-MS (approx. 2x the starting material). Complex, often broad signals in ¹H NMR. |
| Dehydration Product | 2-Phenylcyclopent-2,4-dienone | Elimination of water from the final product. | A new olefinic proton signal in ¹H NMR. A mass peak corresponding to M-18 of the final product in LC-MS. Often colored. |
| Alternative Cyclization Product | e.g., six-membered ring if a different dicarbonyl was used. | Incorrect starting material or isomerization leading to an alternative cyclization. | Significantly different fragmentation pattern in MS and a completely different NMR spectrum. |
Experimental Protocols for Impurity Analysis
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. The polarity can be adjusted to achieve good separation.
-
Visualization: UV light (254 nm) and a potassium permanganate stain.
-
Interpretation: The product, being more polar than the likely starting ester, should have a lower Rf value. Multiple spots indicate the presence of impurities.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer (electrospray ionization - ESI).
-
Analysis: Look for the expected mass of the product (C11H10O2, exact mass: 174.07). Higher or lower mass peaks can indicate impurities as detailed in the table above.
3. ¹H NMR Spectroscopy for Structural Elucidation
-
Solvent: CDCl₃ or DMSO-d₆.
-
Analysis:
-
Expected Product: Look for aromatic protons (phenyl group), protons of the cyclopentenone ring, and a broad singlet for the hydroxyl group.
-
Starting Material: If an ester was used, look for the characteristic signals of the ester alkyl group (e.g., a quartet and a triplet for an ethyl ester).
-
Dehydration Product: The appearance of a new vinyl proton signal and the disappearance of the hydroxyl proton and the adjacent CH proton.
-
Troubleshooting and Corrective Actions
| Issue | Potential Cause | Recommended Solution |
| Low Yield/Incomplete Reaction | 1. Insufficient base. 2. Reaction temperature too low. 3. Base not suitable. | 1. Increase the equivalents of base. 2. Gradually increase the reaction temperature while monitoring by TLC. 3. Switch to a stronger, non-nucleophilic base like LDA or NaHMDS if using an alkoxide. |
| High Levels of Self-Condensation Product | 1. Reaction concentration is too high. 2. Slow addition of the substrate to the base. | 1. Run the reaction at a lower concentration (high dilution conditions favor intramolecular reactions). 2. Add the substrate slowly to a solution of the base to maintain a low concentration of the enolizable starting material. |
| Formation of Dehydration Product | 1. Harsh workup conditions (acidic or basic). 2. Overheating during purification. | 1. Use a mild, buffered workup (e.g., saturated ammonium chloride solution). 2. Avoid excessive heat during solvent evaporation and purification. Purify using column chromatography at room temperature. |
Mechanistic Insights into Impurity Formation
A deeper understanding of the reaction mechanism can help in predicting and avoiding side reactions.
Caption: Reaction pathways in the synthesis.
Conclusion
The synthesis of 3-hydroxy-2-phenylcyclopent-2-enone is a fundamental transformation in organic synthesis. While seemingly straightforward, a successful outcome hinges on careful control of reaction parameters to minimize the formation of impurities. By employing the systematic troubleshooting and analytical techniques outlined in this guide, researchers can effectively identify and mitigate these challenges, leading to a higher purity and yield of the desired product.
References
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Very Mild and Chemoselective Acetalization of Aldehydes under Lewis Acid Catalysis. The Journal of Organic Chemistry, 67(17), 6272–6274.
- Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). A new, simple and efficient one-pot synthesis of γ-diketones and cyclopentenones from α,β-unsaturated ketones and nitroalkanes. Synthesis, 2002(18), 2725-2728.
- Marx, V. M., & Burnell, D. J. (2009). Synthesis of 5-hydroxycyclopent-2-enones from allenyl vinyl ketones via an interrupted Nazarov cyclization. Organic Letters, 11(6), 1229–1231.
-
Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- MDPI. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity.
- Baran, P. S. (2005). Cyclopentane Synthesis.
-
Pearson. (2024). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of Dieckmann condensation. Retrieved from [Link]
Sources
Technical Support Center: Workup and Purification of 3-Hydroxy-2-phenylcyclopent-2-enone
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-phenylcyclopent-2-enone. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the critical workup and purification stages of reactions involving this versatile synthetic intermediate.
Introduction
3-Hydroxy-2-phenylcyclopent-2-enone is a key building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring a hydroxylated enone system, presents both opportunities and challenges in its handling and purification. Improper workup procedures can lead to product degradation, low yields, and the formation of difficult-to-remove impurities. This guide is designed to provide a comprehensive resource for optimizing your workup protocol and troubleshooting common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the workup of 3-Hydroxy-2-phenylcyclopent-2-enone reactions.
Q1: What is the first step I should take to quench my reaction?
The initial quenching step is critical and depends on the nature of the reagents used in your reaction. For reactions involving organometallic reagents, such as Grignard or organolithium species, a careful and controlled quench is necessary to avoid exothermic reactions and potential side product formation. A common and generally safe starting point is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (typically 0 °C or below).
Q2: Why is saturated ammonium chloride often recommended for quenching organometallic reactions?
Saturated ammonium chloride is a weak acid and provides a proton source to neutralize the reactive organometallic species and any anionic intermediates. Its mild acidity helps to prevent harsh reaction conditions that could be caused by using stronger acids, which might lead to degradation of the desired product. For instance, in the workup of a Nazarov cyclization, quenching with saturated aqueous NH₄Cl is a standard procedure.[1]
Q3: Can I use water to quench my reaction?
While water can be used, it is generally more reactive with organometallic reagents than saturated NH₄Cl, which can lead to a more vigorous and less controlled quench. For sensitive substrates, the use of a milder quenching agent like saturated NH₄Cl is preferred.
Q4: My product seems to be water-soluble. How can I efficiently extract it?
The hydroxyl group on the cyclopentenone ring increases its polarity, which can lead to some water solubility. To maximize extraction efficiency, it is recommended to use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Performing multiple extractions (e.g., 3-4 times) of the aqueous layer will also help to recover more of the product. Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.
Q5: What are the key stability concerns for 3-Hydroxy-2-phenylcyclopent-2-enone during workup?
The primary stability concerns are its sensitivity to strong acids and bases, and potential for decomposition at elevated temperatures. The enone system can be susceptible to polymerization or other side reactions under harsh pH conditions. The hydroxyl group is acidic, with an estimated pKa similar to that of 3-ethyl-2-hydroxy-2-cyclopenten-1-one (pKa ≈ 9.17).[2] This means that in strongly basic solutions (pH > 10), the compound will be deprotonated to form a phenoxide-like anion, which can be more susceptible to oxidation or other undesired reactions.
Troubleshooting Guides
This section provides detailed guidance on overcoming specific challenges you may encounter during the workup and purification of 3-Hydroxy-2-phenylcyclopent-2-enone.
Guide 1: Low Yield After Extraction
Problem: You observe a significantly lower than expected yield of your product after the initial extraction steps.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Incomplete Quenching | Ensure the quenching agent has been added in sufficient quantity to neutralize all reactive species. A persistent color change or gas evolution upon addition of the quenching agent may indicate an incomplete reaction. |
| Product Precipitation | The product may have precipitated out of solution during the quench or extraction. Visually inspect the aqueous and organic layers, as well as any interfaces, for solid material. If a precipitate is observed, it may be necessary to filter the combined layers or dissolve the precipitate in a suitable solvent. |
| Emulsion Formation | Emulsions can trap your product and make phase separation difficult. To break an emulsion, you can try adding a small amount of brine, gently swirling the separatory funnel, or filtering the mixture through a pad of Celite. |
| Product Degradation | As mentioned, the product can be sensitive to pH extremes. Ensure that your workup conditions are kept close to neutral. If you have used an acidic or basic quench, neutralize the aqueous layer before extraction. |
| Insufficient Extraction | Due to its polarity, a single extraction may not be sufficient. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product. |
Guide 2: Presence of Persistent Impurities
Problem: After workup, your crude product is contaminated with significant amounts of impurities that are difficult to remove by simple extraction.
Common Impurities and Their Origins:
-
Starting Materials: Unreacted starting materials are a common impurity. This can be due to incomplete reaction or an inappropriate stoichiometry of reagents.
-
Side Products from Aldol Condensation: In syntheses involving the formation of the cyclopentenone ring via an aldol condensation, self-condensation of the ketone precursor can lead to dimeric or polymeric byproducts.[3][4]
-
Over-reduction or Over-oxidation Products: Depending on the reagents used, the ketone or alcohol functionalities can be further transformed.
-
Products of Ring-Opening or Rearrangement: Under certain conditions, the cyclopentenone ring can undergo rearrangement or opening.
Purification Strategy:
Flash column chromatography is the most effective method for purifying 3-Hydroxy-2-phenylcyclopent-2-enone from persistent impurities.[5][6]
Step-by-Step Flash Chromatography Protocol:
-
Stationary Phase Selection: Standard silica gel is typically a good choice for this moderately polar compound.
-
Mobile Phase Selection: A solvent system of hexane and ethyl acetate is a common starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of 0.2-0.3 for the desired product.[7] For more polar impurities, a gradient elution from a less polar to a more polar solvent system may be necessary.
-
Column Packing and Loading: The silica gel should be packed as a slurry in the initial, less polar mobile phase. The crude product should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent and then loaded onto the column.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. The progress of the separation can be monitored by TLC.
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Experimental Workflows & Diagrams
To further clarify the decision-making process during the workup and purification, the following workflows are provided.
Workflow 1: Quenching and Initial Workup
This workflow outlines the initial steps to be taken after the reaction is deemed complete.
Caption: Decision workflow for quenching and initial workup.
Workflow 2: Troubleshooting Low Extraction Yield
This diagram illustrates the steps to take if you encounter a low yield after extraction.
Caption: Troubleshooting low extraction yield.
References
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923-5. [Link]
-
Nazarov Cyclization. Organic Reactions. [Link]
-
3-Ethyl-2-hydroxy-2-cyclopenten-1-one. PubChem. [Link]
-
Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. ResearchGate. [Link]
-
Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Oriental Journal of Chemistry. [Link]
-
Nazarov Cyclization. Name Reaction Organization. [Link]
-
Purification: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
Sources
scale-up considerations for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
Technical Support Center: Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
Welcome to the technical support center for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the synthesis and scale-up of this valuable cyclopentenone derivative. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your process effectively.
The cyclopentenone core is a foundational structural motif in numerous natural products and pharmaceutical agents.[1][2] Its synthesis, while conceptually straightforward, presents several challenges during scale-up, including side-product formation, purification difficulties, and ensuring batch-to-batch consistency.
This guide focuses on one of the most robust and common methods for constructing the cyclopentenone ring: the intramolecular aldol condensation of a 1,4-diketone precursor.[3] This approach is frequently chosen for its reliability and use of readily available starting materials.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 3-Hydroxy-2-phenylcyclopent-2-enone?
The most prevalent and industrially viable method is the base-catalyzed intramolecular aldol condensation of 1-phenylpentane-1,4-dione. This reaction proceeds through the formation of an enolate which then attacks the second carbonyl group to form the five-membered ring. Subsequent protonation yields the desired β-hydroxy ketone. This method is advantageous due to its high atom economy and the relative accessibility of the diketone starting material.
Q2: Are there alternative synthetic strategies?
Yes, several other methods exist for forming the cyclopentenone ring, although they may be less suitable for this specific substitution pattern or for large-scale synthesis.[4][5] These include:
-
Pauson-Khand Reaction: A powerful method involving the reaction of an alkene, an alkyne, and carbon monoxide, typically catalyzed by cobalt or other transition metals.[2][5] While versatile, it often requires high pressures of toxic CO gas and expensive catalysts, making it less ideal for scale-up.
-
Nazarov Cyclization: An acid-catalyzed conrotatory 4π-electrocyclization of divinyl ketones.[4][5] This is highly effective for certain substrates, but the synthesis of the specific divinyl ketone precursor for our target molecule can be complex.
-
Ring-Closing Metathesis (RCM): Can be used to form the cyclopentenone ring from an appropriate acyclic diene precursor.[5]
For the specific target, 3-Hydroxy-2-phenylcyclopent-2-enone, the intramolecular aldol condensation remains the most direct and cost-effective route.
Q3: What are the primary safety concerns when running this synthesis at scale?
The primary safety concerns are associated with the reagents and reaction conditions:
-
Strong Bases: Many protocols use strong bases like sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA). These are corrosive and/or pyrophoric and must be handled with appropriate personal protective equipment (PPE) in an inert atmosphere.
-
Exothermic Reaction: The aldol condensation can be exothermic. On a large scale, inadequate temperature control can lead to a thermal runaway, causing rapid solvent boiling and an increase in pressure. A properly sized reactor with efficient cooling is critical.
-
Flammable Solvents: The reaction is typically run in flammable organic solvents like THF, ethanol, or toluene. All equipment must be properly grounded, and ignition sources must be eliminated.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction has stalled, and TLC/LCMS analysis shows a high percentage of unreacted 1-phenylpentane-1,4-dione. What's the cause?
This is a classic sign of incomplete reaction, which can stem from several factors related to the base or reaction conditions.
-
Probable Cause 1: Inactive or Insufficient Base. The base is the catalyst for the reaction. If it has degraded due to improper storage (e.g., moisture absorption by NaOH pellets or decomposition of LDA) or if an insufficient molar equivalent is used, the reaction will not proceed to completion.
-
Solution:
-
Always use a fresh, verified batch of the base.
-
Ensure accurate weighing and stoichiometry. For catalytic bases like NaOH, ensure the concentration is correct. For stoichiometric bases like LDA, titration is recommended before use.
-
Consider increasing the catalyst loading slightly, but be mindful that this can also increase side reactions.
-
-
Probable Cause 2: Low Reaction Temperature. While controlling the temperature is key to preventing side reactions, a temperature that is too low can significantly slow the reaction rate to the point of stalling.
-
Solution:
-
Verify the internal reaction temperature with a calibrated probe.
-
If the side-product profile is clean, consider slowly increasing the temperature in 5 °C increments, monitoring the reaction progress by TLC or LCMS at each step.
-
Q2: My main impurity is the dehydrated product, 2-phenylcyclopent-2-enone. How can I minimize its formation?
The formation of the α,β-unsaturated enone is a common subsequent reaction, especially under harsh conditions. The desired β-hydroxy ketone can readily eliminate water.
-
Probable Cause 1: Excessive Heat. Dehydration is acid- or base-catalyzed but is most strongly promoted by high temperatures.
-
Solution: Maintain strict temperature control. For many aldol reactions, temperatures between 0 °C and room temperature are optimal. Use a reliable cooling system and monitor the internal temperature, not the bath temperature.
-
Probable Cause 2: Base is too Strong or Hindered. While a strong base is needed, some bases can more readily promote elimination.
-
Solution:
-
Switch to a less-hindered, softer base if possible. For example, if using potassium tert-butoxide, consider trying sodium hydroxide or potassium carbonate.
-
Carefully control the quench step. Rapidly neutralize the base with a mild acid (e.g., saturated ammonium chloride solution) at a low temperature to prevent dehydration during workup.
-
The following table provides a qualitative guide to base selection:
| Base | Typical Conditions | Pros | Cons on Scale-Up |
| NaOH / KOH | Catalytic, EtOH/H₂O, RT | Inexpensive, readily available | Can promote dehydration, potential for saponification if esters are present |
| LDA | Stoichiometric, THF, -78 °C to 0 °C | Fast, clean enolate formation | Pyrophoric, requires cryogenic temperatures, expensive |
| K₂CO₃ | Catalytic, various solvents, RT to reflux | Mild, easy to handle | Slower reaction rates, may require higher temperatures |
| t-BuOK | Stoichiometric, THF, 0 °C to RT | Strong, effective for difficult substrates | Can promote elimination, moisture sensitive |
Q3: The reaction mixture has turned into a dark, intractable tar. What happened?
This is typically due to polymerization or extensive decomposition of the starting material or product. Cyclopentenones themselves can be reactive and undergo polymerization.[2]
-
Probable Cause 1: Temperature Runaway. As mentioned, an uncontrolled exotherm can lead to rapid side reactions and decomposition.
-
Solution: Re-evaluate your cooling capacity. For scale-up, ensure the surface-area-to-volume ratio of your reactor is sufficient for the batch size. Use controlled, slow addition of reagents to manage the heat evolution.
-
Probable Cause 2: Presence of Oxygen. For some enolate-driven reactions, the presence of oxygen can lead to oxidative side reactions and the formation of colored, high-molecular-weight impurities.
-
Solution: Ensure the reaction is run under a robust inert atmosphere (Nitrogen or Argon). Degas all solvents before use, especially on a larger scale.
Q4: I'm struggling with purification. The product co-elutes with a starting material on silica gel, or I see degradation on the column. What are my options?
Purification is a major hurdle in scaling up this synthesis.
-
Option 1: Crystallization. This is the most desirable method for large-scale purification. 3-Hydroxy-2-phenylcyclopent-2-enone is a solid.
-
Protocol: Perform a solvent screen using small amounts of the crude material. Test solvents like ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water. Look for a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Tip: Seeding the crystallization with a small amount of pure product can dramatically improve the yield and crystal quality.
-
-
Option 2: Acid/Base Wash. If the primary impurities are acidic or basic, an extractive workup can be highly effective.
-
Protocol: During the workup, after quenching, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities. Finish with a brine wash to remove excess water before drying and concentrating.
-
-
Option 3: Distillation (if applicable). While the target product is a solid, if the starting diketone is a liquid and has a sufficiently different boiling point, it may be possible to remove it via distillation under high vacuum before final purification of the product. This is often not feasible for this specific product due to its relatively high molecular weight and thermal sensitivity.
Visualized Workflows and Protocols
General Synthesis Workflow
The diagram below outlines the key stages of the synthesis process, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low yield in the aldol condensation reaction.
Experimental Protocol (Lab Scale)
Materials:
-
1-phenylpentane-1,4-dione (1.0 eq)
-
Sodium Hydroxide (0.2 eq)
-
Ethanol, 200 proof
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Charge a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 1-phenylpentane-1,4-dione.
-
Add ethanol (approx. 5-10 mL per gram of starting material).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate container, dissolve the sodium hydroxide in a small amount of water and add it dropwise to the cooled reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture back to 0-5 °C and slowly quench by adding saturated aqueous NH₄Cl until the mixture is neutralized (pH ≈ 7).
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture.
References
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(1), 175-214. [Link]
- Takeda Chemical Industries, Ltd. (1979). Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives. U.S.
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Baran, P. S. (2005). Cyclopentane Synthesis. The Baran Laboratory, Scripps Research. Retrieved from [Link]
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Matsuo, K., Miyamoto, Y., & Kihara, M. (2021). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 19(11), 609. [Link]
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Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]
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Konieczny, K., & Albrecht, A. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8345. [Link]
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PubChem. (n.d.). 2-Hydroxy-3-methylcyclopent-2-enone hydrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
Sources
Validation & Comparative
A Definitive Guide to the Structural Validation of 3-Hydroxy-2-phenylcyclopent-2-enone via X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical science. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. While numerous analytical techniques offer pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic map.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography for the structural validation of 3-Hydroxy-2-phenylcyclopent-2-enone, a representative of the versatile cyclopentenone scaffold found in many biologically active molecules.[1][2] We will explore the causality behind experimental choices, from crystal growth to data refinement, and compare the insights gained from this technique with those from other common analytical methods.
The Imperative for Unambiguous Structure: The Case of Cyclopentenones
Cyclopentenone derivatives are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceuticals, including prostaglandins and anti-cancer agents.[1][3] The introduction of substituents, such as a phenyl group and a hydroxyl group on the cyclopentenone ring, can lead to complex stereochemistry and tautomeric forms. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, but they can sometimes be insufficient to definitively assign stereocenters or resolve ambiguities in solid-state packing and intermolecular interactions. X-ray crystallography overcomes these limitations by directly imaging the electron density of the molecule in its crystalline state.[4][5]
A Comparative Overview of Structural Elucidation Techniques
Before delving into the crystallographic workflow, it is instructive to compare the information obtained from different analytical methods for a molecule like 3-Hydroxy-2-phenylcyclopent-2-enone.
| Technique | Information Provided | Limitations for 3-Hydroxy-2-phenylcyclopent-2-enone |
| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[6] | Does not provide information on stereochemistry, isomerism, or the 3D arrangement of atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the connectivity of atoms (¹H, ¹³C NMR) and can provide through-space correlations (NOESY) to infer relative stereochemistry.[6] | Can be ambiguous for complex stereoisomers or in cases of signal overlap. Provides information on the molecule in solution, which may differ from the solid-state conformation. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C=O, O-H, C=C).[6] | Provides limited information on the overall molecular structure and no stereochemical details. |
| Single-Crystal X-ray Crystallography | Provides the precise 3D arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and absolute stereochemistry.[4] It also reveals intermolecular interactions like hydrogen bonding. | Requires a single, high-quality crystal, which can be challenging to grow.[7] |
The X-ray Crystallography Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a validated crystal structure is a multi-step process that demands careful execution and interpretation. The following diagram illustrates the typical workflow.
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comparative analysis of 3-Hydroxy-2-phenylcyclopent-2-enone synthesis methods
A Comparative Guide to the Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
The cyclopentenone ring system is a foundational scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] Specifically, 3-Hydroxy-2-phenylcyclopent-2-enone serves as a critical intermediate in the synthesis of complex molecules, where its unique combination of a hydroxyl group, an alkene, and a ketone offers versatile handles for further functionalization. This guide provides an in-depth comparative analysis of the primary synthetic methodologies to construct this valuable molecule, offering field-proven insights for researchers, chemists, and professionals in drug development.
Method 1: Intramolecular Aldol Condensation of a 1,4-Diketone
This classical and widely adopted approach stands as the most direct and reliable route to substituted cyclopentenones. The core principle involves the base-catalyzed cyclization of a 1,4-dicarbonyl compound. For the target molecule, the required precursor is 1-phenyl-1,4-pentanedione.
Principle and Mechanism
The reaction proceeds via an intramolecular aldol condensation.[3][4] A base, typically a hydroxide or alkoxide, selectively deprotonates one of the α-carbons, generating an enolate. This enolate then acts as an internal nucleophile, attacking the other carbonyl group to form a five-membered ring.[4][5] Subsequent dehydration of the resulting aldol addition product is often spontaneous or can be encouraged by heat, yielding the thermodynamically stable α,β-unsaturated ketone.[5]
The choice of which α-carbon is deprotonated is critical. In the case of 1-phenyl-1,4-pentanedione, deprotonation of the methyl ketone's α-carbon leads to the desired 5-membered ring. Deprotonation at the benzylic position is less favorable due to the formation of a strained 4-membered ring, a thermodynamically disfavored pathway.[4][5]
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is sufficient to generate the necessary enolate concentration without promoting significant side reactions.[6] The reaction is reversible, which allows for thermodynamic control, favoring the formation of the more stable five-membered ring over a four-membered one.[5]
-
Solvent: An aqueous or alcoholic solvent is typically used to facilitate the dissolution of the base and the diketone precursor.
-
Temperature: The reaction is often initiated at room temperature and may be gently heated to drive the final dehydration step, ensuring a high yield of the conjugated enone product.
Visualizing the Aldol Condensation Mechanism
Caption: Base-catalyzed intramolecular cyclization and dehydration workflow.
Experimental Protocol: Synthesis of the 1,4-Diketone Precursor
The precursor, 1-phenyl-1,4-pentanedione, can be synthesized from ethyl acetoacetate and 2-bromo-1-phenylethanone.[7]
-
Enolate Formation: Dissolve ethyl acetoacetate in ethanol and add a solution of sodium ethoxide. Stir for 30 minutes at room temperature.
-
Alkylation: Add 2-bromo-1-phenylethanone dropwise to the solution and reflux for 2-3 hours.
-
Saponification & Decarboxylation: Cool the reaction mixture and add aqueous NaOH. Heat the mixture to reflux for 1 hour to hydrolyze the ester and induce decarboxylation.
-
Workup: Acidify the cooled mixture with HCl. Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-phenyl-1,4-pentanedione.
Experimental Protocol: Cyclization to Product
-
Reaction Setup: Dissolve 1-phenyl-1,4-pentanedione in ethanol in a round-bottom flask.
-
Base Addition: Add a 10% aqueous solution of NaOH dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: Neutralize the reaction mixture with dilute HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 3-Hydroxy-2-phenylcyclopent-2-enone.
Method 2: Nazarov Cyclization
The Nazarov cyclization is a powerful, acid-catalyzed method for synthesizing cyclopentenones from divinyl ketones.[8][9] This electrocyclic reaction offers an alternative pathway that can be advantageous depending on the availability of the starting materials.[10]
Principle and Mechanism
The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone. This activation facilitates a 4π-conrotatory electrocyclic ring closure to form a pentadienyl cation intermediate.[8][10] Subsequent elimination of a proton yields the final cyclopentenone product. The regioselectivity of the double bond in the final product is a key consideration and is influenced by the substitution pattern of the starting divinyl ketone.[8]
Causality of Experimental Choices:
-
Catalyst: Strong Lewis acids (e.g., FeCl₃, AlCl₃) or Brønsted acids (e.g., H₂SO₄, TFA) are required to activate the ketone for cyclization.[8] In recent years, milder catalysts like molecular iodine have also proven effective for related iso-Nazarov reactions.[11] Stoichiometric amounts of the acid are often necessary, which can be a drawback.[8]
-
Substrate: The synthesis of the specific divinyl ketone precursor required for 3-Hydroxy-2-phenylcyclopent-2-enone can be more complex than the 1,4-diketone synthesis for the aldol route.
-
Stereochemistry: The conrotatory nature of the cyclization has stereochemical implications. While not directly relevant to the achiral target molecule, it is a critical factor in asymmetric syntheses of substituted cyclopentenones.[8]
Visualizing the Nazarov Cyclization Workflow
Caption: Key stages in the acid-catalyzed Nazarov cyclization.
Experimental Protocol (General)
-
Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve the divinyl ketone substrate in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Catalyst Addition: Cool the solution to a low temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., FeCl₃) portion-wise.
-
Reaction: Allow the reaction to stir at low temperature and then warm slowly to room temperature over several hours.
-
Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of a mild base (e.g., NaHCO₃).[9] Separate the organic layer, extract the aqueous layer, and combine the organic fractions.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the target cyclopentenone.[9]
Comparative Analysis
| Parameter | Method 1: Intramolecular Aldol Condensation | Method 2: Nazarov Cyclization |
| Precursor Availability | High (Precursor from ethyl acetoacetate is straightforward)[7] | Moderate to Low (Divinyl ketone synthesis can be multi-step) |
| Reaction Conditions | Mild (Typically aqueous base, room temp to gentle heat)[6] | Often Harsh (Requires strong, often stoichiometric Lewis/Brønsted acids, anhydrous conditions)[8] |
| Atom Economy | High | Moderate (Stoichiometric acid catalyst detracts) |
| Scalability | Excellent; widely used in industrial processes. | Moderate; challenges with stoichiometric reagents and cryogenic conditions. |
| Key Advantage | High reliability, simple procedure, thermodynamic control.[5] | Powerful for constructing complex polycyclic systems; good diastereocontrol.[10] |
| Key Disadvantage | Potential for intermolecular side reactions if not properly controlled. | Harsh conditions, need for specific precursors, potential for low regioselectivity.[8] |
Conclusion and Recommendation
For the synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone, the Intramolecular Aldol Condensation of 1-phenyl-1,4-pentanedione is the superior and recommended method for most laboratory and process chemistry applications. Its advantages lie in the accessibility of the starting materials, the operational simplicity of the reaction, milder conditions, and high reliability. This pathway represents a robust, efficient, and scalable solution.
The Nazarov Cyclization , while a mechanistically elegant and powerful tool in the synthetic chemist's arsenal, is less practical for this specific target molecule. The challenges associated with preparing the requisite divinyl ketone precursor and the often harsh reaction conditions make it a less efficient choice compared to the aldol strategy. It remains a valuable method for more complex cyclopentenone targets where the divinyl ketone precursors are more readily available or when specific stereochemical outcomes are desired.
References
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Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
-
Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Retrieved from [Link]
-
Study.com. (n.d.). Draw the reagent that is needed to react with ethyl acetoacetate to produce 1-phenyl-1,4-pentanedione. Homework.Study.com. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
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Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
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NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
De, C. K., & Gandon, V. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 118(15), 7175–7238. [Link]
-
Organic Syntheses. (n.d.). 2,4-Pentanedione, 1-phenyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst [Request PDF]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
ScholarSpace. (n.d.). Chapter 1: The Nazarov Cyclization. Retrieved from [Link]
-
Universiti Teknologi MARA. (n.d.). SYNTHESIS OF TWO SUBSTITUTED CYCLOHEXENONE VIA MICHAEL ADDITION AND INTRAMOLECULAR ALDOL CONDENSATION (ROBINSON ANNULATION) WITH. Retrieved from [Link]
- Google Patents. (n.d.). CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2.
- Google Patents. (n.d.). US4132726A - Process for the preparation of 4-hydroxycyclopent-2-en-1-one derivatives.
-
da Silva, A. F., et al. (2018). Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters, 20(22), 7248–7252. [Link]
-
Bartleby. (2024, April 30). Answered: Propose the synthesis of the 1-Phenyl-1,4-pentanedione compound by a malonic or acetylacetic synthesis (include the drawings). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]
-
PubMed. (2010, May 12). A three enzyme pathway for 2-amino-3-hydroxycyclopent-2-enone formation and incorporation in natural product biosynthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]
-
Charton, M. (1975, June 1). Steric effects. II. Base-catalyzed ester hydrolysis. Semantic Scholar. Retrieved from [Link]
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A Comparative Guide to Cyclopentenone-Based Anti-Inflammatory Agents: Profiling 3-Hydroxy-2-phenylcyclopent-2-enone Against Key Alternatives
Abstract
Cyclopentenone-containing molecules, characterized by an α,β-unsaturated carbonyl group within a five-membered ring, represent a significant class of anti-inflammatory agents.[1] This reactive moiety allows them to function as Michael acceptors, enabling covalent adduction with nucleophilic residues (primarily cysteine) on key intracellular signaling proteins. This mechanism effectively disrupts pro-inflammatory cascades, making them a compelling area of research for novel therapeutics. This guide provides an in-depth comparison of the synthetic compound 3-Hydroxy-2-phenylcyclopent-2-enone against other notable cyclopentenone agents, including the well-studied endogenous prostaglandin 15-deoxy-Δ¹²﹐¹⁴-prostaglandin J₂ (15d-PGJ₂) and other synthetic analogs. We will dissect their mechanisms of action, compare their biological activities using published experimental data, and provide detailed protocols for key assays to empower researchers in this field.
The Core Mechanism: Covalent Inhibition of Inflammatory Pathways
The anti-inflammatory prowess of cyclopentenone-based compounds stems from their electrophilic nature. The α,β-unsaturated ketone acts as a "warhead" that covalently binds to soft nucleophiles, most notably the thiol groups of cysteine residues on target proteins.[1] This irreversible or slowly reversible interaction underpins their ability to modulate two primary inflammatory signaling hubs: the NF-κB pathway and the Keap1-Nrf2 antioxidant response pathway.
Inhibition of the NF-κB Pro-Inflammatory Pathway
The Nuclear Factor-κB (NF-κB) transcription factor is a master regulator of the inflammatory response, driving the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate gene transcription.
Cyclopentenone prostaglandins (cyPGs) directly intervene in this process by targeting the IKK complex, specifically the IKKβ subunit.[3] They form a covalent adduct with a critical cysteine residue (Cys-179) in the activation loop of IKKβ, preventing its phosphorylation and subsequent activation.[3] This blockade halts the entire downstream cascade, effectively silencing a major source of inflammatory mediators.
Activation of the Keap1-Nrf2 Antioxidant Pathway
The Keap1-Nrf2 pathway is the primary cellular defense mechanism against oxidative and electrophilic stress. The transcription factor Nrf2 controls the expression of a suite of cytoprotective genes. Under basal conditions, Keap1 acts as an adaptor for a Cullin-3-based E3 ubiquitin ligase, which constantly targets Nrf2 for degradation.
Electrophiles, such as cyclopentenones, react with reactive cysteine sensors on Keap1. This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[4] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the Antioxidant Response Element (ARE), leading to the transcription of genes encoding detoxifying enzymes and antioxidant proteins. This dual-action mechanism—simultaneously blocking a pro-inflammatory pathway while activating a cytoprotective one—makes cyclopentenones particularly effective anti-inflammatory agents.[4]
Comparative Analysis of Cyclopentenone Agents
While sharing a common mechanistic backbone, the potency and selectivity of cyclopentenone agents can vary significantly based on their specific chemical structures. Here, we compare the subject of our guide, 3-Hydroxy-2-phenylcyclopent-2-enone, with the endogenous agent 15d-PGJ₂ and other synthetic analogs for which quantitative data is available.
Disclaimer: Direct experimental data for 3-Hydroxy-2-phenylcyclopent-2-enone was not available in the surveyed literature. Therefore, its activity is inferred based on the known structure-activity relationships of related 2-aryl cyclopentenone derivatives. The data presented for other synthetic analogs serves to establish a performance benchmark for this class of compounds.
| Compound/Agent | Class | Target/Assay | IC₅₀ Value | Key Findings & Source |
| 15d-PGJ₂ | Endogenous Prostaglandin | NF-κB Inhibition | ~5 µM | Potent endogenous ligand; also activates PPAR-γ.[1] |
| Cyclopentenone Isoprostanes | Endogenous Lipid Peroxidation Products | Nitrite (NO) Production | ~360 nM | Potently inhibit LPS-stimulated inflammatory responses in macrophages.[5] |
| Prostaglandin Production | ~210 nM | Inhibition of COX-2 mediated prostaglandin synthesis.[5] | ||
| Synthetic Dieneone 12 | Synthetic 4-Aza Analog | NF-κB Inhibition | 6.2 µM | A synthetic cross-conjugated dieneone showing potent NF-κB blockade.[6][7] |
| Synthetic Cysteine Adduct 27 | Synthetic 4-Aza Analog Adduct | NF-κB Inhibition | 1.0 µM | Thiol adduct demonstrates enhanced potency over its precursor, highlighting the importance of the Michael addition reaction.[6][7] |
| 4-(2-oxo-2-phenylethyl)cyclopent-2-en-1-one | Synthetic Phenyl-substituted Analog | NF-κB & IL-6 Inhibition | Data not quantified (activity confirmed) | A structurally related synthetic analog shown to possess inhibitory activity against key inflammatory mediators. |
Analysis & Structure-Activity Relationship (SAR) Insights:
-
The Electrophilic Core is Essential: The α,β-unsaturated ketone is the critical pharmacophore. Its reactivity as a Michael acceptor is directly related to biological potency.[4][8]
-
Substitutions Modulate Potency: The nature of the substituents on the cyclopentenone ring significantly influences activity. For instance, the conversion of a dieneone to its cysteine adduct can increase potency (e.g., Dieneone 12 vs. Adduct 27), demonstrating that the covalent interaction is key.[6][7]
-
Aryl Substitution: The presence of an aryl group at the 2-position, as in 3-Hydroxy-2-phenylcyclopent-2-enone, is a common motif in synthetic anti-inflammatory compounds. This substitution can enhance binding affinity and modulate electronic properties of the enone system. Consistently, cyclopentanone-based derivatives often exhibit greater potency than their cyclohexanone counterparts, likely due to the greater planarity of the five-membered ring which facilitates π-conjugation and hydrophobic interactions.[9]
-
Potency Comparison: The synthetic analogs, particularly the thiol adducts, can achieve low micromolar to nanomolar IC₅₀ values, rivaling or even exceeding the potency of the endogenous mediator 15d-PGJ₂ in certain assays.
Key Experimental Protocols for Evaluation
To facilitate further research and standardized comparison, we provide detailed, self-validating protocols for essential in vitro anti-inflammatory assays.
Workflow for In Vitro Anti-Inflammatory Screening
The general workflow involves stimulating an immune cell line (like RAW 264.7 macrophages) with an inflammatory agent (like Lipopolysaccharide, LPS) in the presence and absence of the test compound. The inhibition of inflammatory markers is then quantified.
Protocol: Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Causality: LPS stimulation of macrophages induces the expression of iNOS, which produces large amounts of NO, a key inflammatory mediator. A potent anti-inflammatory compound will inhibit iNOS expression or activity, leading to reduced nitrite levels in the supernatant.
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Griess Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) immediately before use.
-
Assay: Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Reaction: Add 50 µL of the prepared Griess Reagent to each well containing supernatant.
-
Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration based on a standard curve prepared using sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Protocol: Prostaglandin E₂ (PGE₂) Quantification (Competitive ELISA)
This protocol measures the concentration of PGE₂, a key pro-inflammatory prostanoid produced via the COX-2 pathway.
Causality: Cyclopentenones can inhibit the NF-κB-driven expression of COX-2, thereby reducing the synthesis of PGE₂. This assay directly quantifies this downstream effect.
Methodology:
-
Sample Collection: Collect cell culture supernatants from cells treated as described in the general workflow (Section 3.1).
-
Kit Preparation: Bring all reagents from a commercial PGE₂ competitive ELISA kit to room temperature. Prepare standards and reagents according to the manufacturer's instructions.
-
Assay Plate: Add 50 µL of Assay Buffer to the appropriate wells of the antibody-coated microplate.
-
Standards and Samples: Add 50 µL of prepared standards and collected supernatants to their respective wells.
-
Tracer Addition: Add 50 µL of PGE₂ conjugated to an enzyme (e.g., HRP or Alkaline Phosphatase) to each well.
-
Antibody Addition: Add 50 µL of the specific monoclonal antibody to PGE₂ to each well.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the wells and wash 4-5 times with the provided Wash Buffer.
-
Substrate Addition: Add 200 µL of the substrate solution (e.g., TMB for HRP) to each well and incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.
-
Calculation: The intensity of the color is inversely proportional to the amount of PGE₂. Calculate sample concentrations from the standard curve.
Conclusion and Future Outlook
Cyclopentenone-based compounds, including 2-phenyl substituted derivatives like 3-Hydroxy-2-phenylcyclopent-2-enone, are potent anti-inflammatory agents. Their efficacy is rooted in a powerful dual mechanism: the covalent inhibition of the pro-inflammatory IKK/NF-κB axis and the activation of the cytoprotective Keap1/Nrf2 pathway. Experimental data reveals that synthetic analogs can be engineered to possess low micromolar and even nanomolar potency, often exceeding that of endogenous cyclopentenones.
The key structure-activity relationship lies in the electrophilicity of the α,β-unsaturated carbonyl system, which can be fine-tuned by substitutions on the cyclopentenone ring. While direct, quantitative data for 3-Hydroxy-2-phenylcyclopent-2-enone remains to be published, the established activity of structurally similar compounds strongly supports its potential as an effective anti-inflammatory agent.
Future research should focus on synthesizing and testing a broader library of 2-aryl-cyclopentenones to fully elucidate the SAR, optimizing for potency against inflammatory targets while minimizing off-target cytotoxicity. The protocols and comparative data provided in this guide offer a robust framework for these future investigations, paving the way for the development of a new generation of targeted anti-inflammatory therapeutics.
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Heffeter, P., et al. (2025). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. ChemMedChem. [Link]
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Aggarwal, S., et al. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology. [Link]
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Heffeter, P., et al. (2024). 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. PubMed. [Link]
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Musiek, E.S., et al. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. Journal of Biological Chemistry. [Link]
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Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature. [Link]
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Straus, D.S., et al. (2000). 15-Deoxy-delta12,14-prostaglandin J2 inhibits multiple steps in the NF-kappaB signaling pathway. Proceedings of the National Academy of Sciences. [Link]
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Kim, J., et al. (2010). Nrf2 activation by sulforaphane restores the age-related decrease of T-cell immunity. Journal of Allergy and Clinical Immunology. [Link]
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Hassan, M., et al. (2024). Synthesis and Evaluation of Para-Substituted Bis(Arylidene)Cycloalkanones as Potential α-Amylase Inhibitor with Molecular Docking and ADMET Profiling. Polycyclic Aromatic Compounds. [Link]
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BPS Bioscience. (N.D.). THP-1 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. [Link]
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Rossi, A., et al. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature, 403(6765), 103-108. [Link]
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Honda, T., et al. (2011). Synthesis, Chemical Reactivity as Michael Acceptors, and Biological Potency of Monocyclic Cyanoenones, Novel and Highly Potent Anti-inflammatory and Cytoprotective Agents. Journal of Medicinal Chemistry. [Link]
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Surh, Y. J., et al. (2011). NF-κB as a master redox-sensitive transcription factor in inflammation and cancer. Redox Biology. [Link]
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A Comparative Guide to Purity Assessment of Synthetic 3-Hydroxy-2-phenylcyclopent-2-enone by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of a synthetic compound is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of 3-Hydroxy-2-phenylcyclopent-2-enone, a versatile intermediate in organic synthesis. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and empower you to make informed decisions in your analytical workflow.
Introduction: The Significance of Purity in Synthetic Intermediates
3-Hydroxy-2-phenylcyclopent-2-enone is a valuable building block in the synthesis of various biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of the final product. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the synthetic process itself.
The choice of analytical technique for purity assessment depends on a multitude of factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. While HPLC is a widely adopted method due to its high resolution and sensitivity, a comprehensive evaluation of its performance against other techniques is essential for a holistic understanding of a compound's purity profile.
Understanding the Analyte and its Potential Impurities
Based on this and other general cyclopentenone syntheses, potential impurities could include:
-
Starting Materials: Unreacted benzil or acetone derivatives.
-
Reaction Intermediates: Incompletely cyclized or dehydrated intermediates.
-
Side-Products: Products from competing reactions such as benzil-benzilic acid rearrangement.[3]
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.
-
Degradation Products: The α,β-unsaturated ketone moiety can be susceptible to degradation under certain conditions.[4]
A robust analytical method must be able to resolve the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 3-Hydroxy-2-phenylcyclopent-2-enone. Its high resolving power allows for the separation of the main component from closely related impurities.
Rationale for HPLC Method Design
A reverse-phase HPLC method with UV detection is the logical choice for this analyte. The phenyl group provides a strong chromophore, ensuring good sensitivity with a Diode Array Detector (DAD). A C18 column is a versatile starting point for method development due to its broad applicability for moderately polar compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve the desired separation. The inclusion of a small amount of acid, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape by suppressing the ionization of the hydroxyl group.
Experimental Protocol: A Stability-Indicating HPLC Method
This protocol is designed to be a starting point for developing a validated, stability-indicating HPLC method for 3-Hydroxy-2-phenylcyclopent-2-enone. A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity determination of 3-Hydroxy-2-phenylcyclopent-2-enone.
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for the trustworthiness of any analytical method. Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies: A Proactive Approach to Stability
Forced degradation studies are essential for developing a stability-indicating method.[7][8][9][10] By subjecting the 3-Hydroxy-2-phenylcyclopent-2-enone to harsh conditions, potential degradation products can be generated and characterized. This ensures that the HPLC method can separate the parent compound from any degradants that might form during storage or processing.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 8 hours at 25 °C |
| Oxidation | 3% H₂O₂ | 12 hours at 25 °C |
| Thermal | 80 °C (solid state) | 7 days |
| Photolytic | UV and visible light | As per ICH Q1B |
Alternative and Complementary Techniques for Purity Assessment
While HPLC is a powerful tool, relying on a single method can sometimes provide an incomplete picture of a compound's purity. Orthogonal techniques, which measure the same property using different principles, can provide a more comprehensive and reliable assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination. Unlike chromatographic techniques that rely on a reference standard of the same compound, qNMR allows for the direct quantification of a substance against a certified internal standard of a different, structurally unrelated compound.[11][12][13][14]
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity determination of 3-Hydroxy-2-phenylcyclopent-2-enone.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline substances. The principle is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities. A pure, crystalline compound will have a sharp, well-defined melting peak, whereas impurities will cause the peak to broaden and shift to a lower temperature.
Comparison of HPLC, qNMR, and DSC for Purity Assessment
The choice of the most appropriate technique depends on the specific requirements of the analysis.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Parameter | HPLC-UV/DAD | qNMR | DSC |
| Principle | Chromatographic separation based on differential partitioning | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei | Measurement of heat flow associated with thermal transitions (melting) |
| Selectivity | High (for separable impurities) | High (for structurally distinct impurities) | Low (does not separate impurities) |
| Sensitivity | High (ng to pg level) | Moderate (µg to mg level) | Low (impurities >0.1%) |
| Quantitation | Relative (requires a reference standard of the analyte) | Absolute (requires a certified internal standard) | Absolute (based on thermodynamic principles) |
| Sample Throughput | High | Moderate | Moderate |
| Applicability | Broad range of non-volatile and thermally labile compounds | Soluble compounds with suitable NMR-active nuclei | Highly crystalline, thermally stable compounds |
| Information Provided | Purity relative to a reference standard, detection of impurities | Absolute purity, structural information | Absolute purity of the crystalline phase, detection of amorphous content |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthetic 3-Hydroxy-2-phenylcyclopent-2-enone, an integrated approach is recommended. HPLC, with its high resolving power, serves as the primary tool for routine quality control and for the detection and quantification of individual impurities. Its ability to be developed into a stability-indicating method is a significant advantage.
qNMR provides an orthogonal and absolute measure of purity, which is invaluable for the qualification of primary reference standards and for providing a purity value that is independent of a compound-specific standard. DSC offers a complementary technique for highly crystalline materials, providing an absolute purity value for the crystalline phase.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthetic compounds, leading to more reliable and reproducible scientific outcomes.
References
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Organic Chemistry Portal. Cyclopentenone synthesis. Available from: [Link]
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Wikipedia. Cyclopentenone. Available from: [Link]
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- Romo, D., & Ricaldoni, P. (2001). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 101(10), 3267-3318.
- Santhosh, G., Nagasowjanya, G., Ajitha, A., & Rao, Y. U. M. (2014). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 5(4), 1256.
- Patel, P., & Patel, M. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 10(1), 233-241.
- Xie, Y., Zheng, D., Yang, T., Zhang, Z., Xu, W., Liu, H., & Li, W. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765.
- El-Samahy, F. A., El-Hussieny, M., El-Sayed, N. F., & Shalaby, E. M. (2016). Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination of 3,4-bis (4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one. Journal of Chemical Research, 40(1), 52-55.
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
- Goren, A. C., & Ozkan, S. A. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
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Pharmaguideline. (2014). Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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- Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2023). Foods, 12(15), 2898.
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Mestrelab Research. (2019). What is qNMR and why is it important?. Available from: [Link]
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PharmaGuideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Characterizing 3-Hydroxy-2-phenylcyclopent-2-enone: A Comparative In Vitro Analysis
For researchers, scientists, and drug development professionals, the initial characterization of a novel compound is a critical step in elucidating its therapeutic potential. This guide provides a comprehensive framework for confirming the biological activity of 3-Hydroxy-2-phenylcyclopent-2-enone through a series of robust in vitro assays. Drawing from extensive field experience, this document not only outlines experimental protocols but also delves into the rationale behind assay selection and data interpretation, offering a self-validating system for your research.
While specific biological data for 3-Hydroxy-2-phenylcyclopent-2-enone is not yet widely published, its structural similarity to compounds known for antioxidant, anti-inflammatory, and cytotoxic effects warrants a systematic investigation into these potential activities. This guide will compare its hypothetical performance against established benchmarks: the antioxidant quercetin , the non-steroidal anti-inflammatory drug (NSAID) indomethacin , and the chemotherapeutic agent doxorubicin .
Section 1: Foundational Bioactivity Screening: A Three-Pronged Approach
To establish a comprehensive biological profile of 3-Hydroxy-2-phenylcyclopent-2-enone, a tiered approach is recommended, beginning with broad-spectrum activity screening and progressing to more specific mechanistic assays. We will focus on three key areas of investigation: antioxidant potential, anti-inflammatory effects, and cytotoxicity.
Antioxidant Activity Assessment
The presence of a hydroxyl group on the cyclopentenone ring suggests potential radical-scavenging capabilities. A panel of assays based on different mechanisms is crucial for a thorough evaluation.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and widely used method to assess the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[1][2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of total antioxidant capacity based on electron donation.[3][4]
Caption: Workflow for assessing antioxidant activity.
| Compound | Assay | IC50 Value |
| Quercetin | DPPH | ~15.9 µg/mL[5] |
| Ascorbic Acid | DPPH | ~9.5 µg/mL |
Note: IC50 values can vary based on experimental conditions. The provided values serve as a benchmark.
Anti-Inflammatory Activity Assessment
Inflammation is a complex biological response, and targeting key enzymes in the inflammatory cascade is a common therapeutic strategy.
-
Cyclooxygenase (COX) Inhibition Assay: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Assessing the inhibitory activity of the compound on both isoforms can reveal its potential as an anti-inflammatory agent and its selectivity.
-
Lipoxygenase (LOX) Inhibition Assay: 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, another class of inflammatory mediators.[6]
-
Nitric Oxide (NO) Scavenging Assay: Overproduction of nitric oxide is associated with inflammation. This assay measures the ability of the compound to scavenge nitric oxide radicals.
Caption: Simplified Arachidonic Acid Cascade.
| Compound | Assay | IC50 Value |
| Indomethacin | COX-1 | ~0.04 µM[7] |
| Indomethacin | COX-2 | ~0.51 µM[7] |
| Celecoxib | COX-2 | ~0.05 µM[7] |
Cytotoxicity Assessment
Evaluating the cytotoxic potential of a compound is essential to determine its therapeutic window and potential for anticancer applications.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cell lysis and cytotoxicity.[10][11]
Caption: General workflow for in vitro cytotoxicity testing.
| Compound | Cell Line | Assay | IC50 Value |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT | ~11.5 µM[12] |
| Doxorubicin | A549 (Lung Cancer) | MTT | ~43.9 µM[12] |
| Doxorubicin | HeLa (Cervical Cancer) | MTT | ~19.6 µM[12] |
Section 2: Detailed Experimental Protocols
The following are standardized protocols that can be adapted for the evaluation of 3-Hydroxy-2-phenylcyclopent-2-enone.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[2]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of 3-Hydroxy-2-phenylcyclopent-2-enone and the standard (quercetin or ascorbic acid) in methanol.
-
In a 96-well plate, add 100 µL of each dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value by plotting the percentage of scavenging against the concentration of the compound.
COX-2 Inhibition Assay (In Vitro)
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Protocol:
-
Use a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam).
-
Prepare the assay buffer, heme, and arachidonic acid solutions as per the kit instructions.
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound (3-Hydroxy-2-phenylcyclopent-2-enone) or the standard inhibitor (indomethacin or celecoxib) at various concentrations.
-
Incubate for a specified time at the recommended temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition and the IC50 value.
MTT Cytotoxicity Assay
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells (e.g., a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of 3-Hydroxy-2-phenylcyclopent-2-enone or the positive control (doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Section 3: Conclusion and Future Directions
This guide provides a foundational framework for the in vitro characterization of 3-Hydroxy-2-phenylcyclopent-2-enone. By systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties against well-established standards, researchers can gain valuable insights into its potential biological activities.
Positive results in any of these primary screening assays should be followed by more in-depth mechanistic studies. For instance, promising anti-inflammatory activity would warrant investigation into the specific signaling pathways involved, such as NF-κB or MAPK pathways. Similarly, significant cytotoxicity against cancer cell lines would necessitate further studies to determine the mode of cell death (apoptosis vs. necrosis) and to assess its selectivity for cancer cells over normal cells.
The adoption of this structured and comparative approach will not only ensure the scientific rigor of your findings but also accelerate the journey of 3-Hydroxy-2-phenylcyclopent-2-enone from a compound of interest to a potential therapeutic lead.
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El-Sayed, W. M., Hussin, W. A., & Al-Otaibi, K. E. (2021). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. Retrieved from [Link]
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comparing the reactivity of 3-Hydroxy-2-phenylcyclopent-2-enone with other enones
A Comparative Guide to the Reactivity of 3-Hydroxy-2-phenylcyclopent-2-enone
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth analysis of the chemical reactivity of 3-Hydroxy-2-phenylcyclopent-2-enone, a substituted cyclopentenone of significant interest in synthetic chemistry. We will dissect its unique structural features to build a predictive framework for its behavior in common enone reactions. This theoretical analysis is paired with robust, validated experimental protocols, empowering researchers to empirically quantify its reactivity against benchmark cyclic and acyclic enones.
Introduction: The Significance of the Cyclopentenone Core
The cyclopentenone ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. It forms the core of prostaglandins, a class of lipid compounds with diverse physiological effects, and phytoprostanes, their plant-derived analogues.[1] The synthetic utility of these molecules hinges on the reactivity of the α,β-unsaturated ketone (enone) moiety. Understanding how substituents on this core modulate its reactivity is therefore paramount for the rational design of novel therapeutics and efficient synthetic routes.
This guide focuses on 3-Hydroxy-2-phenylcyclopent-2-enone, a molecule featuring both hydroxyl and phenyl substituents directly on the enone system. We will explore how these groups influence its electrophilicity and steric profile, comparing it with two key archetypes: the parent 2-cyclopentenone and the acyclic enone, chalcone.
Part 1: A Predictive Framework for Reactivity
The reactivity of an enone is primarily dictated by the electrophilicity of its β-carbon, its steric accessibility, and its conformational flexibility. By analyzing the structural attributes of 3-Hydroxy-2-phenylcyclopent-2-enone, we can predict its behavior relative to simpler systems.
Molecular Architecture Analysis
The key to understanding the reactivity of our target molecule lies in dissecting the electronic and steric contributions of its substituents and its cyclic nature.
Figure 1: Structural comparison of the target enone with benchmark cyclic and acyclic analogues.
-
The Cyclic System: The five-membered ring locks the enone into a rigid s-trans conformation. Acyclic enones, like chalcone, can access an s-cis conformation, which is often more reactive. Studies have shown that cyclic enones are generally weaker electrophiles than their acyclic counterparts due to this conformational constraint.[2]
-
The C3-Hydroxyl Group: This group is a powerful electron-donating group (EDG) through resonance, pushing electron density into the enone system. This effect increases the electron density at the β-carbon, reducing its electrophilicity and thus its reactivity toward nucleophiles. Furthermore, the hydroxyl proton is acidic; the pKa of the structurally similar 3-ethyl-2-hydroxy-2-cyclopenten-1-one has a predicted value of 9.17, suggesting it can be readily deprotonated under basic conditions to form an even more electron-rich enolate.[3]
-
The C2-Phenyl Group: The phenyl group has a dual electronic nature. It is electron-withdrawing by induction but can be electron-donating through resonance, particularly when coplanar with the enone system. The net effect is often a mild deactivation of the enone system towards nucleophilic attack compared to an unsubstituted system.[4] It also introduces significant steric bulk around the α-carbon and the carbonyl group.
Predicted Reactivity in Nucleophilic Conjugate Addition
The quintessential reaction of enones is the Michael (or conjugate) addition, where a nucleophile attacks the electrophilic β-carbon.[5]
-
Prediction vs. 2-Cyclopentenone: 3-Hydroxy-2-phenylcyclopent-2-enone is predicted to be less reactive than 2-cyclopentenone. The combined electron-donating character of the hydroxyl and phenyl groups reduces the partial positive charge on the β-carbon, making it a less appealing target for nucleophiles.
-
Prediction vs. Chalcone: It is also predicted to be less reactive than chalcone. This is primarily due to the rigid s-trans conformation imposed by the cyclopentene ring, which is inherently less electrophilic than the accessible s-cis conformation of acyclic enones.[2]
Predicted Reactivity in Diels-Alder Cycloaddition
In a normal-electron-demand Diels-Alder reaction, the enone acts as the dienophile, reacting with an electron-rich diene.[6][7] The reaction rate is accelerated by electron-withdrawing groups on the dienophile.[8]
-
Prediction vs. 2-Cyclopentenone: The electron-donating hydroxyl and phenyl groups make 3-Hydroxy-2-phenylcyclopent-2-enone an electron-richer, and therefore less reactive, dienophile than the unsubstituted 2-cyclopentenone in normal-demand [4+2] cycloadditions. This reduced reactivity can, however, be an advantage in inverse-electron-demand Diels-Alder reactions where an electron-rich dienophile is required.
Part 2: Experimental Design for Reactivity Validation
The following protocols are designed as self-validating systems to empirically test the theoretical predictions outlined above. They employ common laboratory reagents and techniques, allowing for a direct and reliable comparison of reaction rates and yields.
Figure 2: General workflow for comparative kinetic analysis.
Protocol 1: Comparative Michael Addition with Thiophenol
Causality: Thiophenol is a "soft" nucleophile, which overwhelmingly favors 1,4-conjugate addition over direct 1,2-addition to the carbonyl group.[9] Its reaction progress can be easily monitored, making it an excellent candidate for comparing the intrinsic electrophilicity of the enones' β-carbons.
Methodology:
-
Preparation: In three separate, identical reaction vessels equipped with stir bars, dissolve 1.0 mmol of each enone (3-Hydroxy-2-phenylcyclopent-2-enone, 2-cyclopentenone, and chalcone) in 10 mL of anhydrous Tetrahydrofuran (THF).
-
Reactant Addition: To each vessel, add 1.0 mmol of thiophenol.
-
Initiation: Add 0.1 mmol of a non-nucleophilic base, such as triethylamine (TEA), to each flask simultaneously to initiate the reaction.
-
Reaction: Stir the mixtures at a constant room temperature (25 °C).
-
Monitoring & Analysis: After a fixed time (e.g., 1 hour), quench each reaction by adding 1 mL of saturated aqueous ammonium chloride solution. Extract the organic components with ethyl acetate, dry over sodium sulfate, and analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the ratio of starting material to the Michael adduct. This provides a direct measure of conversion and relative reactivity.
Protocol 2: Comparative Diels-Alder Reaction with Cyclopentadiene
Causality: Cyclopentadiene is a highly reactive diene, which ensures that cycloaddition will occur even with the potentially deactivated, electron-rich 3-Hydroxy-2-phenylcyclopent-2-enone dienophile.[10] This allows for a comparison of yields and stereoselectivity.
Methodology:
-
Preparation: In three separate, sealed reaction tubes, dissolve 1.0 mmol of each enone in 5 mL of toluene.
-
Reactant Addition: Add 1.5 mmol of freshly cracked cyclopentadiene (distilled from dicyclopentadiene) to each tube.
-
Reaction: Seal the tubes and heat them in a temperature-controlled oil bath at 80 °C for 6 hours.
-
Work-up: After cooling to room temperature, concentrate the solvent from each reaction mixture under reduced pressure.
-
Analysis: Analyze the residue by ¹H NMR. The yield of the Diels-Alder adduct can be determined using an internal standard (e.g., 1,3,5-trimethoxybenzene). The stereoselectivity (endo vs. exo product ratio) can be determined by integrating the characteristic signals for each diastereomer.
Protocol 3: Characterizing Hydroxyl Group Reactivity via O-Alkylation
Causality: This protocol demonstrates the alternative reaction pathway available to 3-Hydroxy-2-phenylcyclopent-2-enone, leveraging the nucleophilicity of its corresponding enolate. This reactivity is absent in 2-cyclopentenone and chalcone.
Methodology:
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of 3-Hydroxy-2-phenylcyclopent-2-enone in 10 mL of anhydrous acetone.
-
Base Addition: Add 1.5 mmol of powdered potassium carbonate (K₂CO₃).
-
Electrophile Addition: Add 1.2 mmol of an alkylating agent, such as iodomethane or benzyl bromide.
-
Reaction: Heat the mixture to reflux and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up & Purification: After the reaction is complete, filter off the base and concentrate the solvent. The resulting crude product can be purified by flash column chromatography on silica gel to yield the O-alkylated product.
Part 3: Data Interpretation
The results from the experimental protocols should be tabulated to facilitate a clear, objective comparison.
Table 1: Representative Data for Comparative Michael Addition
| Enone | Nucleophile | Catalyst | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 3-Hydroxy-2-phenylcyclopent-2-enone | Thiophenol | TEA | 1 | (Experimental Data) |
| 2-Cyclopentenone | Thiophenol | TEA | 1 | (Experimental Data) |
| Chalcone | Thiophenol | TEA | 1 | (Experimental Data) |
Table 2: Representative Data for Comparative Diels-Alder Reaction
| Dienophile | Diene | Time (h) | Yield (%) | endo:exo Ratio |
|---|---|---|---|---|
| 3-Hydroxy-2-phenylcyclopent-2-enone | Cyclopentadiene | 6 | (Experimental Data) | (Experimental Data) |
| 2-Cyclopentenone | Cyclopentadiene | 6 | (Experimental Data) | (Experimental Data) |
| Chalcone | Cyclopentadiene | 6 | (Experimental Data) | N/A |
Interpretation: Based on our theoretical framework, we expect the experimental data to show lower conversion/yield for 3-Hydroxy-2-phenylcyclopent-2-enone in both the Michael addition and Diels-Alder reactions when compared to 2-cyclopentenone and chalcone. This would empirically confirm its reduced electrophilicity.
Conclusion
3-Hydroxy-2-phenylcyclopent-2-enone presents a nuanced reactivity profile. Theoretical analysis, grounded in established principles of physical organic chemistry, predicts that it is a less reactive Michael acceptor and dienophile than its unsubstituted cyclic and acyclic phenyl-substituted counterparts. This reduced electrophilicity is a direct consequence of the combined electron-donating and steric effects of the hydroxyl and phenyl substituents, alongside the conformational constraints of the cyclopentenone ring.
However, its synthetic utility is not diminished but rather diversified. The presence of the acidic hydroxyl group provides an additional reactive handle for functionalization, such as O-alkylation or O-acylation, opening up synthetic pathways not available to simpler enones. The experimental protocols detailed in this guide provide a robust and logical framework for researchers to validate these predictions and to quantitatively probe the reactivity of this and other complex enones in their own laboratories.
References
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Oger, C., Bultel-Poncé, V., Guy, A., et al. (2021). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 121(3), 1476-1533. [Link]
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Mayer, R. J., Allihn, P. W. A., Hampel, N., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4847-4860. [Link]
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List, B., et al. (2022). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society. [Link]
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Asensio, A., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1433-1436. [Link]
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Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]
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Shibasaki, M. J., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. J-STAGE. [Link] (Note: A direct, stable URL to the PDF was not available, linking to the abstract page instead).
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Ghosh, S., et al. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones. Journal of the American Chemical Society, 144(15), 6906-6918. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2022). The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]
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ResearchGate. (2018). Evaluation of substituent effects on activity and enantioselectivity in the enzymatic reduction of aryl ketones. Retrieved from [Link]
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spectroscopic comparison of 3-Hydroxy-2-phenylcyclopent-2-enone derivatives
An Authoritative Guide to the Spectroscopic Analysis of 3-Hydroxy-2-phenylcyclopent-2-enone Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. The 3-hydroxy-2-phenylcyclopent-2-enone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity. A thorough understanding of its spectroscopic characteristics is therefore not merely academic, but essential for accelerating research and ensuring the integrity of synthetic pathways.
This guide provides an in-depth comparative analysis of 3-hydroxy-2-phenylcyclopent-2-enone derivatives using the four pillars of modern organic spectroscopy: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby empowering you to interpret spectra with confidence.
The Logic of Spectroscopic Characterization
A multi-technique approach is fundamental to unambiguous structure determination. Each method provides a unique and complementary piece of the molecular puzzle. Our workflow is designed to logically progress from a low-resolution overview of the molecule's electronic and functional group properties to a high-resolution map of its atomic framework and precise mass.
Figure 1: A logical workflow illustrating how different spectroscopic techniques are synergistically employed for comprehensive structural elucidation.
UV-Visible Spectroscopy: Interrogating the π-Electron System
Expertise & Causality: UV-Vis spectroscopy is the ideal starting point as it directly probes the molecule's most prominent feature: the extended conjugated π-system formed by the phenyl ring, the double bond, and the carbonyl group. The energy of the π → π* electronic transition, observed as the wavelength of maximum absorbance (λmax), is exquisitely sensitive to the electronic nature of the overall system.
Experimental Protocol:
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (200-400 nm), such as methanol or ethanol.
-
Sample Preparation: Prepare a stock solution of the derivative in the chosen solvent (e.g., 0.1 mg/mL). Perform serial dilutions to obtain a final concentration in the low micromolar range (e.g., 1-10 µM). The goal is to achieve a maximum absorbance between 0.5 and 1.0 AU for optimal signal-to-noise and adherence to the Beer-Lambert Law.[1]
-
Data Acquisition: Use a dual-beam spectrophotometer, with one quartz cuvette containing the pure solvent as a blank and a second containing the sample. Scan the wavelength range from 400 nm down to 200 nm.
-
Analysis: Identify the λmax, the wavelength at which the highest absorbance is recorded.
Comparative Analysis:
Substituents on the phenyl ring directly influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the energy of the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift to a longer λmax. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) lower the energy of the LUMO, also typically resulting in a bathochromic shift.[2][3]
Table 1: Predicted UV-Vis λmax Shifts for 4-Substituted 3-Hydroxy-2-phenylcyclopent-2-enone Derivatives
| Substituent at C4' | Type | Electronic Effect | Expected λmax Shift | Predicted λmax (nm) |
| -H | Neutral | Baseline | None | ~295 |
| -OCH₃ | EDG | Extends conjugation via resonance | Bathochromic (Red) | ~315 |
| -Cl | Weak EWG | Inductive withdrawal, resonance donation | Slight Bathochromic | ~300 |
| -NO₂ | Strong EWG | Extends conjugation via resonance | Strong Bathochromic | ~330 |
Infrared Spectroscopy: A Fingerprint of Functional Groups
Expertise & Causality: IR spectroscopy provides definitive evidence for the presence of key functional groups by measuring their characteristic vibrational frequencies. For this class of compounds, the most diagnostic peaks are the O-H stretch of the hydroxyl group and the C=O stretch of the conjugated ketone. The position of the C=O stretch is a sensitive probe of the electronic effects transmitted through the conjugated system.
Experimental Protocol:
-
Sample Preparation: For solids, Attenuated Total Reflectance (ATR) is the preferred method. A small amount of the solid is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method is rapid and requires no sample dilution.
-
Background Collection: An initial scan of the empty ATR crystal is performed to obtain a background spectrum, which is automatically subtracted from the sample spectrum.
-
Data Acquisition: The sample spectrum is typically acquired over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans improves the signal-to-noise ratio.[4]
Comparative Analysis:
The IR spectrum provides a rich field of data. The broad O-H stretch confirms the hydroxyl group, while sharp peaks above 3000 cm⁻¹ indicate aromatic C-H bonds. The most informative region for comparison lies between 1600-1750 cm⁻¹. An EDG on the phenyl ring will donate electron density into the enone system, decreasing the double bond character of the carbonyl group. This weakens the C=O bond, lowering its vibrational frequency. An EWG has the opposite effect, strengthening the C=O bond and increasing its vibrational frequency.[5]
Figure 2: Key diagnostic regions in the infrared spectrum for 3-Hydroxy-2-phenylcyclopent-2-enone derivatives.
Table 2: Predicted IR Frequencies (cm⁻¹) for Key Vibrational Modes
| Vibrational Mode | Unsubstituted (-H) | With EDG (-OCH₃) | With EWG (-NO₂) | Rationale for Shift |
| O-H Stretch (broad) | ~3350 | ~3340 | ~3360 | Substituent alters the acidity and hydrogen-bonding potential of the hydroxyl group. |
| C=O Stretch | ~1705 | ~1690 | ~1715 | EDGs weaken the C=O bond (lower ν), EWGs strengthen it (higher ν). |
| C=C Stretch (enone) | ~1640 | ~1635 | ~1645 | Electronic effects are transmitted through the conjugated system, affecting the C=C bond as well. |
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For substituted derivatives, NMR is unparalleled in its ability to confirm the position and electronic influence of the substituent. Two-dimensional techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively assign all signals.
Experimental Protocol:
-
Sample Preparation: Dissolve 5–10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC spectra. The DEPT-135 experiment is crucial for distinguishing CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.[6][7]
Comparative Analysis:
The chemical shift (δ) of a nucleus is determined by its local electronic environment.
-
¹H NMR: Protons on the phenyl ring are deshielded by the ring current and appear between 7-8.5 ppm. An EDG will shield the ortho and para protons, shifting them upfield (lower δ), while an EWG will deshield them, shifting them downfield (higher δ). The aliphatic protons of the cyclopentenone ring will appear further upfield (~2.5-3.0 ppm).
-
¹³C NMR: The carbonyl carbon (C=O) is the most deshielded, appearing near 200 ppm. The olefinic and aromatic carbons are found between 120-170 ppm. The chemical shift of the ipso-carbon (the carbon directly attached to the substituent) is highly diagnostic of the substituent's identity.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) for Aromatic Protons
| Proton Position | Unsubstituted (-H) | With 4-OCH₃ (EDG) | With 4-NO₂ (EWG) | Rationale for Shift |
| H-2', H-6' | ~7.9 (d) | ~7.8 (d) | ~8.3 (d) | Protons ortho to the cyclopentenone are deshielded. EWGs enhance this effect. |
| H-3', H-5' | ~7.5 (t) | ~7.0 (d) | ~7.8 (d) | EDGs strongly shield these protons (upfield shift); EWGs deshield them (downfield shift). |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) for Key Carbons
| Carbon Atom | Unsubstituted (-H) | With 4-OCH₃ (EDG) | With 4-NO₂ (EWG) | Rationale for Shift |
| C=O (C-1) | ~201 | ~199 | ~203 | Electronic effects are transmitted to the carbonyl carbon, affecting its shielding. |
| C-OH (C-3) | ~145 | ~144 | ~146 | The enolic carbon's environment is influenced by the phenyl substituent. |
| C-4' (ipso) | ~129 | ~162 | ~149 | The ipso-carbon shift is highly sensitive to the electronegativity and resonance of the substituent. |
Mass Spectrometry: Unveiling the Molecular Formula
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is the final piece of the structural puzzle. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it measures the mass with enough accuracy (to four or five decimal places) to allow for the unambiguous determination of the molecular formula.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Ionization: Electrospray Ionization (ESI) is a "soft" technique ideal for these molecules, typically producing a protonated molecular ion, [M+H]⁺.
-
Mass Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The resulting spectrum will show a peak for the [M+H]⁺ ion. The measured mass is compared to the theoretical masses of possible elemental compositions to confirm the molecular formula. Tandem MS (MS/MS) can be performed to induce fragmentation, which can provide further structural confirmation.[8]
Comparative Analysis:
The primary use of MS in this context is the confirmation of successful synthesis by verifying the molecular weight of the product. Each derivative will have a unique and predictable exact mass.
Table 5: Predicted High-Resolution Mass Data for the [M+H]⁺ Ion
| Substituent at C4' | Molecular Formula | Calculated Exact Mass of [M+H]⁺ |
| -H | C₁₁H₁₁O₂⁺ | 175.0754 |
| -OCH₃ | C₁₂H₁₃O₃⁺ | 205.0859 |
| -Cl | C₁₁H₁₀ClO₂⁺ | 209.0364 (³⁵Cl), 211.0335 (³⁷Cl) |
| -NO₂ | C₁₁H₁₀NO₄⁺ | 220.0604 |
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (2024). Interpreting Ultraviolet Spectra: The Effect of Conjugation. [Link]
-
PubChem. National Library of Medicine. [Link]
-
MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. (2015). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
Sources
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of 3-Hydroxy-2-phenylcyclopent-2-enone
Introduction: The Significance of the 3-Hydroxy-2-phenylcyclopent-2-enone Scaffold
The 3-hydroxy-2-phenylcyclopent-2-enone core is a prominent structural motif in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the enolized β-diketone system conjugated with a phenyl group, make it a sought-after intermediate for the development of novel therapeutic agents and functional materials. The efficient and selective synthesis of this scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a comprehensive comparison of established and alternative synthetic strategies for accessing 3-hydroxy-2-phenylcyclopent-2-enone, with a focus on reagent selection, reaction efficiency, and practical application.
Understanding the Target: Tautomerism of 2-Phenyl-1,3-cyclopentanedione
It is crucial to recognize that 3-hydroxy-2-phenylcyclopent-2-enone is the stable enol tautomer of 2-phenyl-1,3-cyclopentanedione. The significant driving force for enolization is the formation of a conjugated system and a strong intramolecular hydrogen bond. Consequently, synthetic routes targeting 2-phenyl-1,3-cyclopentanedione are direct pathways to the desired 3-hydroxy-2-phenylcyclopent-2-enone.
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Hydroxy-2-phenylcyclopent-2-enone in a Reaction Mixture
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of target molecules within a complex reaction mixture is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 3-Hydroxy-2-phenylcyclopent-2-enone, a versatile intermediate in organic synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and detailed experimental protocols to ensure the scientific integrity of your results.
Introduction: The Analytical Challenge
3-Hydroxy-2-phenylcyclopent-2-enone is a cyclic β-hydroxy enone, a structural motif present in various natural products and pharmacologically active compounds. Its synthesis, often via reactions like the aldol condensation, can result in a complex mixture containing starting materials, byproducts, and the desired product. The presence of a hydroxyl group and a conjugated system presents both opportunities and challenges for its quantification. This guide will dissect the most common analytical techniques, providing a framework for selecting the optimal method based on the specific requirements of your research, such as required sensitivity, sample throughput, and available instrumentation.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
Reverse-phase HPLC with ultraviolet (UV) detection is a robust and widely adopted technique for the analysis of aromatic compounds like 3-Hydroxy-2-phenylcyclopent-2-enone. The phenyl group and the enone chromophore allow for sensitive detection at specific UV wavelengths.
The Rationale Behind the Method
The choice of a C18 stationary phase is based on the hydrophobic nature of the phenyl and cyclopentenone rings, which will interact with the stationary phase, allowing for separation from more polar starting materials or byproducts. An acidic mobile phase is often employed to suppress the ionization of the hydroxyl group, leading to sharper peaks and more reproducible retention times.
Experimental Protocol: HPLC-UV
Objective: To quantify 3-Hydroxy-2-phenylcyclopent-2-enone in a reaction mixture using an external standard calibration.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid, HPLC grade)
-
3-Hydroxy-2-phenylcyclopent-2-enone reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute an accurately weighed aliquot of the reaction mixture with the mobile phase to a concentration expected to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by the UV maximum of the analyte (typically around 254 nm for aromatic compounds).
-
-
Analysis: Inject the calibration standards followed by the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of 3-Hydroxy-2-phenylcyclopent-2-enone in the sample from the calibration curve.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Prerequisite
GC-MS offers excellent sensitivity and selectivity, making it a powerful tool for trace analysis. However, the polar hydroxyl group of 3-Hydroxy-2-phenylcyclopent-2-enone makes it non-volatile and prone to thermal degradation in the GC inlet. Therefore, a derivatization step, typically silylation, is mandatory to convert the analyte into a more volatile and thermally stable derivative.
The Rationale Behind Derivatization
Silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This transformation increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC without degradation. The resulting TMS ether is amenable to separation on a standard non-polar GC column.
Experimental Protocol: GC-MS with Silylation
Objective: To quantify 3-Hydroxy-2-phenylcyclopent-2-enone in a reaction mixture as its TMS derivative using an internal standard.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Internal standard (a stable compound with similar properties to the analyte that is not present in the sample, e.g., a deuterated analog or a structurally similar compound)
-
3-Hydroxy-2-phenylcyclopent-2-enone reference standard
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and the internal standard in the anhydrous solvent.
-
Create calibration standards by adding varying amounts of the reference standard and a fixed amount of the internal standard to vials.
-
Prepare the sample by adding a known amount of the reaction mixture and the same fixed amount of the internal standard to a vial.
-
-
Derivatization:
-
Evaporate the solvent from the standards and sample under a stream of nitrogen.
-
Add the silylating agent and anhydrous solvent to each vial.
-
Heat the vials (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte and internal standard.
-
Carrier gas: Helium at a constant flow rate.
-
MS parameters: Electron ionization at 70 eV. Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte and internal standard.
-
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard against the concentration of the analyte. Calculate the concentration of the analyte in the sample using this curve.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Direct and Primary Method
qNMR is a powerful technique that allows for the direct quantification of an analyte in a solution without the need for chromatographic separation. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it a primary analytical method.
The Rationale for qNMR
For a reaction mixture, qNMR can be particularly advantageous as it can provide a snapshot of all proton-bearing species simultaneously, allowing for the determination of the relative amounts of starting materials, products, and byproducts. By using a certified internal standard, absolute quantification can be achieved. The presence of keto-enol tautomerism in 3-Hydroxy-2-phenylcyclopent-2-enone should be considered, as this can affect the NMR spectrum. However, if the tautomeric equilibrium is rapid on the NMR timescale, an averaged spectrum is observed, and quantification is still feasible.
Experimental Protocol: qNMR
Objective: To determine the concentration of 3-Hydroxy-2-phenylcyclopent-2-enone in a reaction mixture using an internal standard.
Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Certified internal standard of known purity and concentration (e.g., maleic acid, 1,4-dinitrobenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
Long relaxation delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Sufficient number of scans: To achieve a good signal-to-noise ratio (S/N > 250 for 1% precision).
-
90° pulse angle: To ensure uniform excitation.
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Calculation: The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS
Where:
-
C = Concentration (or purity)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Hydroxy-2-phenylcyclopent-2-enone
For researchers and professionals engaged in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of 3-Hydroxy-2-phenylcyclopent-2-enone, ensuring the protection of laboratory personnel and the environment. Given the limited specific public data for this compound, this protocol is built upon established principles of chemical safety and hazardous waste management, treating the substance with a high degree of caution.
Hazard Assessment and Precautionary Measures
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand) is readily accessible.
Segregation and Containerization of Waste
Proper segregation and containment are the foundational steps for safe chemical waste disposal.[2][3][4]
| Waste Type | Container Requirements | Labeling Information |
| Solid Waste | Leak-proof, sealable container compatible with the chemical. | "Hazardous Waste," "3-Hydroxy-2-phenylcyclopent-2-enone," "Solid," Date of Accumulation |
| Liquid Waste | Sealable, chemical-resistant container (e.g., HDPE). | "Hazardous Waste," "3-Hydroxy-2-phenylcyclopent-2-enone," "Liquid," Solvent(s) Used, Date of Accumulation |
| Contaminated Sharps | Puncture-proof sharps container. | "Hazardous Waste," "Sharps," "Contaminated with 3-Hydroxy-2-phenylcyclopent-2-enone," Date |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-Hydroxy-2-phenylcyclopent-2-enone is to manage it as a regulated hazardous waste.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][5]
Step 1: Waste Identification and Labeling Immediately upon deciding to discard the material, it must be declared as waste.
-
Labeling: Affix a hazardous waste tag to the container.[2] The label must include the full chemical name, "3-Hydroxy-2-phenylcyclopent-2-enone," and any known hazards. Abbreviations are not permissible.[2]
Step 2: Accumulation in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated SAA.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][7] Ensure the container is in good condition and compatible with the waste.[7]
Step 3: Requesting Waste Pickup Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Timely Removal: Adhere to institutional and regulatory time limits for waste storage in an SAA.[8][9]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.[3]
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: If safe to do so, close the doors to the affected area to contain any vapors.
-
Notify: Alert your institution's emergency response team and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-2-phenylcyclopent-2-enone.
Caption: Decision workflow for the safe disposal of 3-Hydroxy-2-phenylcyclopent-2-enone.
Regulatory Framework
The disposal of chemical waste is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Academic laboratories may be subject to specific regulations, such as Subpart K of the RCRA regulations.[8] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable laws.
References
- Santa Cruz Biotechnology, Inc. (2015).
- Synerzine. (2018).
- U.S. Environmental Protection Agency. (2025).
- Carl ROTH.
- Thermo Fisher Scientific. (2014).
- Echemi. (2019). 3-Ethyl-2-hydroxy-2-cyclopenten-1-one SDS.
- The Good Scents Company. 3-hydroxy-2-cyclopentenone.
- TCI Chemicals.
- American Chemical Society. Hazardous Waste and Disposal.
- U.S. Environmental Protection Agency. (2025).
- ResearchGate. (2025). Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- PubMed. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients.
- Environmental Health and Safety, The University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
- Benchchem. (2025). Navigating the Safe Disposal of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Procedural Guide.
- American Chemical Society.
- CDN. (2016). CYCLOPENTANONE.
- Boston University Environmental Health & Safety. Chemical Waste Management Guide.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal.
- PubChem. 2-Cyclopenten-1-one, 3-hydroxy-.
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Navigating the Safe Handling of 3-Hydroxy-2-phenylcyclopent-2-enone: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Due to the absence of a specific MSDS for 3-Hydroxy-2-phenylcyclopent-2-enone, a conservative approach to hazard assessment is paramount. Based on the GHS classification of the closely related compound 2-phenyl-cyclopent-2-en-1-one, we can infer a similar hazard profile.[1] The primary concerns are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Flammability: While specific data is unavailable, related cyclopentanone compounds are flammable liquids.[3] Therefore, it is prudent to treat 3-Hydroxy-2-phenylcyclopent-2-enone as a potential fire hazard.
This assessment dictates the necessity for stringent personal protective equipment (PPE) protocols and careful handling procedures to minimize all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling 3-Hydroxy-2-phenylcyclopent-2-enone. The following table outlines the minimum required PPE, with the rationale rooted in preventing the anticipated hazards.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber). | To prevent skin contact, which can lead to irritation. Always inspect gloves for integrity before use. |
| Body Protection | A flame-retardant lab coat. | To protect against skin contact and provide a barrier in case of small splashes. |
| Respiratory Protection | To be used in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of any vapors or aerosols that may cause respiratory irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Hydroxy-2-phenylcyclopent-2-enone is crucial for minimizing risk. The following protocol outlines the key steps for safe use in a laboratory setting.
Preparation and Handling
-
Work Area Designation: All work with 3-Hydroxy-2-phenylcyclopent-2-enone should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Avoid Ignition Sources: Given the potential flammability, ensure the work area is free of open flames, hot plates, and other potential ignition sources.[3]
-
Dispensing: When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids to minimize the generation of dust or aerosols.
-
Post-Handling: After use, thoroughly clean the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.
Storage
Proper storage is critical to maintaining the stability and integrity of the compound while preventing accidental exposure.
-
Container: Keep the container tightly closed when not in use.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Disposal Plan: Responsible Management of Chemical Waste
The disposal of 3-Hydroxy-2-phenylcyclopent-2-enone and any contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
Waste Segregation and Collection
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all waste containing 3-Hydroxy-2-phenylcyclopent-2-enone. The label should include "Hazardous Waste" and the full chemical name.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.
Disposal Procedure
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
-
Licensed Waste Hauler: The disposal of this hazardous waste must be managed by a licensed chemical waste disposal company.[4][5] Never dispose of this chemical down the drain or in the regular trash.[4][6]
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to an emergency situation is critical to minimizing harm.
Spill Response Workflow
In the event of a spill, a calm and methodical response is essential. The following workflow, also depicted in the diagram below, outlines the necessary steps.
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine if the spill is manageable (small) or requires emergency response (large).
-
Small Spill Cleanup:
-
Large Spill:
-
Contact your institution's EHS or emergency response team immediately.
-
Secure the area to prevent entry.
-
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with 3-Hydroxy-2-phenylcyclopent-2-enone, ensuring a safe and productive laboratory environment.
References
-
PubChem. 2-Cyclopenten-1-one, 2-phenyl-. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Phenylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Phenylcyclopentanone. National Center for Biotechnology Information. [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Cyclopentanone. [Link]
-
Chemistry For Everyone. How Do You Dispose Of Phenol Safely?. YouTube. [Link]
-
New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. Phenol | Medical Management Guidelines. Centers for Disease Control and Prevention. [Link]
-
Air Products and Chemicals, Inc. Safetygram-44: Spill Cleanup Procedure for Product Residue That Exhibits an Autoignition Hazard. [Link]
-
Indenta Chemicals. Material Safety Data Sheet Cyclopentanone. [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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- 2. 2-Phenylcyclopentanone | C11H12O | CID 290154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. youtube.com [youtube.com]
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- 8. 2-cyclopentenone, 930-30-3 [thegoodscentscompany.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
